Product packaging for 2,4-Dimethoxy-1,3,5-triazine(Cat. No.:CAS No. 1898-72-2)

2,4-Dimethoxy-1,3,5-triazine

Cat. No.: B185806
CAS No.: 1898-72-2
M. Wt: 141.13 g/mol
InChI Key: RIRBAVAYPRSMRH-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-1,3,5-triazine (CAS 1898-72-2), a derivative of 1,3,5-triazine, is a white to almost white crystalline solid with a melting point of approximately 59 °C . This compound is a valuable building block and activating reagent in synthetic organic chemistry, particularly in the field of peptide synthesis. It is more commonly known and applied in its reactive form as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), a key precursor for the highly efficient coupling reagent 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) . These reagents facilitate amidation and esterification reactions by activating carboxylic acids, forming triazinylammonium salts that readily react with amines to form peptide bonds . Beyond its primary role in coupling reactions, the 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry. Researchers extensively utilize this core to develop novel bioactive molecules with a range of therapeutic properties, including anticancer , antimicrobial, and anti-inflammatory activities . Specifically, 1,3,5-triazine derivatives have shown promise as monoamine oxidase (MAO) inhibitors, which are relevant for targeting neurological disorders such as depression and Parkinson's disease . Other derivatives function as nitrogen mustards, a class of alkylating agents investigated for their potent anti-proliferative effects against various cancer cell lines, including colon cancer . Key Applications: Peptide Coupling Reagent Precursor: Serves as an intermediate for CDMT and DMTMM, used for the efficient synthesis of amides and peptides with low racemization . Pharmaceutical Intermediate: A core scaffold in the design and synthesis of potential therapeutic agents, including kinase inhibitors, monoamine oxidase inhibitors, and hybrid anticancer drugs . Chemical Synthesis Building Block: Used in organic transformation and the construction of more complex molecular architectures due to the reactivity of its dimethoxy-triazine ring . Handling and Storage: Store at room temperature, preferably in a cool and dark place below 15 °C . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3O2 B185806 2,4-Dimethoxy-1,3,5-triazine CAS No. 1898-72-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethoxy-1,3,5-triazine
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InChI

InChI=1S/C5H7N3O2/c1-9-4-6-3-7-5(8-4)10-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRBAVAYPRSMRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00288124
Record name 2,4-dimethoxy-1,3,5-triazine
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Molecular Weight

141.13 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1898-72-2
Record name 1898-72-2
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Record name 2,4-dimethoxy-1,3,5-triazine
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Record name 2,4-Dimethoxy-1,3,5-triazine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methoxy-Substituted 1,3,5-Triazines from Cyanuric Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methoxy-substituted 1,3,5-triazines, key intermediates in the development of pharmaceuticals and agrochemicals. The synthesis originates from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and proceeds through a stepwise nucleophilic aromatic substitution (SNAr) reaction. The degree of methoxylation can be controlled by careful manipulation of reaction conditions, particularly temperature and stoichiometry.

This document details the experimental protocols for the synthesis of the key intermediate, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), and the fully substituted product, 2,4,6-trimethoxy-1,3,5-triazine. It includes quantitative data, detailed experimental procedures, and visualizations of the synthetic pathways and workflows.

Core Synthesis Principles

The synthesis of methoxy-substituted triazines from cyanuric chloride is a classic example of a nucleophilic aromatic substitution reaction. The electron-deficient triazine ring is highly susceptible to attack by nucleophiles. The reactivity of the chlorine atoms decreases with each substitution, allowing for a controlled, stepwise replacement.

  • First Substitution: Occurs at low temperatures (0-5 °C) to yield 2,4-dichloro-6-methoxy-1,3,5-triazine.

  • Second Substitution: Requires slightly elevated temperatures (room temperature to 35 °C) to produce 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT).

  • Third Substitution: Necessitates higher temperatures (reflux) to afford the fully substituted 2,4,6-trimethoxy-1,3,5-triazine.

A base, such as sodium bicarbonate or sodium methoxide, is essential to neutralize the hydrochloric acid generated during the reaction.

Synthesis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

The synthesis of CDMT is a critical step, as this compound is a widely used coupling reagent in organic synthesis, particularly in peptide chemistry.

Experimental Protocol

This protocol is adapted from a procedure with a reported yield of up to 91%.[1]

Materials:

  • Cyanuric chloride

  • Sodium methoxide (solid)

  • N,N-Dimethylformamide (DMF)

  • Heptane

  • Water

Procedure:

  • In a suitable reactor, dissolve cyanuric chloride in N,N-dimethylformamide (DMF).

  • Cool the solution to 5-10 °C using an ice bath.

  • Slowly add solid sodium methoxide to the cooled solution while maintaining the temperature.

  • Allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Gradually heat the mixture to reflux and maintain for an additional 2-3 hours.

  • After the reaction is complete, cool the mixture and pour it into a large volume of water to precipitate the crude product.

  • Filter the solid precipitate, wash it thoroughly with water, and dry it in an oven to obtain the crude 2-chloro-4,6-dimethoxy-1,3,5-triazine.

  • Purify the crude product by recrystallization from heptane to yield the pure product.[1]

Quantitative Data for CDMT Synthesis
ParameterValueReference
Yield Up to 91%[1]
Purity (after recrystallization) >99.5%[1]
Melting Point 71-74 °C[2]
Appearance White crystalline solid[2]
Spectroscopic Data for 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)
Spectrum TypeCharacteristic Peaks
¹H NMR δ 4.07 (s, 6H, OCH₃)
¹³C NMR δ 172.91 (1C, C-Cl), 172.24 (2C, C-O), 56.20 (2C, OCH₃)
IR (cm⁻¹) 1562 (aromatic stretching in triazine ring), 1460 (C=N), 1300 (C-O stretching), 818 (C-N stretching), 558 (C-H out-of-plane bending)

Synthesis of 2,4,6-Trimethoxy-1,3,5-triazine

The complete substitution of all three chlorine atoms on the cyanuric chloride ring with methoxy groups results in the formation of 2,4,6-trimethoxy-1,3,5-triazine.

Experimental Protocol

This protocol describes the synthesis of the fully methoxylated triazine.

Materials:

  • Cyanuric chloride

  • Methanol

  • Water

  • Sodium bicarbonate

  • Hexane

Procedure:

  • In a reaction vessel, prepare a mixture of methanol, water, and sodium bicarbonate.

  • While stirring, add cyanuric chloride to the mixture over a period of 2 hours, maintaining the temperature between 0-5 °C.

  • After the addition is complete, continue stirring the reaction mixture at approximately 3 °C for one hour.

  • Gradually warm the mixture to 30 °C and stir for an additional 30 minutes, or until the evolution of carbon dioxide has ceased.

  • The resulting white suspension is then washed with water.

  • Filter the product and dry it at 60 °C.

  • Recrystallization from hexane can be performed for further purification.

Quantitative Data for 2,4,6-Trimethoxy-1,3,5-triazine Synthesis
ParameterValueReference
Yield Moderate to high[1]
Melting Point 135-137 °C
Appearance White solid
Molecular Weight 171.15 g/mol [3]
Spectroscopic Data for 2,4,6-Trimethoxy-1,3,5-triazine
Spectrum TypeCharacteristic Peaks
¹H NMR δ ~4.0 (s, 9H, OCH₃)
¹³C NMR δ ~173 (C=N), ~55 (OCH₃)
IR (KBr, cm⁻¹) Characteristic peaks for C-O-C stretching and triazine ring vibrations.

Reaction Pathways and Workflows

Synthesis Pathway from Cyanuric Chloride

Synthesis_Pathway Cyanuric_Chloride Cyanuric Chloride Intermediate_1 2,4-Dichloro-6-methoxy- 1,3,5-triazine Cyanuric_Chloride->Intermediate_1 1 eq. NaOCH₃ 0-5 °C Intermediate_2 2-Chloro-4,6-dimethoxy- 1,3,5-triazine (CDMT) Intermediate_1->Intermediate_2 1 eq. NaOCH₃ Room Temp. to 35 °C Final_Product 2,4,6-Trimethoxy- 1,3,5-triazine Intermediate_2->Final_Product 1 eq. NaOCH₃ Reflux

Caption: Stepwise synthesis of methoxy-triazines.

Experimental Workflow for CDMT Synthesis

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Cyanuric Chloride in DMF cool Cool to 5-10 °C start->cool add_naome Add Sodium Methoxide cool->add_naome react_rt Stir at Room Temperature (1-2 hours) add_naome->react_rt reflux Reflux (2-3 hours) react_rt->reflux precipitate Precipitate in Water reflux->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash dry Dry Crude Product filter_wash->dry recrystallize Recrystallize from Heptane dry->recrystallize final_product Pure CDMT recrystallize->final_product

Caption: Workflow for the synthesis and purification of CDMT.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dimethoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxy-1,3,5-triazine is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of the 1,3,5-triazine core, this molecule serves as a versatile scaffold for the synthesis of a wide array of biologically active compounds.[1][2] Its utility is underscored by the diverse pharmacological activities exhibited by triazine-based molecules, including anticancer, antiviral, and antimicrobial properties. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its relevance in drug development, with a focus on its potential as a protein kinase CK2 inhibitor.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, thereby impacting its efficacy and safety.

Data Presentation

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₅H₇N₃O₂[1][3]
Molecular Weight 141.13 g/mol [1][3]
Appearance White to almost white crystalline powder[2][4]
Melting Point 57-61 °C[2][4]
Boiling Point Not experimentally determined; prediction required.
Solubility Soluble in Methanol[4]
pKa Not experimentally determined; prediction required.
LogP (predicted) 0.6[1]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the accurate determination of physicochemical properties. The following sections outline the protocols for key experiments.

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic substitution of chlorine atoms on a cyanuric chloride precursor with methoxy groups.

Workflow for the Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Cyanuric_Chloride Cyanuric Chloride in Anhydrous THF Reaction_Vessel Reaction at 0-5°C Cyanuric_Chloride->Reaction_Vessel Sodium_Methoxide Sodium Methoxide in Anhydrous THF Sodium_Methoxide->Reaction_Vessel Slow, dropwise addition Quenching Quench with Crushed Ice Reaction_Vessel->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Recrystallization or Column Chromatography Concentration->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Materials:

  • Cyanuric chloride

  • Sodium methoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Crushed ice

Procedure:

  • Dissolve cyanuric chloride (1.0 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0-5 °C using an ice bath.

  • In a separate flask, prepare a solution of sodium methoxide (2.0 equivalents) in anhydrous THF.

  • Slowly add the sodium methoxide solution dropwise to the stirred cyanuric chloride solution, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into a beaker of crushed ice.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield this compound.[5][6]

Determination of Boiling Point (Micro-Boiling Point Method)

For small sample quantities, the micro-boiling point method is a suitable technique.

Experimental Setup for Micro-Boiling Point Determination

G cluster_0 Apparatus Thiele_Tube Thiele Tube (Heating Mantle) Heating Heat Gently Thermometer Thermometer Sample_Tube Sample Tube Capillary_Tube Inverted Capillary Tube Setup Sample tube with inverted capillary is attached to the thermometer and immersed in the Thiele tube. Observation Observe for a rapid stream of bubbles Heating->Observation Cooling Cool Slowly Observation->Cooling Boiling_Point Record temperature when liquid enters the capillary tube Cooling->Boiling_Point

Caption: Micro-boiling point determination setup.

Materials:

  • This compound sample

  • Capillary tube (sealed at one end)

  • Small test tube

  • Thermometer

  • Thiele tube or other heating apparatus (e.g., oil bath)

  • Mineral oil

Procedure:

  • Place a small amount of the this compound sample into the small test tube.

  • Invert the capillary tube (open end down) and place it inside the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Immerse the assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.

  • Gently heat the Thiele tube.

  • Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[7]

Determination of LogP (RP-HPLC Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. A common method for its determination is through reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

Workflow for LogP Determination by RP-HPLC

G Prepare_Standards Prepare a series of standards with known LogP values Run_Standards Inject standards into RP-HPLC and record retention times (tR) Prepare_Standards->Run_Standards Calculate_k Calculate capacity factor (k) for each standard Run_Standards->Calculate_k Calibration_Curve Plot log(k) vs. known LogP to create a calibration curve Calculate_k->Calibration_Curve Determine_LogP Determine LogP from the calibration curve Calibration_Curve->Determine_LogP Prepare_Sample Prepare a solution of This compound Run_Sample Inject sample and record its retention time (tR) Prepare_Sample->Run_Sample Calculate_Sample_k Calculate capacity factor (k) for the sample Run_Sample->Calculate_Sample_k Calculate_Sample_k->Determine_LogP

Caption: RP-HPLC workflow for LogP determination.

Materials:

  • This compound sample

  • A set of standard compounds with known LogP values

  • HPLC-grade water

  • HPLC-grade organic solvent (e.g., acetonitrile or methanol)

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • RP-HPLC system with a C18 column and UV detector

Procedure:

  • Preparation of Mobile Phase: Prepare a series of mobile phases with varying ratios of organic solvent and buffer.

  • Calibration:

    • Prepare solutions of the standard compounds in the mobile phase.

    • Inject each standard onto the HPLC column and record the retention time (t₀ for an unretained compound and tR for the standard).

    • Calculate the capacity factor (k') for each standard using the formula: k' = (tR - t₀) / t₀.

    • Create a calibration curve by plotting the logarithm of the capacity factor (log k') against the known LogP values of the standards.[9][10][11]

  • Sample Analysis:

    • Prepare a solution of this compound in the mobile phase.

    • Inject the sample onto the HPLC column under the same conditions as the standards and record its retention time (tR).

    • Calculate the capacity factor (k') for the sample.

  • LogP Determination: Use the calibration curve to determine the LogP value of this compound corresponding to its calculated log k'.[8][12]

Biological Relevance and Signaling Pathways

Derivatives of 1,3,5-triazine are recognized for their wide spectrum of biological activities.[13] Notably, this compound has been identified as a potential inhibitor of protein kinase CK2, an enzyme implicated in various cellular processes and overexpressed in numerous cancers, including breast cancer.

Protein Kinase CK2 and its Role in Cancer

Protein kinase CK2 is a constitutively active serine/threonine kinase that phosphorylates a vast number of substrates, thereby regulating cellular processes such as cell growth, proliferation, and apoptosis.[14][15] Dysregulation of CK2 activity is a hallmark of many cancers, where it contributes to tumor progression by modulating key signaling pathways.

The PI3K/Akt/mTOR Signaling Pathway

One of the critical pathways influenced by CK2 is the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell survival and proliferation. CK2 can directly phosphorylate and activate Akt, a key component of this pathway. Furthermore, CK2 can phosphorylate and inhibit PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway. By inhibiting CK2, it is hypothesized that the pro-survival signaling through the PI3K/Akt/mTOR cascade can be attenuated, leading to apoptosis in cancer cells.

Inhibition of the PI3K/Akt/mTOR Pathway by a CK2 Inhibitor

G cluster_0 Signaling Cascade PI3K PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival PTEN PTEN PTEN->PI3K inhibits CK2 Protein Kinase CK2 CK2->Akt activates CK2->PTEN inhibits Growth_Factors Growth Factors Growth_Factors->PI3K Apoptosis Apoptosis CK2_Inhibitor This compound (CK2 Inhibitor) CK2_Inhibitor->CK2 inhibits CK2_Inhibitor->Apoptosis

Caption: Proposed mechanism of action for a CK2 inhibitor.[16][17][18]

Conclusion

This compound is a compound of significant interest due to its potential applications in drug discovery, particularly as an inhibitor of protein kinase CK2. This guide has provided a detailed overview of its core physicochemical properties and the experimental protocols required for their determination. A comprehensive understanding of these characteristics is essential for the rational design and development of novel therapeutic agents based on the 1,3,5-triazine scaffold. Further research into the specific interactions of this compound with CK2 and its downstream effects on cancer cell signaling will be crucial in realizing its full therapeutic potential.

References

An In-depth Technical Guide on the Crystal Structure and Conformation of 2,4-Dimethoxy-1,3,5-triazine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Theoretical Conformation of 2,4-Dimethoxy-1,3,5-triazine

Computational studies utilizing density functional theory (DFT) have been conducted to predict the most stable molecular structure of this compound.[1][2] These theoretical calculations are crucial for understanding the molecule's intrinsic properties and behavior in the absence of experimental crystal structure data. Conformational analysis through these methods helps in identifying the lowest energy conformer, providing insights into the spatial arrangement of the methoxy groups relative to the triazine ring.[1][2]

Crystal Structure and Conformation of this compound Derivatives

Experimental crystallographic data is available for several derivatives of this compound. A key study by Fridman, Kapon, and Kaftory (2003) details the crystal structures of three such derivatives, providing valuable experimental validation of the conformational preferences of the 4,6-dimethoxy-1,3,5-triazin-2-yl group.[3][4]

The crystallographic data for three derivatives of this compound are summarized in the table below.[4]

Compound Name4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholine3-(4,6-dimethoxy-1,3,5-triazin-2-yloxy)-2-methylphenol4-(4,6-dimethoxy-1,3,5-triazin-2-yloxy)phenyl phenyl ketone
Chemical Formula C₉H₁₄N₄O₃C₁₂H₁₃N₃O₄C₁₈H₁₅N₃O₄
Molecular Weight 226.24263.25337.33
Crystal System MonoclinicTriclinicMonoclinic
Space Group P2₁/nP-1C2/c
a (Å) 10.244 (2)7.386 (2)32.610 (6)
b (Å) 9.208 (3)9.718 (2)13.757 (3)
c (Å) 11.615 (3)9.868 (2)15.904 (3)
α (°) 90108.73 (2)90
β (°) 99.70 (3)93.36 (2)111.56 (2)
γ (°) 90109.67 (2)90
Volume (ų) 1079.9 (5)620.5 (3)6636 (2)
Z 4216
Calculated Density (Mg m⁻³) 1.3911.4091.351
Temperature (K) 293 (2)293 (2)293 (2)

The conformation of the dimethoxytriazine moiety varies among its derivatives, influenced by the nature of the substituent at the 2-position of the triazine ring.

  • In 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholine , the dimethoxytriazine group adopts a butterfly conformation with respect to the two methoxy groups. The morpholine ring is found in a chair conformation.[3][4]

  • For 3-(4,6-dimethoxy-1,3,5-triazin-2-yloxy)-2-methylphenol , the dimethoxytriazine part of the molecule exhibits a propeller conformation . In the crystal structure, these molecules form dimers through O-H···N hydrogen bonds.[3][4]

  • 4-(4,6-dimethoxy-1,3,5-triazin-2-yloxy)phenyl phenyl ketone presents a more complex case, crystallizing with two independent molecules in the asymmetric unit. These two molecules display different conformations concerning the geometric relationship between the phenyl ketone and triazine moieties.[3][4]

Another studied derivative, 1-(2,4-dimethoxy-1,3,5-triazin-6-yloxy)pyrrolidine-2,5-dione , shows that the methoxy groups are coplanar with the triazine ring, a result of the conjugation of the lone electron pairs on the oxygen atoms with the ring's π-system. The torsion angles for N—C—O—C are reported to be -6.2(2)° and -0.6(3)°.[5]

Experimental Protocols

The determination of the crystal structures of the this compound derivatives involved standard single-crystal X-ray diffraction techniques.

The derivatives were synthesized through appropriate chemical reactions. For instance, the synthesis of this compound can be achieved by the reduction of 2-chloro-4,6-dimethoxy-1,3,5-triazine.[6] The derivatives are then synthesized by reacting the parent compound or its activated form with the desired substituent. For example, coupling reactions with amino acid esters or phenols can be employed.[7][8]

A general workflow for single-crystal X-ray diffraction is outlined below.

experimental_workflow cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement crystal_growth Single Crystal Growth mounting Crystal Mounting crystal_growth->mounting diffraction Diffraction Data Collection mounting->diffraction xray X-ray Source xray->diffraction solution Structure Solution (e.g., Direct Methods) diffraction->solution refinement Structure Refinement (e.g., Full-Matrix Least-Squares) solution->refinement validation Structure Validation refinement->validation

A generalized workflow for single-crystal X-ray crystallography.

Crystals of suitable quality are grown and mounted on a diffractometer. Data collection is performed using a monochromatic X-ray source, typically Mo Kα radiation.[4] The collected diffraction data is then processed to solve and refine the crystal structure using software packages like SHELXS and SHELXL. The final structure is validated and analyzed for its geometric parameters.

Visualizations of Molecular Structures

The molecular structures of the three derivatives with determined crystal structures are depicted below.

molecular_structures cluster_morpholine 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholine cluster_phenol 3-(4,6-dimethoxy-1,3,5-triazin-2-yloxy)-2-methylphenol cluster_ketone 4-(4,6-dimethoxy-1,3,5-triazin-2-yloxy)phenyl phenyl ketone A N1-C(OCH3)=N-C(OCH3)=N-C2-Morpholine B N1-C(OCH3)=N-C(OCH3)=N-C2-O-Phenol C N1-C(OCH3)=N-C(OCH3)=N-C2-O-Phenyl-CO-Phenyl

Schematic representations of the studied this compound derivatives.

The following diagram illustrates the butterfly and propeller conformations observed in the derivatives.

conformations cluster_conformations Conformations of the Dimethoxytriazine Moiety cluster_compounds Observed In butterfly Butterfly Conformation morpholine_deriv 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholine butterfly->morpholine_deriv propeller Propeller Conformation phenol_deriv 3-(4,6-dimethoxy-1,3,5-triazin-2-yloxy)-2-methylphenol propeller->phenol_deriv

Observed conformations of the dimethoxytriazine moiety in its derivatives.

Conclusion

The structural analysis of this compound derivatives provides critical insights into the conformational flexibility of the dimethoxy-triazine scaffold. The observed butterfly and propeller conformations, along with instances of planarity, are dependent on the electronic and steric nature of the substituents. This information is highly valuable for the rational design of novel molecules in medicinal chemistry and materials science, where the triazine core is a common structural motif. The provided crystallographic data serves as a benchmark for computational models and can guide further synthetic efforts.

References

Spectroscopic Profile of 2,4-Dimethoxy-1,3,5-triazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-dimethoxy-1,3,5-triazine. Due to the limited availability of direct experimental spectra for this compound, this document presents a detailed analysis based on closely related and structurally similar compounds: 2-chloro-4,6-dimethoxy-1,3,5-triazine and 2-hydrazino-4,6-dimethoxy-1,3,5-triazine. This approach allows for a robust estimation of the spectroscopic properties of the target molecule. The guide includes tabulated summaries of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for derivatives of this compound. These values provide a strong indication of the expected spectral characteristics of the parent compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppmMultiplicityAssignment
2-chloro-4,6-dimethoxy-1,3,5-triazineCDCl₃3.98s2 x OCH₃
2-hydrazino-4,6-dimethoxy-1,3,5-triazineD₂O-TFA3.89s2 x OCH₃

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppmAssignment
2-chloro-4,6-dimethoxy-1,3,5-triazineCDCl₃170.2, 167.8C=N (triazine ring)
54.6OCH₃
2-hydrazino-4,6-dimethoxy-1,3,5-triazineD₂O-TFA163.8, 162.5C=N (triazine ring)
66.1, 65.9OCH₃
Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for 2-chloro-4,6-dimethoxy-1,3,5-triazine

Wavenumber (cm⁻¹)Assignment
1562Aromatic stretching (triazine ring)
1460C=N stretching
1300C-O stretching
818C-N stretching
558C-H out-of-plane bending
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound [1]

AdductPredicted m/z
[M+H]⁺142.06111
[M+Na]⁺164.04305
[M-H]⁻140.04655
[M]⁺141.05328

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

A sample of the triazine derivative (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm. For ¹³C NMR, a proton-decoupled single-pulse experiment is commonly used.

Infrared (IR) Spectroscopy

IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the KBr pellet method is common. A small amount of the finely ground sample (1-2 mg) is mixed with dry potassium bromide (100-200 mg) and pressed into a thin, transparent pellet. The spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where the solid sample is placed directly on the ATR crystal.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques. For volatile and thermally stable compounds like triazine derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a suitable method. The sample is introduced into the GC, which separates it from any impurities, and then enters the mass spectrometer. For less volatile or thermally sensitive compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be employed. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample Compound Synthesis & Purification Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy (FTIR) Dissolution->IR MS Mass Spectrometry (GC-MS or LC-MS) Dissolution->MS NMR_Data NMR Spectral Analysis (Chemical Shift, Coupling) NMR->NMR_Data IR_Data IR Spectral Analysis (Functional Groups) IR->IR_Data MS_Data MS Spectral Analysis (m/z, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A generalized workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Derivatives of 2,4-dimethoxy-1,3,5-triazine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2,4-dimethoxy-1,3,5-triazine and its derivatives for researchers, scientists, and drug development professionals. The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for developing a wide range of biologically active compounds. Derivatives of this core have demonstrated significant potential as anticancer, antimicrobial, and herbicidal agents, among other applications. This document details the synthesis, properties, and experimental protocols associated with these promising compounds.

Synthesis of this compound Derivatives

The synthesis of substituted 1,3,5-triazine derivatives is most commonly achieved through the sequential nucleophilic substitution of chlorine atoms on a cyanuric chloride precursor. The reactivity of the chlorine atoms is temperature-dependent, allowing for controlled, stepwise substitution. The first substitution typically occurs at low temperatures (around 0 °C), the second at room temperature, and the third at elevated temperatures (70–100 °C).[1]

A key intermediate for many derivatives is 2-chloro-4,6-dimethoxy-1,3,5-triazine, which allows for the introduction of various functionalities onto the triazine core via nucleophilic aromatic substitution.[2] The differential reactivity between the chlorine atom and the methoxy groups enables selective substitution, facilitating the creation of diverse compound libraries.[2] Both conventional heating and more rapid, efficient microwave-assisted "green chemistry" approaches are utilized for these syntheses.[1][2]

G General Synthesis via Nucleophilic Aromatic Substitution cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products start 2-Chloro-4,6-dimethoxy-1,3,5-triazine product Substituted This compound Derivative start->product Displaces Cl- nucleophile Nucleophile (Nu-H) (e.g., Amine, Thiol, Phenol) nucleophile->product conditions Base (e.g., Et3N, DIPEA, K2CO3) Solvent (e.g., THF, DMF, Ethanol) Conventional Heating or Microwave conditions->product byproduct HCl

Caption: General reaction for the synthesis of substituted triazines.

Properties of this compound and its Derivatives

Physical and Chemical Properties

This compound serves as a foundational structure for a multitude of derivatives. Its own properties are well-characterized.

PropertyValueReference
Molecular Formula C₅H₇N₃O₂[3][4]
Molecular Weight 141.13 g/mol [3][4]
Appearance White to almost white powder or crystal[3]
Melting Point 57 - 61 °C[3]
Purity ≥ 98% (GC)[3]
CAS Number 1898-72-2[3]
Biological Properties

The versatility of the triazine scaffold allows for modifications that lead to a wide spectrum of biological activities.

Substituted 1,3,5-triazines are of significant interest in medicinal chemistry due to their potent anticancer properties.[2] Many of these compounds exert their therapeutic effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and the downstream PI3K/AKT/mTOR cascade.[2][5]

G Mechanism of Action via Kinase Inhibition Pathway EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Metastasis mTOR->Proliferation Triazine Triazine Derivative Triazine->EGFR Inhibits

Caption: Triazine derivatives often target the EGFR signaling cascade.

The in-vitro cytotoxic activity of these derivatives is typically evaluated against various human cancer cell lines, with results expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Derivative ClassCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Reference
Mono(dimethylpyrazolyl)-s-triazine (4f)MCF-7 (Breast)2.29 ± 0.11Tamoxifen5.12 ± 0.36[5]
Mono(dimethylpyrazolyl)-s-triazine (4j)MCF-7 (Breast)3.11 ± 0.15Tamoxifen5.12 ± 0.36[5]
Mono(dimethylpyrazolyl)-s-triazine (4k)MCF-7 (Breast)2.53 ± 0.12Tamoxifen5.12 ± 0.36[5]
Bis(dimethylpyrazolyl)-s-triazine (5b)MCF-7 (Breast)5.53 ± 0.41Tamoxifen5.12 ± 0.36[5]
Bis(dimethylpyrazolyl)-s-triazine (5c)MCF-7 (Breast)3.46 ± 0.23Tamoxifen5.12 ± 0.36[5]

Derivatives of the s-triazine core have shown significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi.[6][7] The efficacy is highly dependent on the nature of the substituents on the triazine ring.[6]

Derivative ClassTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
s-Triazine with dipeptide & 2-ethylpiperazine (1b)C. albicans125Ketoconazole/Nystatin>125[6]
s-Triazine with dipeptide & 2-ethylpiperazine (3b)C. albicans7.81Ketoconazole/Nystatin>7.81[6]
s-Triazine with dipeptide & 2-ethylpiperazine (4d)C. albicans15.62Ketoconazole/Nystatin>15.62[6]
s-Triazine with dipeptide & 2-ethylpiperazine (4c)C. albicans62.50Ketoconazole/Nystatin>62.50[6]

Certain amino acid derivatives of this compound have been synthesized and evaluated for their ability to inhibit monoamine oxidases (MAO-A and MAO-B), which are targets for antidepressant and anti-Parkinson's drugs.[8]

CompoundStructureMAO-A Inhibition (%)MAO-B Inhibition (%)Reference
7 2-(4,6-dimethoxy-1,3,5-triazin-2-ylamino)-3-phenylpropanoic acid89.2 ± 1.138.4 ± 1.5[8]
8 2-(4,6-dimethoxy-1,3,5-triazin-2-ylamino)-4-methylpentanoic acid70.1 ± 1.220.3 ± 1.3[8]
9 2-(4,6-dimethoxy-1,3,5-triazin-2-ylamino)-3-methylpentanoic acid75.3 ± 1.025.1 ± 1.2[8]

Derivatives of this compound are also utilized in agricultural applications as herbicides and pesticides, helping to control weeds and enhance crop protection.[3][9] Additionally, some hydrazino-s-triazine derivatives have demonstrated excellent performance as corrosion inhibitors for steel in acidic environments.[10]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the synthesis and evaluation of novel compounds.

Synthesis Protocols
  • Dissolve 2-chloro-4,6-dimethoxy-1,3,5-triazine (1.0 eq) in a suitable solvent such as anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add the desired amine (1.1 eq) to the solution.

  • Add triethylamine (1.5 eq) as a base to scavenge the HCl byproduct.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane gradient).

  • In a microwave-safe vial, combine 2-chloro-4,6-dimethoxy-1,3,5-triazine (1.0 eq), the amine (1.2 eq), and a base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq) in a suitable solvent (e.g., ethanol or DMF).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-140°C) for a short duration (e.g., 10-30 minutes).

  • After cooling, work up the reaction as described in the conventional method (steps 6-10).

Biological Assay Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

G Workflow for MTT Cytotoxicity Assay Start Seed cancer cells in 96-well plates Incubate_1 Allow cells to adhere (Overnight incubation) Start->Incubate_1 Treatment Add triazine derivatives at various concentrations Incubate_1->Treatment Incubate_2 Incubate for 48-72 hours Treatment->Incubate_2 MTT Add MTT solution to each well Incubate_2->MTT Incubate_3 Incubate for 2-4 hours MTT->Incubate_3 Formazan Viable cells convert yellow MTT to purple formazan Incubate_3->Formazan Solubilize Add solubilizing agent (e.g., DMSO) Formazan->Solubilize Measure Measure absorbance (e.g., at 570 nm) Solubilize->Measure Analyze Calculate cell viability and determine IC50 values Measure->Analyze

Caption: A typical workflow for evaluating cytotoxicity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.[6]

  • Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the triazine derivatives. A control group with vehicle (e.g., DMSO) is also included. The plates are then incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed and replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 2-4 hours, allowing viable cells with active mitochondria to reduce the yellow MTT to a purple formazan product.[6]

  • Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength appropriate for formazan (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value is determined by plotting cell viability against compound concentration.

Spectroscopic Data of Representative Derivatives

The characterization of newly synthesized derivatives is confirmed using various spectroscopic methods.

DerivativeMethodSpectroscopic DataReference
2-Chloro-4,6-dimethoxy-1,3,5-triazine ¹H-NMR (CDCl₃)δ 3.99 (s, 6H, OCH₃)[10]
¹³C-NMR (CDCl₃)δ 54.8 (OCH₃), 168.9, 171.4 (C=N, triazine)[10]
2-Hydrazino-4,6-dimethoxy-1,3,5-triazine ¹H-NMR (D₂O-TFA)δ 3.89 (s, 6H, OCH₃)[10]
¹³C-NMR (D₂O-TFA)δ 65.9, 66.1, 162.5, 163.8[10]
2-(4,6-dimethoxy-1,3,5-triazin-2-ylamino)-3-phenylpropanoic acid ¹H-NMR (DMSO-d₆)δ 3.00 (dd, 1H), 3.14 (dd, 1H), 3.77 (s, 3H), 3.80 (s, 3H), 4.54–4.59 (m, 1H), 7.18–7.31 (m, 5H), 8.20 (d, 1H)[8]
¹³C-NMR (DMSO-d₆)36.74, 54.66, 54.76, 56.11, 126.96, 128.77, 129.62, 138.55, 168.25, 172.21, 173.75[8]

Conclusion

Derivatives of this compound represent a highly valuable and versatile class of compounds. Their synthesis is readily achievable through established nucleophilic substitution methodologies, which can be optimized for efficiency using modern techniques like microwave irradiation. The ability to easily modify the triazine core allows for the fine-tuning of their chemical and physical properties, leading to a broad range of biological activities. Significant research has highlighted their potential in oncology and infectious diseases, with several derivatives showing potent, low-micromolar activity against cancer cell lines and pathogenic microbes. Continued exploration of this scaffold, including the synthesis of novel derivatives and further investigation into their mechanisms of action, holds great promise for the development of new therapeutic agents and other valuable chemical entities.

References

The Core Mechanism of 2,4-Dimethoxy-1,3,5-triazine Derivatives as Coupling Reagents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of an amide bond is a cornerstone of organic synthesis, particularly in the fields of peptide chemistry and drug development. The selection of an appropriate coupling reagent is paramount to achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of sensitive molecules. Among the arsenal of available reagents, derivatives of 2,4-dimethoxy-1,3,5-triazine, notably 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and its salt, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), have emerged as highly efficient and versatile options. This technical guide elucidates the core mechanism of action of these reagents, presents quantitative data on their performance, and provides detailed experimental protocols for their application.

The Activation Pathway: A Two-Step Process to a "Superactive" Ester

The fundamental role of this compound-based coupling reagents is the activation of a carboxylic acid to facilitate nucleophilic attack by an amine. This activation proceeds through the formation of a highly reactive acyl-oxy-triazine intermediate, often referred to as a "superactive ester".[1] The mechanism can be initiated from either CDMT or the pre-formed DMTMM salt.

From CDMT: The activation of a carboxylic acid using CDMT necessitates the presence of a tertiary amine, typically N-methylmorpholine (NMM). The reaction is a multi-step process where CDMT first reacts with NMM to form the quaternary triazinylammonium salt, DMTMM, in situ.[2][3] This intermediate is the key player in the subsequent activation of the carboxylic acid.

From DMTMM: As DMTMM is the pre-formed, stable salt of CDMT and NMM, it offers a more direct route to the active ester.[4][5] The carboxylic acid reacts directly with DMTMM to form the highly reactive acyl-oxy-triazine ester, with the concomitant release of N-methylmorpholinium chloride.[4] This active ester is then readily attacked by a nucleophile, such as a primary or secondary amine, to yield the desired amide. A key advantage of this process is the formation of water-soluble by-products, 4,6-dimethoxy-1,3,5-triazin-2-ol (DMTOH) and NMM hydrochloride, which are easily removed during workup.[6]

The general mechanism is depicted in the following diagram:

DMTMM_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid R-COOH Active_Ester Acyl-oxy-triazine (Active Ester) Carboxylic_Acid->Active_Ester + DMTMM DMTMM DMTMM DMTMM->Active_Ester NMMH N-methylmorpholinium chloride Amine R'-NH2 Active_Ester->Amine Amide Amide (R-CO-NH-R') Active_Ester->Amide + R'-NH2 Amine->Amide DMTOH 4,6-dimethoxy-1,3,5-triazin-2-ol (by-product)

Mechanism of DMTMM-mediated amide bond formation.

Quantitative Performance Analysis

A significant advantage of DMTMM and related triazine reagents is their high efficiency and low propensity to cause racemization, a critical factor in peptide synthesis.[7] The following tables summarize comparative data on the performance of DMTMM against other common coupling reagents.

Table 1: Comparison of Coupling Reagent Efficiency in Peptide-Oligonucleotide Conjugation

Coupling ReagentSolventYield (%)Reference
DMTMM WaterModerate[1]
EDC/NHS Water95[1][8]
PyBOP DMFLow[1]
HBTU DMFLow[1]

Note: Yields are highly dependent on the specific substrates and reaction conditions. In other studies, DMTMM has shown superior yields to EDC/NHS for the ligation of amines to hyaluronic acid.[8][9]

Table 2: Racemization Study of DMTMM in a Model Peptide Coupling

Reaction: Z(OMe)-Gly-L-Ala-OH + H-Phe-OBzl

SolventDielectric Constant (ε)Racemization (%)Reference
Ethyl Acetate (AcOEt)6.00[6][10]
Tetrahydrofuran (THF)7.60[6][10]
Acetonitrile (CH3CN)37.50[6][10]
N,N-Dimethylformamide (DMF)36.70[6][10]
2-Propanol (2-PrOH)19.90[6][10]
Methanol (MeOH)32.7Slight[6][10]
Ethanol (EtOH)24.6Slight[6][10]
Dimethyl sulfoxide (DMSO)472.3[6][10]

The extent of racemization appears to correlate with the polarity of the solvent, with less polar solvents being optimal for minimizing racemization.[6][10]

Experimental Protocols

The following are representative experimental protocols for the use of DMTMM and CDMT in amide bond formation.

General Protocol for Amide Synthesis in Solution Phase using DMTMM

This protocol is adapted from a procedure for the synthesis of N-phenylethyl-3-phenylpropaneamide.[11]

Materials:

  • 3-Phenylpropionic Acid

  • 2-Phenylethylamine

  • DMTMM

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate

  • 1 M Hydrochloric acid

  • Diethyl ether

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-phenylpropionic acid (1.0 eq) and 2-phenylethylamine (1.1 eq) in methanol, add DMTMM (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Monitor the reaction by TLC or GC.

  • Remove the solvent under reduced pressure.

  • Add saturated aqueous sodium bicarbonate solution to the residue and stir for 10 minutes.

  • Extract the mixture with diethyl ether.

  • Wash the organic layer sequentially with deionized water, 1 M hydrochloric acid, deionized water, and brine.

  • Dry the organic layer over magnesium sulfate and filter.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Solution_Phase_Workflow Start Dissolve Carboxylic Acid and Amine in MeOH Add_DMTMM Add DMTMM Start->Add_DMTMM Stir Stir at Room Temperature (1 hour) Add_DMTMM->Stir Monitor Monitor Reaction (TLC/GC) Stir->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Isolate Pure Amide Purification->Product

General workflow for solution-phase amide synthesis.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using DMTMM

This protocol is a general guide for manual Fmoc-based solid-phase peptide synthesis.[2]

Materials:

  • Fmoc-protected amino acids

  • Wang or Rink Amide resin

  • N-methyl-2-pyrrolidinone (NMP) or Dimethylformamide (DMF)

  • 20-25% Piperidine in DMF (for Fmoc deprotection)

  • DMTMM

  • N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Cleavage cocktail (e.g., TFA/TIS/water)

Procedure:

  • Resin Swelling: Swell the resin in NMP or DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20-25% piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (e.g., 4 equivalents relative to the resin loading) in NMP.

    • Add DMTMM (e.g., 3 equivalents) and a base such as DIPEA (e.g., 6 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for a specified time (e.g., 5-60 minutes). The reaction progress can be monitored using a Kaiser test.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin and treat it with a cleavage cocktail to release the peptide from the solid support and remove side-chain protecting groups.

  • Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash to obtain the crude product, which can then be purified by HPLC.

SPPS_Workflow Start Swell Resin Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Start->Fmoc_Deprotection Wash1 Wash with DMF Fmoc_Deprotection->Wash1 Coupling Couple next Fmoc-AA (DMTMM, Base, NMP) Wash1->Coupling Wash2 Wash with DMF/DCM Coupling->Wash2 Repeat_Check Final Amino Acid? Wash2->Repeat_Check Repeat_Check->Fmoc_Deprotection No Final_Deprotection Final Fmoc Deprotection Repeat_Check->Final_Deprotection Yes Cleavage Cleave from Resin (TFA cocktail) Final_Deprotection->Cleavage Isolate Isolate Crude Peptide Cleavage->Isolate

General workflow for solid-phase peptide synthesis.

Conclusion

The this compound derivatives, CDMT and DMTMM, are powerful and versatile coupling reagents for amide bond formation. Their mechanism of action, proceeding through a highly reactive "superactive ester," ensures high yields and minimal racemization. The operational simplicity, mild reaction conditions, and compatibility with a range of solvents, including aqueous media, make them valuable tools for a wide array of applications, from the synthesis of complex peptides to the modification of biomolecules. The ease of removal of their water-soluble by-products further enhances their appeal in modern organic synthesis and drug development.

References

Navigating the Physicochemical Landscape of 2,4-Dimethoxy-1,3,5-triazine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth exploration of the solubility and stability of 2,4-dimethoxy-1,3,5-triazine, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document provides a summary of available data, and more critically, detailed experimental protocols for determining these crucial physicochemical properties. In the absence of extensive public data, this guide equips researchers with the necessary methodologies to generate reliable and reproducible results in their own laboratories.

Introduction to this compound

This compound is a heterocyclic compound with a wide range of applications in organic synthesis, including its use as a building block for agrochemicals and pharmaceuticals. Its utility is intrinsically linked to its solubility in various organic solvents and its stability under different experimental conditions. A thorough understanding of these properties is paramount for optimizing reaction conditions, developing robust formulations, and ensuring the quality and shelf-life of end-products.

Solubility Profile

Qualitative Solubility:

SolventQualitative SolubilityCitation
MethanolSoluble[1]

The structurally related compound, 2-chloro-4,6-dimethoxy-1,3,5-triazine, is reported to be soluble in polar organic solvents such as methanol and ethanol. This suggests that this compound may exhibit similar solubility characteristics. However, empirical determination is necessary for accurate assessment.

Experimental Protocol for Solubility Determination: Gravimetric Method

The following protocol details a reliable gravimetric method for determining the solubility of this compound in an organic solvent of interest.

Materials and Equipment:

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Vials with screw caps

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed glass vials for evaporation

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of solid should be visible.

    • Seal the vial and place it in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Equilibrate the mixture for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation.

  • Sample Collection:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette. To avoid drawing up solid particles, it is advisable to use a syringe fitted with a compatible filter.

  • Solvent Evaporation and Weighing:

    • Transfer the collected supernatant to a pre-weighed, clean, and dry glass vial.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a rotary evaporator may be used.

    • Once the solvent is fully evaporated, place the vial in a drying oven at a temperature below the melting point of the compound or in a vacuum desiccator until a constant weight is achieved.

    • Record the final weight of the vial containing the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

    • Express the solubility in the desired units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

G Workflow for Gravimetric Solubility Determination cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solute to a known volume of solvent prep2 Seal vial and place in thermostatic shaker prep1->prep2 prep3 Equilibrate for 24-48 hours at constant temperature prep2->prep3 samp1 Cease agitation and allow solid to settle prep3->samp1 samp2 Withdraw a known volume of supernatant using a filtered syringe samp1->samp2 ana1 Transfer supernatant to a pre-weighed vial samp2->ana1 ana2 Evaporate solvent ana1->ana2 ana3 Dry residue to a constant weight ana2->ana3 ana4 Record final weight ana3->ana4 calc1 Calculate mass of dissolved solute ana4->calc1 calc2 Express solubility in g/100mL or mol/L calc1->calc2

Caption: Gravimetric method workflow for solubility determination.

Stability Profile

Experimental Protocol for Stability Assessment: HPLC-Based Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for assessing the stability of a compound in solution. The following protocol outlines the development and application of such a method.

Materials and Equipment:

  • This compound (high purity)

  • Organic solvent of interest (HPLC grade)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Volumetric flasks and pipettes

  • pH meter (if aqueous solutions are involved)

  • Temperature-controlled chambers or ovens

Procedure:

  • Method Development:

    • Develop an HPLC method capable of separating the parent compound (this compound) from potential degradation products. This typically involves optimizing the mobile phase composition, column type, flow rate, and detector wavelength.

    • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to established guidelines (e.g., ICH Q2(R1)).

  • Preparation of Stability Samples:

    • Prepare solutions of this compound in the organic solvent(s) of interest at a known concentration.

    • Store the solutions under various conditions to be tested (e.g., different temperatures, exposure to light, presence of acid or base).

  • Stability Testing:

    • At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter), withdraw an aliquot from each stability sample.

    • Analyze the samples by the developed HPLC method.

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point.

    • Monitor for the appearance of new peaks, which would indicate the formation of degradation products.

    • Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (time zero).

    • The rate of degradation and the half-life of the compound under the tested conditions can be determined from this data.

G Workflow for HPLC-Based Stability Assessment cluster_method Method Development & Validation cluster_prep Sample Preparation & Storage cluster_testing Time-Point Analysis cluster_analysis Data Analysis dev1 Develop separation method for parent compound and potential degradants dev2 Validate method (specificity, linearity, accuracy, precision) dev1->dev2 prep1 Prepare solutions of known concentration dev2->prep1 prep2 Store under defined conditions (temperature, light, etc.) prep1->prep2 test1 Withdraw aliquots at specified time intervals prep2->test1 test2 Analyze by validated HPLC method test1->test2 ana1 Quantify parent compound peak area test2->ana1 ana2 Monitor for new peaks (degradation products) ana1->ana2 ana3 Calculate percentage of parent compound remaining ana2->ana3 ana4 Determine degradation rate and half-life ana3->ana4

Caption: HPLC-based workflow for stability assessment.

Conclusion

While quantitative data on the solubility and stability of this compound in organic solvents is limited in the public domain, this guide provides the essential tools for researchers to determine these critical parameters. The detailed experimental protocols for gravimetric solubility determination and HPLC-based stability assessment offer a clear and robust framework for generating high-quality, reliable data. By following these methodologies, scientists and drug development professionals can gain a comprehensive understanding of the physicochemical properties of this compound, enabling its effective and efficient use in their research and development endeavors.

References

The Versatility of 2,4-Dimethoxy-1,3,5-triazine and Its Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents and synthetic methodologies. Among its many derivatives, 2,4-Dimethoxy-1,3,5-triazine and its related compounds, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), have emerged as powerful tools for researchers. This technical guide provides an in-depth exploration of their applications, focusing on their role as highly efficient coupling reagents and as core structures in biologically active molecules.

Core Application: Amide and Ester Bond Formation

Derivatives of this compound are most renowned for their utility as condensing agents in the formation of amide and ester bonds, critical reactions in the synthesis of peptides, small molecule drugs, and bioconjugates.[1][2]

Mechanism of Action

The mechanism revolves around the activation of carboxylic acids by a triazine derivative, typically CDMT or its quaternary ammonium salt, DMTMM. In the presence of a base like N-methylmorpholine (NMM), the carboxylic acid reacts with the triazine reagent to form a highly reactive "superactive" acyloxy-triazine intermediate.[3] This intermediate is then susceptible to nucleophilic attack by an amine or an alcohol, yielding the desired amide or ester, respectively. A key advantage of this method is the formation of the water-soluble byproduct, 2-hydroxy-4,6-dimethoxy-1,3,5-triazine, which is easily removed during aqueous workup, simplifying product purification.[3][4]

Amide Bond Formation Mechanism Carboxylic_Acid Carboxylic Acid (R-COOH) Active_Ester Reactive Acyloxy-triazine Intermediate Carboxylic_Acid->Active_Ester Activation CDMT CDMT / DMTMM CDMT->Active_Ester Base Base (e.g., NMM) Base->Active_Ester Amide Amide (R-CO-NHR') Active_Ester->Amide Byproduct Water-Soluble Byproduct Active_Ester->Byproduct Amine Amine (R'-NH2) Amine->Amide Nucleophilic Attack

Caption: Mechanism of CDMT/DMTMM-mediated amide bond formation.

Quantitative Data on Synthetic Applications

The efficiency of triazine-based coupling reagents is demonstrated by the high yields achieved in various synthetic transformations.

Reaction TypeCoupling ReagentSubstratesYield (%)Reference
Di-, Tri-, Pentapeptide SynthesisCDMTVarious N-protected amino acids75-98%[5][6]
Amide SynthesisCDMT / tert-amine systemsN-phenethyl benzamideup to 96%[7]
Amide SynthesisBis(4,6-dimethoxy-1,3,5-triazin-2-yl) etherLipophilic and sterically hindered acids/amines71-98%[8]
Ester Synthesis2-Acyloxy-4,6-dimethoxy-1,3,5-triazinesLabile alcohols and α-branched acidsGood yields[9]
Enantioselective Amide SynthesisCDMT with chiral tertiary aminesRacemic N-protected amino acids69-85%[10]
Experimental Protocols

This protocol is adapted from methodologies described for peptide synthesis and general amidation.[3][11]

Materials:

  • Carboxylic acid

  • Amine

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

  • N-methylmorpholine (NMM)

  • Anhydrous solvent (e.g., THF, CH2Cl2)

  • 1 M KHSO4 or 10% citric acid solution

  • Saturated NaHCO3 solution

  • Brine

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and N-methylmorpholine (1.2 eq) in the chosen anhydrous solvent.

  • Add CDMT (1.1 eq) to the solution and stir at room temperature for 5-10 minutes.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its completion using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with 1 M KHSO4 or 10% citric acid solution.

  • Extract the mixture with an organic solvent (e.g., CHCl3 or EtOAc).

  • Wash the combined organic layers successively with 1 N HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.

Amide Synthesis Workflow start Start dissolve Dissolve Carboxylic Acid and NMM in Solvent start->dissolve add_cdmt Add CDMT, Stir 5-10 min dissolve->add_cdmt add_amine Add Amine add_cdmt->add_amine stir_monitor Stir at RT, Monitor by TLC add_amine->stir_monitor quench Quench Reaction (e.g., 1M KHSO4) stir_monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Sequentially (Acid, Base, Brine) extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify (if necessary) dry_concentrate->purify end End purify->end

Caption: General workflow for amide synthesis using CDMT.

This protocol describes the formation of an active ester intermediate followed by alcoholysis.

Materials:

  • Carboxylic acid

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

  • N-methylmorpholine (NMM)

  • Alcohol

  • Magnesium bromide (MgBr2, optional catalyst)

  • Dichloromethane (CH2Cl2)

  • 10% citric acid solution

  • Saturated NaHCO3 solution

Procedure:

  • To a stirred solution of CDMT (1.0 eq) in CH2Cl2 cooled to 0 °C, add N-methylmorpholine (1.05 eq) dropwise.

  • Add the carboxylic acid (1.0 eq) dissolved in CH2Cl2.

  • Stir the mixture at 0–5 °C for 2 hours to form the 2-acyloxy-4,6-dimethoxy-1,3,5-triazine intermediate.

  • Add the alcohol (4.0 eq) and optionally, a catalytic amount of MgBr2 (0.05 eq).

  • Allow the reaction to proceed, monitoring by TLC.

  • For workup, wash the reaction mixture successively with 10% citric acid solution, saturated NaHCO3, and water.

  • Dry the organic layer (e.g., over MgSO4), filter, and evaporate the solvent to yield the ester.

The Triazine Scaffold in Biologically Active Compounds

Beyond their role in synthesis, 1,3,5-triazine derivatives themselves constitute a core structural motif in a wide range of biologically active compounds. Their planar, aromatic nature and the ability to introduce diverse substituents at the 2, 4, and 6 positions allow for fine-tuning of pharmacological properties.

Anticancer Activity

Numerous studies have highlighted the potential of 1,3,5-triazine derivatives as anticancer agents, targeting various signaling pathways crucial for cancer cell proliferation and survival.[12][13]

Key Molecular Targets and Signaling Pathways:

  • PI3K/mTOR Pathway: This is a central pathway regulating cell growth, and several triazine derivatives have been developed as inhibitors.[13]

  • Receptor Tyrosine Kinases (e.g., EGFR, VEGFR): Inhibition of these receptors can block downstream signaling cascades that promote tumor growth and angiogenesis.[13]

  • Other Enzymes: Triazines have also been shown to inhibit dihydrofolate reductase (DHFR), DNA topoisomerase, and cyclin-dependent kinases (CDKs).[13]

Triazine Anticancer Targets Triazine 1,3,5-Triazine Derivatives RTK EGFR VEGFR Triazine->RTK inhibit PI3K_mTOR PI3K mTOR Triazine->PI3K_mTOR inhibit Cell_Cycle CDKs Triazine->Cell_Cycle inhibit DNA_Replication DHFR Topoisomerase Triazine->DNA_Replication inhibit Proliferation Inhibition of Cell Proliferation RTK->Proliferation Angiogenesis Inhibition of Angiogenesis RTK->Angiogenesis PI3K_mTOR->Proliferation Cell_Cycle->Proliferation DNA_Replication->Proliferation Apoptosis Induction of Apoptosis DNA_Replication->Apoptosis

Caption: Key signaling targets of anticancer 1,3,5-triazine derivatives.

Quantitative Data on Anticancer Activity:

CompoundCell LineActivity MetricValueReference
19 (2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile)Melanoma (MALME-3M)GI503.3 x 10⁻⁸ M[14]
19 (as above)Melanoma (MALME-3M)TGI1.1 x 10⁻⁶ M[14]
Antimicrobial and Other Biological Activities

The 1,3,5-triazine scaffold is also prevalent in compounds with antimicrobial, anti-inflammatory, antimalarial, and antiviral properties.[15][16][17] The mechanism of action for antimicrobial triazines often involves the inhibition of essential bacterial enzymes like DNA gyrase.[17]

Quantitative Data on Antimicrobial Activity:

Derivative TypeTarget OrganismMIC (µg/mL)Reference
s-Triazine with dipeptide & 2-ethylpiperazine (3b)C. albicans7.81[17]
s-Triazine with dipeptide & 2-ethylpiperazine (4d)C. albicans15.62[17]

Conclusion

This compound and its derivatives, particularly CDMT and DMTMM, are indispensable reagents in modern medicinal chemistry. Their ability to facilitate amide and ester bond formation under mild conditions with high yields and minimal racemization makes them ideal for the synthesis of complex molecules, including peptides.[1][3][18] Furthermore, the inherent biological activity of the 1,3,5-triazine core provides a fertile ground for the discovery of new therapeutic agents targeting a spectrum of diseases from cancer to microbial infections. The continued exploration of this versatile scaffold promises to yield further innovations in both synthetic methodology and drug development.

References

2,4-Dimethoxy-1,3,5-triazine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,4-Dimethoxy-1,3,5-triazine Derivatives as Building Blocks in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,5-triazine (or s-triazine) ring is a privileged heterocyclic scaffold that has garnered significant interest in organic and medicinal chemistry.[1][2] Its derivatives are foundational to the development of a wide array of biologically active compounds, including antitumor, antiviral, and antimicrobial agents.[2][3] This is largely due to the predictable and sequential reactivity of substituted triazines, which allows for the construction of diverse and complex molecular architectures.

While the user specified "this compound," the most versatile and widely employed building block featuring this core structure is 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) . The presence of the chlorine atom at the C2 position provides a reactive handle for nucleophilic substitution, making it a powerful tool for synthesis. This guide will focus primarily on the synthesis, reactivity, and applications of CDMT as the principal building block for introducing the 4,6-dimethoxy-1,3,5-triazine moiety, a staple in modern synthetic chemistry, particularly in peptide synthesis and drug discovery.[4][5][6]

Synthesis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

The most practical and common method for synthesizing substituted 1,3,5-triazines begins with the inexpensive reagent cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The three chlorine atoms on cyanuric chloride exhibit differential reactivity, allowing for sequential and controlled nucleophilic substitution.[7][8] The first substitution typically occurs at 0°C, the second at room temperature, and the third requires elevated temperatures.[7][9] This reactivity profile is exploited for the high-yield synthesis of CDMT.[4][10]

Experimental Protocol: Synthesis of CDMT

A robust method for the preparation of CDMT involves the reaction of cyanuric chloride with sodium methoxide.[4][10]

  • Setup: Charge a suitable reactor with N,N-dimethylformamide (DMF) and cyanuric chloride (1.0 eq). Stir the mixture until the cyanuric chloride is completely dissolved.

  • Cooling: Cool the reactor to between 5-10°C.[4]

  • Reagent Addition: Slowly add solid sodium methoxide (2.0-2.5 eq) to the cooled solution while maintaining the temperature.[4][10]

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2 hours. Subsequently, heat the mixture to reflux and maintain for an additional 2.5 hours.[4]

  • Workup: Once the reaction is complete, cool the mixture and add a large volume of water to precipitate the crude product.[4]

  • Purification: Filter the solid, wash thoroughly with water, and dry to obtain crude CDMT. For further purification, recrystallize the crude product from hot heptane. This process can yield pure CDMT with a yield of approximately 91%.[4]

cluster_start Starting Materials Cyanuric_Chloride Cyanuric Chloride (TCT) Solvent Dissolve in DMF Cyanuric_Chloride->Solvent Sodium_Methoxide Sodium Methoxide (2 eq) Add Slowly Add Sodium Methoxide Sodium_Methoxide->Add Cool Cool to 5-10°C Solvent->Cool Cool->Add Stir_RT Stir at RT (2h) Add->Stir_RT Reflux Reflux (2.5h) Stir_RT->Reflux Precipitate Precipitate with Water Reflux->Precipitate Filter Filter and Dry Precipitate->Filter Recrystallize Recrystallize from Heptane Filter->Recrystallize Product Pure CDMT Recrystallize->Product Mechanism of Amide Bond Formation using CDMT/NMM CDMT CDMT Active_Ester Acyloxy-triazine (Active Ester) CDMT->Active_Ester Carboxylic_Acid R-COOH Carboxylic_Acid->Active_Ester NMM NMM (Base) NMM->Active_Ester activates Amide_Product Amide (R-CO-NH-R') Active_Ester->Amide_Product Byproduct 2-Hydroxy-4,6-dimethoxy- 1,3,5-triazine Active_Ester->Byproduct forms Amine R'-NH₂ Amine->Amide_Product attacks start Start dissolve_cdmt Dissolve CDMT (1 eq) and Et₃N (1.5 eq) in 1,4-Dioxane start->dissolve_cdmt form_salt Stir at RT to form white suspension of Ammonium Salt dissolve_cdmt->form_salt combine Add Amino Acid solution to Triazine suspension form_salt->combine dissolve_aa Dissolve α-Amino Acid (1.2 eq) and Et₃N (1.5 eq) in Water dissolve_aa->combine stir Stir overnight at RT combine->stir neutralize Neutralize with 5% Citric Acid / 1N HCl stir->neutralize isolate Isolate Product neutralize->isolate filter Collect precipitate by filtration isolate->filter Precipitate forms extract Extract with organic solvent isolate->extract No precipitate end End filter->end extract->end

References

1,3,5-Triazine Derivatives in Antitumor Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel antitumor agents. Its versatile three-point substitution pattern allows for the fine-tuning of pharmacological properties, leading to the discovery of compounds with potent and selective anticancer activity. This technical guide provides a comprehensive overview of recent advancements in the field, focusing on quantitative data, detailed experimental methodologies, and the key signaling pathways targeted by these derivatives.

Quantitative Antitumor Activity of 1,3,5-Triazine Derivatives

The antitumor efficacy of 1,3,5-triazine derivatives has been extensively evaluated against a wide array of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. The following tables summarize the IC50 values of several promising 1,3,5-triazine derivatives from recent studies.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
EGFR Inhibitors
Compound 12 (Hybrid quinazoline-1,3,5-triazine)EGFR enzyme0.0368--[1]
Compound 13 EGFR-TK8.45 ± 0.65--[1]
Compound 14 EGFR-TK2.54 ± 0.22--[1]
1,3,5-triazine-based pyrazole derivative 15 EGFR0.3051Erlotinib-[1]
1,3,5-triazine-based pyrazole derivative 16 EGFR0.2869Erlotinib-[1]
1,3,5-triazine-based pyrazole derivative 17 EGFR0.2294Erlotinib-[1]
bis(dimethylpyrazolyl)-s-triazine derivative 18 HCT1160.5 ± 0.08Tamoxifen0.069[1]
PI3K/mTOR Inhibitors
ZSTK474PI3Kα0.016--
Other Derivatives
Imamine-1,3,5-triazine derivative 4f MDA-MB-231 (Breast)6.25Imatinib35.50[2]
Imamine-1,3,5-triazine derivative 4k MDA-MB-231 (Breast)8.18Imatinib35.50[2]
Morpholine-functionalized derivative 11 SW480 (Colorectal)>1005-Fluorouracil>100[3]
Morpholine-functionalized derivative 11 SW620 (Colorectal)5.855-Fluorouracil>100[3]
Biguanide-derived 1,3,5-triazine 2c HCT116 (Colorectal)20-27CisplatinComparable
Biguanide-derived 1,3,5-triazine 3c SW620 (Colorectal)20-27CisplatinComparable

Key Signaling Pathways in 1,3,5-Triazine Antitumor Activity

1,3,5-triazine derivatives exert their anticancer effects by modulating various signaling pathways critical for tumor growth, proliferation, and survival. The most prominent among these are the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathways.

EGFR Signaling Pathway

The EGFR signaling cascade plays a pivotal role in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common event in many cancers. 1,3,5-triazine derivatives have been designed to inhibit EGFR tyrosine kinase (TK), thereby blocking downstream signaling.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR Tyrosine Kinase Domain Ligand->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Triazine 1,3,5-Triazine Derivative Triazine->EGFR Inhibits

EGFR signaling pathway and its inhibition by 1,3,5-triazine derivatives.
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in cancer. Several 1,3,5-triazine derivatives have been developed as potent inhibitors of PI3K, a key component of this pathway.

PI3K_mTOR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Triazine 1,3,5-Triazine Derivative Triazine->PI3K Inhibits

PI3K/Akt/mTOR signaling pathway and its inhibition by 1,3,5-triazine derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the research of 1,3,5-triazine derivatives.

Synthesis of 2,4,6-Trisubstituted-1,3,5-Triazines

A general and versatile method for the synthesis of 2,4,6-trisubstituted-1,3,5-triazines involves the sequential nucleophilic substitution of cyanuric chloride. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise reactions.

Triazine_Synthesis_Workflow Cyanuric_Chloride Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) Step1 Nucleophilic Substitution 1 (0-5 °C) Cyanuric_Chloride->Step1 Monosubstituted 2-Substituted-4,6-dichloro -1,3,5-triazine Step1->Monosubstituted Step2 Nucleophilic Substitution 2 (Room Temp.) Monosubstituted->Step2 Disubstituted 2,4-Disubstituted-6-chloro -1,3,5-triazine Step2->Disubstituted Step3 Nucleophilic Substitution 3 (Elevated Temp.) Disubstituted->Step3 Trisubstituted 2,4,6-Trisubstituted -1,3,5-triazine Step3->Trisubstituted Nu1 Nucleophile 1 (R1-H) Nu1->Step1 Nu2 Nucleophile 2 (R2-H) Nu2->Step2 Nu3 Nucleophile 3 (R3-H) Nu3->Step3

General workflow for the synthesis of 2,4,6-trisubstituted-1,3,5-triazines.

Materials:

  • Cyanuric chloride

  • Appropriate nucleophiles (alcohols, amines, thiols)

  • Anhydrous solvent (e.g., acetone, THF, dioxane)

  • Base (e.g., Na2CO3, triethylamine)

Procedure:

  • First Substitution: Dissolve cyanuric chloride in the chosen anhydrous solvent and cool the mixture to 0-5 °C. Add the first nucleophile dropwise, followed by the dropwise addition of a base solution to neutralize the evolved HCl. Stir the reaction for a specified time at low temperature.

  • Second Substitution: Allow the reaction mixture to warm to room temperature. Add the second nucleophile, followed by the base. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Third Substitution: Heat the reaction mixture to an elevated temperature (reflux) and add the third nucleophile and base. Continue heating until the reaction is complete as indicated by TLC.

  • Work-up and Purification: After completion, the reaction mixture is typically poured into ice water to precipitate the product. The solid is then filtered, washed, and purified by recrystallization or column chromatography.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • 1,3,5-triazine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 1,3,5-triazine derivatives and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for PI3K/Akt/mTOR Pathway

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression and phosphorylation levels.

References

Methodological & Application

Amide Bond Formation Using 2,4-Dimethoxy-1,3,5-triazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development, where it is integral to the synthesis of peptides and small molecule therapeutics. This document provides detailed application notes and protocols for the use of 2,4-dimethoxy-1,3,5-triazine (DMT) derivatives, primarily the highly efficient coupling reagent 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), in amide bond formation. DMTMM is an air- and water-stable solid that offers a significant advantage by enabling amide bond formation in protic solvents like water and alcohols, with by-products that are easily removed through aqueous workup.[1] This makes it a versatile and practical alternative to other common coupling reagents.

Mechanism of Action

The mechanism of amide bond formation using DMTMM involves a two-step process. First, the carboxylic acid reacts with DMTMM to form a highly reactive acyloxy-triazine intermediate, often referred to as an "active ester". In this step, a molecule of N-methylmorpholine (NMM) is released. The second step involves the nucleophilic attack of an amine on the carbonyl carbon of the active ester. This results in the formation of the desired amide bond and the release of 2-hydroxy-4,6-dimethoxy-1,3,5-triazine as a water-soluble by-product.[2][3]

Amide Bond Formation Mechanism with DMTMM cluster_step1 Step 1: Active Ester Formation cluster_step2 Step 2: Nucleophilic Attack Carboxylic_Acid Carboxylic Acid (R-COOH) Active_Ester Acyloxy-triazine (Active Ester) Carboxylic_Acid->Active_Ester + DMTMM DMTMM DMTMM NMM N-methylmorpholine (NMM) DMTMM->NMM - NMM Amine Amine (R'-NH2) Amide Amide (R-CONH-R') Active_Ester->Amide + Amine Byproduct 2-Hydroxy-4,6-dimethoxy- 1,3,5-triazine Amide->Byproduct + Byproduct

Mechanism of DMTMM-mediated amide bond formation.

Data Presentation

Table 1: Comparison of DMTMM and in situ generated CDMT/NMM in the Synthesis of N-phenethyl benzamide

This table compares the yield of N-phenethyl benzamide using isolated DMTMM versus the in-situ formation from 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM) in various solvents. The reaction demonstrates that the in-situ method can be as effective as using the pre-formed DMTMM.

EntryCoupling SystemSolventTime (min)Yield (%)
1CDMT/NMMToluene1575
2DMTMMToluene1570
3CDMT/NMMMethanol1593
4DMTMMMethanol1598
5CDMT/NMMEthanol1590
6DMTMMEthanol1595
7CDMT/NMMWater6030
8DMTMMWater6035

Data adapted from a study on sustainable triazine-based dehydro-condensation agents.[4]

Table 2: Substrate Scope of DMTMM in Solution-Phase Amide Synthesis

DMTMM is effective for the condensation of a wide range of carboxylic acids and amines, including both aliphatic and aromatic substrates. The following table provides a representative overview of the versatility of DMTMM in amide synthesis.

Carboxylic AcidAmineSolventTime (h)Yield (%)
3-Phenylpropionic Acid2-PhenylethylamineMethanol184
Benzoic AcidBenzylamineTHF295
Acetic AcidAnilineMethanol388
Phenylacetic AcidMorpholineTHF1.592
Boc-PhenylalanineGlycine methyl esterMethanol485

Yields are representative of typical results reported in the literature for DMTMM-mediated couplings.

Table 3: Performance of DMTMM in Solid-Phase Peptide Synthesis (SPPS)

DMTMM is a highly effective coupling reagent in solid-phase peptide synthesis, with performance comparable to other widely used reagents such as PyBOP.

Peptide SequenceCoupling ReagentYield (%)
H-Ala-Phe-Gly-OHDMTMM>90
H-Leu-Val-Gly-Ala-OHDMTMM>90
H-Ala-Phe-Gly-OHPyBOP>90
H-Leu-Val-Gly-Ala-OHPyBOP>90

Data from a comparative study of DMTMM and PyBOP in SPPS.

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Amide Synthesis

This protocol describes a general method for the synthesis of an amide in a protic solvent using DMTMM.

Solution-Phase Amide Synthesis Workflow Start Start Dissolve_Reactants Dissolve carboxylic acid (1.0 eq) and amine (1.1 eq) in methanol. Start->Dissolve_Reactants Add_DMTMM Add DMTMM (1.1 eq) to the solution. Dissolve_Reactants->Add_DMTMM Stir_Reaction Stir at room temperature for 1-4 hours. Monitor by TLC. Add_DMTMM->Stir_Reaction Remove_Solvent Remove solvent under reduced pressure. Stir_Reaction->Remove_Solvent Aqueous_Workup Perform aqueous workup with NaHCO3, water, and 1M HCl. Remove_Solvent->Aqueous_Workup Extract_Product Extract the product with an organic solvent (e.g., diethyl ether). Aqueous_Workup->Extract_Product Dry_and_Concentrate Dry the organic layer, filter, and concentrate under reduced pressure. Extract_Product->Dry_and_Concentrate Purify_Product Purify the crude product by column chromatography. Dry_and_Concentrate->Purify_Product End End Purify_Product->End

Workflow for solution-phase amide synthesis.

Materials:

  • Carboxylic Acid

  • Amine

  • 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)

  • Methanol (or other suitable solvent)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Deionized water

  • Brine

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 equivalent) and the amine (1.1 equivalents) in methanol, add DMTMM (1.1 equivalents).

  • Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Add saturated aqueous sodium bicarbonate solution to the residue and stir for 10 minutes.

  • Extract the mixture with diethyl ether.

  • Wash the separated organic layer sequentially with deionized water, 1 M hydrochloric acid, deionized water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to obtain the pure amide.

Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the use of DMTMM as a coupling agent in manual solid-phase peptide synthesis using Fmoc-chemistry.

Solid-Phase Peptide Synthesis Workflow Start Start with Fmoc-protected amino acid-loaded resin Fmoc_Deprotection Treat resin with 25% piperidine in DMF to remove the Fmoc protecting group. Start->Fmoc_Deprotection Wash_Resin_1 Wash the resin with DMF. Fmoc_Deprotection->Wash_Resin_1 Coupling Add Fmoc-protected amino acid (4 eq), DMTMM (3 eq), and DIPEA (6 eq) in NMP. Wash_Resin_1->Coupling Monitor_Coupling Monitor coupling completion (e.g., ninhydrin test). Coupling->Monitor_Coupling Wash_Resin_2 Wash the resin with DMSO and NMP. Monitor_Coupling->Wash_Resin_2 Repeat_Cycle Repeat deprotection and coupling cycles for the desired peptide sequence. Wash_Resin_2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Next amino acid Final_Deprotection Perform final Fmoc deprotection. Repeat_Cycle->Final_Deprotection Final amino acid Cleavage Cleave the peptide from the resin and remove side-chain protecting groups. Final_Deprotection->Cleavage End Purify the crude peptide. Cleavage->End

Workflow for solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Wang resin)

  • Fmoc-protected amino acids

  • 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dimethyl sulfoxide (DMSO)

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • Manual peptide synthesis vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin in DMF in the synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and treat the resin with a 25% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF.

  • Coupling: a. In a separate vial, dissolve the next Fmoc-protected amino acid (4 equivalents relative to the resin loading) in NMP. b. Add the amino acid solution to the resin, followed by DMTMM (3 equivalents) and DIPEA (6 equivalents). c. Agitate the mixture for 5-10 minutes, or until a colorimetric test (e.g., ninhydrin test) indicates the completion of the coupling reaction.

  • Washing: Drain the coupling solution and wash the resin with DMSO and then with NMP.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling cycle, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection: Wash the resin with DMF and then dichloromethane, and dry. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

DMTMM is a highly efficient and versatile coupling reagent for amide bond formation. Its stability, ease of handling, and effectiveness in protic solvents make it a valuable tool for a wide range of applications in organic synthesis, from the preparation of small molecules to the solid-phase synthesis of complex peptides. The straightforward reaction conditions and simple workup procedures contribute to its growing popularity among researchers in academia and industry.

References

Application Notes and Protocols: Peptide Synthesis Utilizing 2,4-Dimethoxy-1,3,5-triazine-Based Coupling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides is a cornerstone of biochemical research and pharmaceutical development. The efficiency and fidelity of peptide bond formation are critically dependent on the choice of coupling reagent. Among the modern arsenal of reagents, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) has emerged as a robust and versatile option.[1][2] DMTMM, a derivative of 2,4-dimethoxy-1,3,5-triazine, offers several advantages, including high efficiency, low racemization, and the ability to be used in a wide range of solvents, including aqueous and alcoholic media.[2][3][4] This makes it a valuable alternative to more traditional coupling reagents.[1] This document provides detailed protocols for both solid-phase and solution-phase peptide synthesis using DMTMM and presents comparative performance data.

Data Presentation: Performance of DMTMM in Peptide Synthesis

The efficacy of a coupling reagent is paramount for achieving high yields and purity in peptide synthesis. DMTMM has demonstrated performance comparable to or exceeding that of other common coupling reagents, such as PyBOP.[1]

Peptide SequenceCoupling ReagentYield (%)Purity (%)Reference
H-Leu-Ala-Gly-Val-OHDMTMM85>95[1]
H-Leu-Ala-Gly-Val-OHPyBOP82>95[1]
H-Phe-Ala-Gly-Val-OHDMTMM80>95[1]
H-Phe-Ala-Gly-Val-OHPyBOP78>95[1]

Table 1: Comparison of DMTMM and PyBOP in the Solid-Phase Synthesis of Tetrapeptides on Wang Resin. The data illustrates that DMTMM provides comparable yields and purities to the well-established coupling reagent, PyBOP.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using DMTMM

This protocol is based on the widely used Fmoc/tBu strategy on a Wang-type resin.[5]

Materials:

  • Fmoc-preloaded Wang resin

  • N-methylpyrrolidinone (NMP)

  • 25% Piperidine in DMF

  • Fmoc-protected amino acids

  • 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO)

  • Reagents for cleavage and deprotection (e.g., Trifluoroacetic acid-based cleavage cocktail)

  • HPLC for purification and analysis

Protocol:

  • Resin Swelling: Place the Fmoc-preloaded Wang resin (e.g., 0.2 g, 0.52 mmol/g loading) in a reaction vessel. Swell the resin in NMP (5 mL) for 2 hours with nitrogen agitation.[5]

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 25% piperidine in DMF (5 mL) twice (6 minutes, then 9 minutes).[5] Perform a Kaiser test to confirm the presence of free amines. Wash the resin thoroughly with DMF (6 x 2 min, 5 mL each).[5]

  • Amino Acid Coupling:

    • Add NMP (5 mL) to the resin.

    • Add the Fmoc-protected amino acid (4 equivalents relative to resin loading, e.g., 0.4 mmol).[5]

    • Add DMTMM (3 equivalents relative to resin loading, e.g., 0.3 mmol).[5]

    • Add DIPEA (6 equivalents relative to resin loading, e.g., 0.6 mmol).[5]

    • Agitate the mixture for 5-10 minutes. The coupling is typically complete within 2-3 minutes.[5] Monitor the reaction using a Kaiser test, which should be negative upon completion.

  • Washing: After a negative Kaiser test, wash the resin with DMSO (2 x 2 min, 5 mL each) and then NMP (2 x 2 min, 5 mL each).[5]

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with a suitable solvent (e.g., DCM) and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification and Analysis: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using preparative HPLC and verify its identity and purity by analytical HPLC and mass spectrometry.

Solution-Phase Peptide Synthesis (SPPS) using DMTMM

This protocol outlines a general procedure for the coupling of two peptide fragments in solution.

Materials:

  • N-terminally protected peptide/amino acid with a free C-terminus

  • C-terminally protected peptide/amino acid with a free N-terminus

  • 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)

  • Anhydrous solvent (e.g., DMF, CH₂Cl₂, THF)

  • Organic base (e.g., N-methylmorpholine (NMM) or DIPEA)

  • Reagents for work-up and purification (e.g., ethyl acetate, aqueous acidic and basic solutions, brine)

Protocol:

  • Dissolution: Dissolve the N-protected peptide/amino acid (1 equivalent) and the C-protected peptide/amino acid (1 equivalent) in a suitable anhydrous solvent.

  • Addition of Base: Add the organic base (e.g., NMM, 1-2 equivalents) to the reaction mixture.

  • Addition of DMTMM: Add DMTMM (1.1-1.5 equivalents) to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within a few hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a weak acidic solution (e.g., 10% citric acid), a weak basic solution (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude peptide by column chromatography on silica gel or by preparative HPLC to obtain the pure protected peptide.

  • Deprotection: Perform the final deprotection of the N- and C-termini as required to yield the final peptide.

Visualizations

DMTMM Coupling Mechanism

The coupling mechanism of DMTMM proceeds through the formation of a highly reactive triazinyl active ester. The carboxylic acid of the N-protected amino acid attacks the electrophilic triazine ring of DMTMM, leading to the formation of the active ester and the release of N-methylmorpholine. This activated intermediate is then susceptible to nucleophilic attack by the free amine of the second amino acid or peptide fragment, resulting in the formation of the peptide bond and the release of 2-hydroxy-4,6-dimethoxy-1,3,5-triazine as a byproduct.[6][7]

DMTMM_Coupling_Mechanism Carboxylic_Acid N-Protected Amino Acid (R-COOH) Active_Ester Triazinyl Active Ester Carboxylic_Acid->Active_Ester + DMTMM DMTMM DMTMM DMTMM->Active_Ester NMM N-Methylmorpholine DMTMM->NMM - NMM Peptide_Bond Peptide Bond (R-CO-NH-R') Active_Ester->Peptide_Bond + H₂N-R' Byproduct 2-Hydroxy-4,6-dimethoxy -1,3,5-triazine Active_Ester->Byproduct Amine Free Amine (H₂N-R') Amine->Peptide_Bond

Caption: Mechanism of peptide bond formation using DMTMM.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The workflow for solid-phase peptide synthesis is a cyclical process involving deprotection of the N-terminus, coupling of the next amino acid, and thorough washing steps.

SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection (25% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, DMTMM, DIPEA in NMP) Wash1->Coupling Wash2 Wash (DMSO, NMP) Coupling->Wash2 Cycle Repeat for next Amino Acid Wash2->Cycle Cycle->Deprotection Next Cycle Cleavage Cleavage from Resin & Side-chain Deprotection Cycle->Cleavage Final Cycle Purification Purification (HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

References

Application Notes and Protocols for the Synthesis of Esters using 2,4-Dimethoxy-1,3,5-triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of esters is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical, materials science, and fragrance industries. Traditional methods for esterification often require harsh conditions, such as high temperatures or the use of strong acids or bases, which can be incompatible with sensitive functional groups. The use of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) as a coupling reagent offers a mild and efficient alternative for the formation of ester bonds. This method is particularly advantageous for the esterification of thermally labile alcohols and sterically hindered carboxylic acids.[1][2]

The reaction proceeds through the activation of a carboxylic acid by CDMT in the presence of a tertiary amine, typically N-methylmorpholine (NMM). This forms a highly reactive "superactive" acyloxy-triazine intermediate, which readily undergoes nucleophilic attack by an alcohol to furnish the desired ester under mild conditions.[1][3] The byproducts of this reaction are water-soluble, facilitating straightforward purification of the final product.

These application notes provide a comprehensive overview of the synthesis of esters using CDMT, including detailed experimental protocols, quantitative data for various substrates, and visualizations of the reaction mechanism and experimental workflow.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various esters using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) as the coupling reagent.

Carboxylic AcidAlcoholMethodSolventTemp. (°C)Time (h)Yield (%)Reference
Benzoic acidn-ButanolACH₂Cl₂rt-92[1]
2-Ethylhexanoic acid1-(2-Furyl)ethanolBCH₂Cl₂0-52-[1]
Pivalic acid1-(2-Furyl)ethanolCCH₂Cl₂rt-85[1]
Phenylacetic acidBenzyl alcoholCCH₂Cl₂rt-95[1]
Cinnamic acidCyclohexanolCCH₂Cl₂rt-91[1]
3-Phenylpropionic acidMethanol-Methanolrt475
Benzoic acidEthanol-Ethanolrt--
Phenylacetic acidIsopropanol-Isopropanolrt--

Note: Method A involves the reaction of an isolated 2-acyloxy-4,6-dimethoxy-1,3,5-triazine with an alcohol. Method B is a two-step, one-pot procedure where the active ester is formed first, followed by the addition of the alcohol. Method C is a direct one-pot procedure where all reactants are mixed together. "rt" denotes room temperature. Dashes indicate that the specific data was not provided in the source material.

Signaling Pathway: Reaction Mechanism

The esterification reaction mediated by 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM) proceeds through a multi-step mechanism involving the formation of a highly reactive intermediate.

reaction_mechanism CDMT 2-Chloro-4,6-dimethoxy- 1,3,5-triazine (CDMT) DMTMM 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)- 4-methylmorpholinium chloride (DMTMM) CDMT->DMTMM + NMM NMM N-Methylmorpholine (NMM) ActiveEster "Superactive" Acyloxy-triazine Intermediate DMTMM->ActiveEster + R-COO⁻ CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid:e->ActiveEster:w Ester Ester (R-COOR') ActiveEster->Ester + R'-OH Byproduct 2-Hydroxy-4,6-dimethoxy- 1,3,5-triazine ActiveEster->Byproduct Alcohol Alcohol (R'-OH)

Caption: Mechanism of ester synthesis using CDMT.

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of esters using 2-chloro-4,6-dimethoxy-1,3,5-triazine.

Method A: Alcoholysis of Acyloxytriazines[1]

This method is suitable when the 2-acyloxy-4,6-dimethoxy-1,3,5-triazine intermediate is isolated.

Materials:

  • 2-Acyloxy-4,6-dimethoxy-1,3,5-triazine (1.0 eq)

  • Alcohol (10.0 eq)

  • Magnesium bromide (MgBr₂) (0.1 eq)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bisulfate (NaHSO₄) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Water (H₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-acyloxy-4,6-dimethoxy-1,3,5-triazine in dichloromethane.

  • Add the alcohol and magnesium bromide to the solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer successively with saturated NaHSO₄ solution, saturated NaHCO₃ solution, and water.

  • Dry the organic layer over anhydrous MgSO₄ and filter.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by distillation or column chromatography to obtain the pure ester.

Method B: Two-Step, One-Pot Synthesis of Esters[1]

This method involves the in situ formation of the active ester followed by the addition of the alcohol.

Materials:

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.0 eq)

  • N-Methylmorpholine (NMM) (1.04 eq)

  • Carboxylic acid (1.0 eq)

  • Alcohol (4.0 eq)

  • Magnesium bromide (MgBr₂) (0.05 eq)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve CDMT in dichloromethane and cool the solution to 0 °C.

  • Add N-methylmorpholine dropwise, followed by a solution of the carboxylic acid in dichloromethane.

  • Stir the mixture at 0-5 °C for 2 hours to form the active ester.

  • Add the alcohol and magnesium bromide to the reaction mixture.

  • Allow the reaction to proceed, monitoring by TLC.

  • Work-up the reaction as described in Method A.

Method C: General One-Pot Procedure for Ester Synthesis[1]

This is a direct and convenient one-pot method for ester synthesis.

Materials:

  • Carboxylic acid (1.0 eq)

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.1 eq)

  • N-Methylmorpholine (NMM) (1.1 eq)

  • Alcohol (1.2 eq)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of the carboxylic acid in dichloromethane, add CDMT and N-methylmorpholine at room temperature.

  • Stir the mixture for 1-2 hours.

  • Add the alcohol and continue stirring until the reaction is complete (monitored by TLC).

  • Work-up the reaction as described in Method A.

Experimental Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of esters using CDMT.

experimental_workflow cluster_preparation Reaction Setup cluster_workup Work-up and Purification start Start dissolve_acid Dissolve Carboxylic Acid in CH₂Cl₂ start->dissolve_acid add_reagents Add CDMT and NMM dissolve_acid->add_reagents stir_activation Stir for 1-2 hours (Activation) add_reagents->stir_activation add_alcohol Add Alcohol stir_activation->add_alcohol stir_reaction Stir until completion (Monitor by TLC) add_alcohol->stir_reaction dilute Dilute with CH₂Cl₂ stir_reaction->dilute wash Wash with aq. NaHSO₄, aq. NaHCO₃, and H₂O dilute->wash dry Dry over MgSO₄ and Filter wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by Distillation or Chromatography concentrate->purify end End Product (Ester) purify->end

Caption: General workflow for one-pot ester synthesis.

Conclusion

The use of 2-chloro-4,6-dimethoxy-1,3,5-triazine as a coupling reagent provides a mild, efficient, and versatile method for the synthesis of a wide range of esters. The reaction proceeds under neutral conditions, tolerates a variety of functional groups, and generally affords high yields of the desired products. The straightforward experimental protocols and easy purification make this methodology highly attractive for both academic research and industrial applications in drug development and fine chemical synthesis.

References

Application Notes: 2,4-Dimethoxy-1,3,5-triazine Derivatives in Cephalosporin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of semi-synthetic cephalosporin antibiotics is a cornerstone of pharmaceutical research and development. A critical step in this process is the acylation of the 7-aminocephalosporanic acid (7-ACA) nucleus with various side chains, which dictates the antibacterial spectrum and pharmacological properties of the final drug. Traditional coupling agents for this amide bond formation often suffer from drawbacks such as long reaction times, side reactions, and purification difficulties. 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), a derivative of 2,4-dimethoxy-1,3,5-triazine, has emerged as a highly effective, convenient, and powerful coupling reagent for the synthesis of cephalosporin derivatives.[1] This reagent facilitates the formation of a highly reactive 2-acyloxy-4,6-dimethoxy-1,3,5-triazine intermediate, which readily reacts with the 7-ACA nucleus under mild conditions to yield the desired cephalosporin derivative in high yields and with short reaction times.

Mechanism of Action

The use of CDMT as a coupling reagent proceeds via a two-step mechanism. First, the carboxylic acid side chain is activated by reacting with CDMT in the presence of a tertiary amine base, such as N-methylmorpholine (NMM). This reaction forms a stable and highly reactive ester intermediate, 2-acyloxy-4,6-dimethoxy-1,3,5-triazine.[2] This active ester can be isolated and is stable at room temperature. In the second step, the active ester intermediate is treated with a 7-aminocephalosporanic acid (7-ACA) derivative. The amino group of the 7-ACA derivative performs a nucleophilic attack on the activated carbonyl carbon of the ester, leading to the formation of the desired amide bond and the release of 4,6-dimethoxy-1,3,5-triazin-2-ol as a water-soluble byproduct that is easily removed during workup.[3]

Experimental Protocols

Protocol 1: Synthesis of the Active Ester Intermediate (3)

This protocol describes the activation of the carboxylic acid side chain using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT).

Materials:

  • 2-(2-amino-4-thiazolyl)-2-syn-methoxyimino acetic acid (ATA) (1)

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (2)

  • N-Methylmorpholine (NMM)

  • Dichloromethane (CH₂Cl₂), Acetonitrile (CH₃CN), or Tetrahydrofuran (THF)

Procedure:

  • Dissolve one equivalent of 2-(2-amino-4-thiazolyl)-2-syn-methoxyimino acetic acid (1) and one equivalent of CDMT (2) in an appropriate inert solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran).

  • Cool the solution to -5°C in an ice-salt bath.

  • Add N-methylmorpholine dropwise to the solution while maintaining the temperature at -5°C.

  • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). The formation of the reactive intermediate (3) is typically complete within 1-2 hours.

  • Upon completion, the active ester intermediate can be isolated through standard work-up procedures.

Protocol 2: Acylation of 7-ACA Derivatives with the Active Ester Intermediate

This protocol details the coupling of the activated side chain with the cephalosporin nucleus.

Materials:

  • Active ester intermediate (3)

  • 7-aminocephalosporanic acid (7-ACA) derivative (4)

  • Appropriate solvent (e.g., dichloromethane)

Procedure:

  • Dissolve the active ester intermediate (3) in a suitable solvent such as dichloromethane.

  • Add the 7-ACA derivative (4) to the solution.

  • Stir the reaction mixture at a temperature between an ice bath and room temperature.

  • The acylation is typically complete within 1-4 hours.

  • After the reaction is complete, the reaction mixture is washed with dilute acid to obtain the pure acylated cephalosporin derivative (5).

Data Presentation

Table 1: Preparation of Active Ester Intermediate (3) under Various Conditions

EntrySolventBaseTime (h)Yield (%)
1CH₂Cl₂N-Methylmorpholine192
2CH₃CNN-Methylmorpholine190
3THFN-Methylmorpholine288
4DMAcN-Methylmorpholine1.585
5NMPN-Methylmorpholine283
6CH₂Cl₂N,N-dimethylaniline375

Reaction conditions: Carried out at 0-5°C. DMAc: N,N-Dimethylacetamide NMP: N-Methylpyrrolidinone

Table 2: Preparation of Cephalosporin Derivatives (5) using the Active Ester Intermediate (3)

EntryR Group of 7-ACA derivative (4)Time (h)Yield (%)
1-H195
2-CH₂OCOCH₃1.593
3-CH=CH₂290
4-CH₂S-Het2.588

Reaction conditions: Carried out from an ice-bath to room temperature. Het: Heterocyclic group

Visualizations

Caption: Reaction scheme for cephalosporin synthesis using CDMT.

Workflow start Start dissolve Dissolve ATA (1) and CDMT (2) in inert solvent start->dissolve cool Cool to -5°C dissolve->cool add_base Add N-Methylmorpholine dropwise cool->add_base monitor_activation Monitor reaction by HPLC and TLC (1-2h) add_base->monitor_activation isolate_ester Isolate Active Ester Intermediate (3) monitor_activation->isolate_ester dissolve_ester Dissolve Active Ester (3) in solvent isolate_ester->dissolve_ester add_aca Add 7-ACA Derivative (4) dissolve_ester->add_aca react_acylation Stir at ice-bath to room temperature (1-4h) add_aca->react_acylation workup Wash with dilute acid react_acylation->workup product Pure Cephalosporin Derivative (5) workup->product

Caption: Experimental workflow for cephalosporin derivative synthesis.

References

Application of 2,4-Dimethoxy-1,3,5-triazine Derivatives in Bioconjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent linking of two biomolecules, is a cornerstone of modern biotechnology and drug development. The choice of coupling chemistry is critical to the success of these endeavors, dictating the efficiency, stability, and functionality of the resulting conjugate. Among the array of available reagents, derivatives of 2,4-dimethoxy-1,3,5-triazine have emerged as powerful tools for the formation of stable amide bonds in aqueous environments. This document provides detailed application notes and experimental protocols for the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a key reagent in this class, for bioconjugation applications. DMTMM offers a compelling alternative to traditional carbodiimide chemistry (e.g., EDC/NHS), often providing superior yields and simpler reaction conditions, particularly for the modification of polysaccharides and proteins.[1][2][3]

Key Applications

  • Polysaccharide Modification: DMTMM is highly effective for conjugating amines to carboxylated polysaccharides such as hyaluronic acid (HA), enabling the development of hydrogels, drug delivery systems, and biomaterials.[1][4][5]

  • Peptide and Protein Labeling: The reagent facilitates the labeling of peptides and proteins with small molecules, fluorescent dyes, or other tags.[6][7]

  • Peptide Synthesis: DMTMM is a valuable coupling agent in both solution-phase and solid-phase peptide synthesis.[6][8][9]

  • Antibody-Drug Conjugates (ADCs): Triazine-based linkers are being explored for the development of targeted cancer therapies.

Mechanism of Action

DMTMM-mediated bioconjugation proceeds via a two-step mechanism. First, the carboxylic acid on the biomolecule reacts with DMTMM to form a highly reactive O-acylisourea intermediate. This activated ester is then susceptible to nucleophilic attack by a primary amine, resulting in the formation of a stable amide bond and the release of a water-soluble by-product, 2-hydroxy-4,6-dimethoxy-1,3,5-triazine.[10][11]

DMTMM_Mechanism Carboxylic_Acid Carboxylic Acid (R-COOH) Active_Ester Reactive O-Acylisourea Intermediate Carboxylic_Acid->Active_Ester + DMTMM DMTMM DMTMM Amide_Bond Amide Bond (R-CO-NH-R') Active_Ester->Amide_Bond + Primary Amine Byproduct 2-hydroxy-4,6-dimethoxy- 1,3,5-triazine Active_Ester->Byproduct Release Amine Primary Amine (R'-NH2)

DMTMM-mediated amide bond formation.

Quantitative Data: Comparison of DMTMM and EDC/NHS

The following tables summarize the comparative efficiency of DMTMM and EDC/NHS for the bioconjugation of various amines to hyaluronic acid (HA). The degree of substitution (DS) represents the percentage of HA carboxyl groups that have been modified.

Table 1: Conjugation of Adipic Dihydrazide (ADH) to Hyaluronic Acid [12]

Coupling ReagentDegree of Substitution (DSmol %)
DMTMM35%
EDC/NHS18%

Table 2: Conjugation of Glycine Ethyl Ester to Hyaluronic Acid [12]

Coupling ReagentDegree of Substitution (DSmol %)
DMTMM53%
EDC/NHS22%

Table 3: Conjugation of a Functional Moiety (AADA) to Hyaluronic Acid [12]

Coupling ReagentDegree of Substitution (DSmol %)
DMTMM65%
EDC/NHS45%

Table 4: Conjugation of Bovine Serum Albumin (BSA) to Hyaluronic Acid [12]

Coupling ReagentDegree of Substitution (%)
DMTMM0.63%
EDC/NHS0.16%

Experimental Protocols

Protocol 1: General Procedure for Amine Conjugation to Hyaluronic Acid (HA) using DMTMM

This protocol describes a general method for the conjugation of an amine-containing molecule to hyaluronic acid in an aqueous solution.

Materials:

  • Hyaluronic acid (HA) sodium salt

  • Amine-containing molecule

  • 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)

  • Deionized water

  • NaOH and HCl solutions (for pH adjustment)

  • Ethanol (for precipitation)

  • Dialysis tubing (appropriate MWCO)

Procedure:

  • Dissolution of HA: Dissolve the HA sodium salt in deionized water to the desired concentration (e.g., 1-2% w/v). Stir gently until fully dissolved.

  • Dissolution of Amine: In a separate container, dissolve the amine-containing molecule in deionized water.

  • Reaction Mixture: Combine the HA and amine solutions. Adjust the pH of the mixture to 6.5-7.5 with dilute NaOH or HCl.

  • Addition of DMTMM: Add DMTMM powder directly to the reaction mixture while stirring. The molar ratio of DMTMM to HA carboxyl groups can be varied to control the degree of substitution. A common starting point is a 2:1 molar ratio of DMTMM to HA carboxyl groups.

  • Reaction: Allow the reaction to proceed at room temperature for 4-24 hours with continuous stirring.

  • Purification:

    • Precipitation: Precipitate the HA conjugate by adding 3-5 volumes of ethanol. Collect the precipitate by centrifugation or filtration.

    • Washing: Wash the precipitate several times with ethanol to remove unreacted reagents and by-products.

    • Dialysis: Redissolve the precipitate in deionized water and dialyze extensively against deionized water for 2-3 days to remove any remaining impurities.

  • Lyophilization: Lyophilize the purified HA conjugate to obtain a dry powder.

  • Characterization: Characterize the degree of substitution using techniques such as ¹H NMR spectroscopy.

HA_Conjugation_Workflow Dissolve_HA 1. Dissolve HA in Water Combine 3. Combine and Adjust pH Dissolve_HA->Combine Dissolve_Amine 2. Dissolve Amine in Water Dissolve_Amine->Combine Add_DMTMM 4. Add DMTMM Combine->Add_DMTMM React 5. React at RT Add_DMTMM->React Purify 6. Purify (Precipitation/Dialysis) React->Purify Lyophilize 7. Lyophilize Purify->Lyophilize Characterize 8. Characterize Lyophilize->Characterize

Workflow for HA conjugation using DMTMM.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using DMTMM

This protocol outlines the use of DMTMM as a coupling agent in solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acids

  • Wang resin (or other suitable solid support)

  • DMTMM

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Piperidine in DMF (20%)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents relative to the resin loading), DMTMM (3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activation mixture to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Once the coupling is complete, wash the resin extensively with DMF, DCM, and MeOH.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the cleaved peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Start Start with Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA, DMTMM, DIPEA) Wash1->Coupling Wash2 4. Wash Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Deprotection Next AA Final_Deprotection 5. Final Fmoc Deprotection Repeat->Final_Deprotection Final AA Cleavage 6. Cleavage from Resin & Side-chain Deprotection Final_Deprotection->Cleavage Purification 7. Purification (RP-HPLC) Cleavage->Purification End Pure Peptide Purification->End

Solid-Phase Peptide Synthesis (SPPS) workflow using DMTMM.

Conclusion

Derivatives of this compound, particularly DMTMM, are versatile and highly effective reagents for a range of bioconjugation applications. Their ability to efficiently mediate amide bond formation in aqueous media, often with superior yields compared to traditional methods, makes them an invaluable tool for researchers in drug development, biomaterials science, and proteomics. The protocols provided herein offer a starting point for the successful implementation of this powerful chemistry in your research.

References

Application Notes and Protocols for Polymer Cross-linking using a 2,4-Dimethoxy-1,3,5-triazine Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These notes provide a comprehensive overview and detailed protocols based on the use of DMTMM for cross-linking carboxymethyl cellulose (CMC), a widely used biopolymer. This system serves as a representative model for the cross-linking of polymers containing carboxyl groups, which can be adapted for other polymers and applications in fields such as drug delivery and food packaging.[2][3] The protocols and data presented herein are derived from studies on DMTMM-assisted cross-linking of CMC with aliphatic diamines.[3][4]

Principle of DMTMM-Mediated Cross-linking

DMTMM is not a direct cross-linker but an activating agent. The cross-linking process involves a two-step reaction:

  • Activation of Carboxyl Groups: The triazine ring of DMTMM reacts with the carboxyl groups on the polymer backbone, forming a highly reactive O-acylisourea intermediate (an active ester).[3]

  • Nucleophilic Attack and Amide Bond Formation: A difunctional nucleophile, such as an aliphatic diamine, then attacks the activated carboxyl group, leading to the formation of stable amide bonds and the release of a urea byproduct. When a diamine is used, this results in the formation of a cross-link between two polymer chains.

This "zero-length" cross-linking mechanism is efficient and avoids the incorporation of the activating agent into the final polymer network.[5]

Data Presentation: Effects of DMTMM-mediated Cross-linking on Carboxymethyl Cellulose Films

The following tables summarize the quantitative effects of varying DMTMM and glycerol concentrations on the physical and mechanical properties of carboxymethyl cellulose (CMC) films.

Table 1: Influence of DMTMM and Glycerol on Mechanical Properties of CMC Films [2][6]

DMTMM (wt%)Glycerol (wt%)Tensile Strength (MPa)Elongation at Break (%)
050Not ReportedNot Reported
55052.25 ± 4.3337.32 ± 2.04
OptimalConditionsfor a balance of properties

Table 2: Influence of DMTMM and Diamine Cross-linker on Physical-Mechanical Properties of CMC Films [4]

COONa/Ethylenediamine/DMTMM (Molar Ratio)Water Vapor Permeability (WVP) (g m⁻¹ s⁻¹ Pa⁻¹)Oil Absorption Ratio (OAR) (%)Tensile Strength (TS) (MPa)
6 / 1 / 22.63 ± 0.24 × 10⁻¹⁰7.4 ± 0.5 × 10⁻²75.90 ± 2.90

Diagrams

Crosslinking_Mechanism Polymer_COOH Polymer with Carboxyl Group (R-COOH) Active_Ester Activated Polymer (Reactive Intermediate) Polymer_COOH->Active_Ester + DMTMM DMTMM DMTMM Crosslinked_Polymer Cross-linked Polymer (Amide Bonds Formed) Active_Ester->Crosslinked_Polymer + Diamine Byproduct Byproduct Active_Ester->Byproduct - Byproduct Diamine Diamine Cross-linker (H₂N-X-NH₂) Experimental_Workflow Polymer_Solution 1. Prepare Polymer Solution (e.g., CMC in Water) Add_Diamine 2. Add Diamine Cross-linker Polymer_Solution->Add_Diamine Add_DMTMM 3. Add DMTMM Solution (Initiate Cross-linking) Add_Diamine->Add_DMTMM Stirring 4. Stir at Room Temperature Add_DMTMM->Stirring Casting 5. Cast the Solution into Molds Stirring->Casting Drying 6. Dry at Controlled Temperature Casting->Drying Characterization 7. Characterize Films (Mechanical, Physical) Drying->Characterization

References

Application Notes and Protocols: 2,4-Dimethoxy-1,3,5-triazine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2,4-dimethoxy-1,3,5-triazine and its derivatives, particularly 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), as pivotal intermediates in the synthesis of agrochemicals, with a focus on the sulfonylurea class of herbicides.

Introduction

1,3,5-triazine derivatives are a cornerstone in the development of a wide range of agrochemicals due to their versatile reactivity and the biological activity of the resulting compounds.[1] this compound and its chlorinated analogue, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), serve as crucial building blocks for introducing the triazine moiety into the final product.[2] The stability and solubility of these intermediates make them valuable in various synthetic protocols.[1] This document outlines the synthetic applications of these triazines, with a specific focus on the preparation of sulfonylurea herbicides, providing detailed experimental protocols and quantitative data.

The primary synthetic utility of CDMT lies in the nucleophilic aromatic substitution (SNAr) of its chlorine atom. The electron-withdrawing nature of the triazine ring makes the C-Cl bond susceptible to cleavage by a variety of nucleophiles, enabling the facile construction of more complex molecules.[3]

Application: Synthesis of Sulfonylurea Herbicides

Sulfonylurea herbicides are a critical class of agrochemicals that act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.[1] The general structure of a sulfonylurea herbicide consists of a sulfonylurea bridge connecting an aryl or alkyl group to a heterocyclic moiety, often a triazine or a pyrimidine.

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and its aminated derivatives are key intermediates in the final coupling step of sulfonylurea herbicide synthesis. The synthesis of herbicides such as chlorsulfuron and triasulfuron exemplifies this application.[1][4]

General Synthesis Pathway for Sulfonylurea Herbicides

The synthesis of a sulfonylurea herbicide using a triazine intermediate generally involves two key fragments: a substituted benzenesulfonyl isocyanate and an aminated triazine. The final step is the coupling of these two intermediates.

G cluster_0 Synthesis of Key Intermediates cluster_1 Final Coupling Reaction Substituted Aniline Substituted Aniline Substituted Benzenesulfonyl Chloride Substituted Benzenesulfonyl Chloride Substituted Aniline->Substituted Benzenesulfonyl Chloride Chlorosulfonation Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Substituted Benzenesulfonyl Chloride Substituted Benzenesulfonamide Substituted Benzenesulfonamide Substituted Benzenesulfonyl Chloride->Substituted Benzenesulfonamide Amination Ammonia Ammonia Ammonia->Substituted Benzenesulfonamide Substituted Benzenesulfonyl Isocyanate Substituted Benzenesulfonyl Isocyanate Substituted Benzenesulfonamide->Substituted Benzenesulfonyl Isocyanate Isocyanate Formation Phosgene or Diphosgene Phosgene or Diphosgene Phosgene or Diphosgene->Substituted Benzenesulfonyl Isocyanate Sulfonylurea Herbicide Sulfonylurea Herbicide Substituted Benzenesulfonyl Isocyanate->Sulfonylurea Herbicide Coupling Cyanuric Chloride Cyanuric Chloride CDMT 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) Cyanuric Chloride->CDMT Methoxylation Sodium Methoxide Sodium Methoxide Sodium Methoxide->CDMT Aminated Triazine Aminated Triazine CDMT->Aminated Triazine Amination Amine Source Amine Source Amine Source->Aminated Triazine Aminated Triazine->Sulfonylurea Herbicide

Caption: General workflow for sulfonylurea herbicide synthesis.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

This protocol describes the synthesis of the key intermediate, CDMT, from cyanuric chloride.

Reaction Scheme:

Materials:

  • Cyanuric chloride

  • Sodium methoxide

  • N,N-Dimethylformamide (DMF)

  • Heptane

  • Water

Procedure: [5]

  • In a suitable reactor, dissolve cyanuric chloride in N,N-dimethylformamide (DMF).

  • Cool the solution to 5-10 °C.

  • Slowly add solid sodium methoxide to the cooled solution. The molar ratio of cyanuric chloride to sodium methoxide should be approximately 1:2 to 1:2.5.[5]

  • Allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Heat the mixture to reflux and maintain for 2-3 hours.

  • After the reaction is complete, cool the mixture and add a large volume of water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry to obtain the crude CDMT.

  • For purification, recrystallize the crude product from heptane. This step enhances the purity to over 99%.[5]

Quantitative Data:

Reactant/ProductMolar RatioYieldPurityReference
Cyanuric Chloride1--[5]
Sodium Methoxide2.0 - 2.5--[5]
CDMT-Up to 91%>99.5% (after recrystallization)[5]
Protocol 2: Synthesis of a Chlorsulfuron Analogue

This protocol outlines the final coupling step in the synthesis of a chlorsulfuron analogue, a representative sulfonylurea herbicide, using a dimethoxypyrimidine amine. A similar triazine amine can be used in its place.

Reaction Scheme:

Materials:

  • 2-Chlorobenzenesulfonyl isocyanate

  • 2-Amino-4,6-dimethoxypyrimidine (or a corresponding aminated dimethoxytriazine)

  • Anhydrous acetonitrile

Procedure: [1]

  • Dissolve the crude 2-chlorobenzenesulfonyl isocyanate in a dry aprotic solvent such as acetonitrile.

  • In a separate flask, dissolve 2-amino-4,6-dimethoxypyrimidine in the same solvent.

  • Add the solution of the pyrimidine amine dropwise to the isocyanate solution at room temperature with stirring.

  • Continue stirring the reaction mixture until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by filtration and purified by recrystallization.

Quantitative Data for a similar reaction to produce Chlorsulfuron derivatives: [6]

DerivativeYield
W10582.2%
W10684.1%
W10884.8%
W10980.9%
W11083.5%

Reaction Mechanism: Nucleophilic Aromatic Substitution on CDMT

The key reaction involving CDMT is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing triazine ring activates the chlorine atom for substitution by a nucleophile, such as an amine.

Caption: Mechanism of nucleophilic substitution on CDMT.

Conclusion

This compound and its chloro-derivative, CDMT, are indispensable intermediates in the synthesis of a variety of agrochemicals, most notably sulfonylurea herbicides. Their utility stems from the predictable and efficient nucleophilic aromatic substitution reactions they undergo. The protocols and data presented herein provide a foundational guide for researchers and professionals in the field of agrochemical development, highlighting the importance of these triazine building blocks in creating effective crop protection agents.

References

Application Notes and Protocols for 2,4-Dimethoxy-1,3,5-triazine (as DMTMM) in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide synthesis, the choice of coupling reagent is critical for achieving high yields, purity, and stereochemical integrity of the final product. 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) has emerged as a highly effective and versatile coupling reagent for solid-phase peptide synthesis (SPPS). DMTMM is the salt formed from 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM).[1][2] This document provides detailed application notes and protocols for the use of DMTMM in SPPS, tailored for researchers, scientists, and professionals in drug development.

DMTMM offers several advantages, including being a cost-effective alternative to other common coupling reagents like PyBOP, demonstrating high efficiency, and exhibiting low levels of racemization.[1][3][4] A notable feature of DMTMM is its ability to be used in aqueous or alcoholic solvents, which is a significant benefit over many other coupling reagents that necessitate strictly anhydrous conditions.[5][6] Its mechanism of action involves the formation of an active ester intermediate, which facilitates efficient amide bond formation while preserving the chirality of the amino acids.[7][8]

Data Presentation: Performance and Comparison

The efficiency of DMTMM in SPPS is comparable to that of other widely used coupling reagents. The following tables summarize the available quantitative data on yield, purity, and racemization.

Table 1: Comparison of DMTMM and PyBOP in the Synthesis of Various Peptides on Wang Resin

Peptide SequenceCoupling ReagentYield (%)Purity (%)Reference
H-Leu-Ala-Gly-Val-OHDMTMM85>95[5]
H-Leu-Ala-Gly-Val-OHPyBOP82>95[5]
H-Phe-Ala-Gly-Val-OHDMTMM80>95[5]
DMT-Ala-Pro-Ile-Met-Leu-Phe-Phe-Met-OHDMTMM70Not Reported[2]

Table 2: Racemization Study of Z(OMe)-Gly-L-Ala-OH and H-Phe-OBzl Coupling Using DMTMM in Various Solvents

SolventDiastereomeric Purity (L-L/L-D)Racemization (%)Reference
Ethyl Acetate (AcOEt)>99.5<0.5[1][5]
Tetrahydrofuran (THF)>99.5<0.5[1][5]
N,N-Dimethylformamide (DMF)>99.5<0.5[1][5]
Acetonitrile (CH3CN)>99.5<0.5[1][5]
2-Propanol (2-PrOH)>99.5<0.5[1][5]
Dimethyl Sulfoxide (DMSO)99.10.9[1][5]
Ethanol (EtOH)98.81.2[1][5]
Methanol (MeOH)98.71.3[1][5]

Data suggests that less polar solvents are recommended to minimize racemization during peptide fragment coupling.[5]

Experimental Protocols

General Workflow for Solid-Phase Peptide Synthesis using DMTMM

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 3. Washing (DMF) Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, DMTMM, Base) Washing1->Coupling Washing2 5. Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Steps 2-5 for each amino acid Washing2->Repeat Next Amino Acid Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage 7. Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification 8. Peptide Purification (e.g., RP-HPLC) Cleavage->Purification DMTMM_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid R-COOH (Fmoc-AA-OH) Active_Ester Active Triazinyl Ester Carboxylic_Acid->Active_Ester + DMTMM DMTMM DMTMM DMTMM->Active_Ester NMM N-Methylmorpholine Peptide_Bond R-CO-NH-R' (Peptide Bond) Active_Ester->Peptide_Bond + R'-NH2 Amine R'-NH2 (N-terminus of peptide chain) Amine->Peptide_Bond Byproduct 4,6-Dimethoxy-2-hydroxy-1,3,5-triazine Peptide_Bond->Byproduct + Byproduct Troubleshooting_Coupling Start Kaiser Test is Positive (Incomplete Coupling) Check_Reagents Are reagents (DMTMM, AA, Base) fresh and of high purity? Start->Check_Reagents Replace_Reagents Replace reagents Check_Reagents->Replace_Reagents No Double_Couple Perform a second coupling (double coupling) Check_Reagents->Double_Couple Yes Replace_Reagents->Double_Couple Increase_Time Increase coupling time (e.g., to 30-60 min) Double_Couple->Increase_Time Failure Success Kaiser Test is Negative (Proceed with synthesis) Double_Couple->Success Success Check_Sequence Is the sequence known to be difficult (e.g., aggregation prone)? Microwave Consider microwave-assisted coupling Check_Sequence->Microwave Yes Solvent_Change Consider changing solvent (if compatible with resin) Check_Sequence->Solvent_Change No Increase_Time->Check_Sequence Failure Increase_Time->Success Success Microwave->Success Solvent_Change->Success

References

Application Notes and Protocols for Enantioselective Coupling Reactions with 2,4-Dimethoxy-1,3,5-triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2,4-dimethoxy-1,3,5-triazine derivatives, particularly 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), in enantioselective coupling reactions. The primary focus of this document is on enantiodifferentiating amide bond formation, a critical process in peptide synthesis and the development of chiral pharmaceuticals.

Introduction

This compound derivatives have emerged as versatile reagents in organic synthesis. Among these, CDMT is a widely used coupling agent for the formation of amide bonds due to its high reactivity and the ease of removal of the triazine byproduct.[1] A significant advancement in this area is the development of enantioselective coupling protocols, where a racemic mixture of a carboxylic acid can be coupled with a nucleophile to preferentially yield one enantiomer of the product. This is typically achieved by the in situ formation of a chiral-activated intermediate.[2]

This is accomplished by reacting CDMT with a chiral tertiary amine or a chiral alcohol, which then acts as an enantiodifferentiating activating agent for a racemic carboxylic acid.[2][3] The subsequent reaction with a nucleophile, such as an amino acid ester, proceeds with a degree of enantioselectivity, affording an enantioenriched product.[3]

Key Applications

  • Kinetic Resolution of Racemic Carboxylic Acids: Preferential activation of one enantiomer of a racemic acid allows for its selective coupling, leaving the unreacted acid enriched in the other enantiomer.

  • Asymmetric Peptide Synthesis: Enantioselective coupling of racemic amino acids to peptide chains.[3][4]

  • Synthesis of Chiral Amides: Production of enantioenriched amides that are valuable intermediates in drug discovery and development.

Data Presentation: Enantioselective Amide Coupling of Racemic N-Protected Alanine

The following table summarizes representative quantitative data for the enantioselective coupling of racemic N-protected alanine with a glycine ester, using CDMT in the presence of different chiral auxiliaries.

EntryChiral AuxiliaryNucleophileSolventTemp (°C)Yield (%)L/D Ratio of ProductEnantiomeric Excess (ee) of Product (%)
1L-N-Methylproline Methyl EsterGlycine Methyl EsterCH2Cl20 to RT7921:7958 (D)
2D-N-Methylproline Methyl EsterGlycine Methyl EsterCH2Cl20 to RT7575:2550 (L)
3StrychninePhenylalanine Methyl EsterTHF-2082-65 (D)
4BrucinePhenylalanine Methyl EsterTHF-2078-55 (L)
5SparteinePhenylalanine Methyl EsterCH2Cl2-2069-40 (D)

Data is compiled and representative based on findings reported in the literature. L/D ratio refers to the ratio of the L- and D-isomers of the newly formed dipeptide.[2][3]

Experimental Protocols

Protocol 1: General Procedure for Enantioselective Amide Coupling using a Chiral N-Alkylproline Ester

This protocol describes a general method for the kinetic resolution of a racemic N-protected amino acid via coupling with an amino acid ester using CDMT and a chiral N-alkylproline ester derivative.[3][4]

Materials:

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.0 eq)

  • Chiral N-alkylproline ester (e.g., L-N-methylproline methyl ester) (1.0 eq)

  • Tetrafluoroboric acid (HBF4) (1.0 eq)

  • Racemic N-protected amino acid (e.g., rac-Z-Ala-OH) (1.0 eq)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.1 eq)

  • N-Methylmorpholine (NMM) (2.1 eq)

  • Anhydrous dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography system

Procedure:

  • Formation of the Chiral Coupling Reagent:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral N-alkylproline ester (1.0 eq) in anhydrous CH2Cl2.

    • Cool the solution to 0 °C and add tetrafluoroboric acid (1.0 eq) dropwise.

    • Add CDMT (1.0 eq) portion-wise to the solution while maintaining the temperature at 0 °C.

    • Stir the mixture at 0 °C for 30 minutes to form the N-triazinylammonium tetrafluoroborate reagent.

  • Coupling Reaction:

    • In a separate flask, dissolve the racemic N-protected amino acid (1.0 eq), the amino acid ester hydrochloride (1.1 eq), and N-methylmorpholine (2.1 eq) in anhydrous CH2Cl2.

    • Cool this solution to 0 °C.

    • Slowly add the pre-formed chiral coupling reagent solution from step 1 to the solution from step 2 via cannula.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with CH2Cl2.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the enantioenriched dipeptide.

    • Determine the yield and enantiomeric excess (e.g., by chiral HPLC analysis).

Protocol 2: General Procedure for Enantioselective Amide Coupling using a Chiral Tertiary Amine

This protocol outlines a general method for the enantioselective coupling of a racemic N-protected amino acid with an amino component using CDMT in the presence of a chiral tertiary amine like strychnine or brucine.[2]

Materials:

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.1 eq)

  • Racemic N-protected amino acid (e.g., rac-Boc-Phe-OH) (1.0 eq)

  • Chiral tertiary amine (e.g., strychnine) (1.1 eq)

  • Amino component (e.g., an amino acid ester) (1.0 eq)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (CH2Cl2)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography system

Procedure:

  • Reaction Setup:

    • To a solution of the racemic N-protected amino acid (1.0 eq) and the chiral tertiary amine (1.1 eq) in anhydrous THF at -20 °C under an inert atmosphere, add CDMT (1.1 eq) portion-wise.

    • Stir the resulting suspension at -20 °C for 1-2 hours to form the chiral activated ester intermediate.

    • Add the amino component (1.0 eq) to the reaction mixture.

  • Coupling and Work-up:

    • Allow the reaction to proceed at -20 °C for 24-48 hours, monitoring by TLC.

    • Once the reaction is complete, quench by adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers sequentially with 1 M HCl (to remove the chiral amine), saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification and Analysis:

    • Purify the residue by flash column chromatography to yield the desired amide or dipeptide.

    • Characterize the product and determine the enantiomeric excess by chiral HPLC or NMR analysis.

Visualizations

Enantioselective_Amide_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step CDMT 2-Chloro-4,6-dimethoxy- 1,3,5-triazine (CDMT) ChiralIntermediate Chiral Activated Intermediate (Diastereomeric Mixture) CDMT->ChiralIntermediate ChiralAux Chiral Auxiliary (e.g., Chiral Amine or Proline Derivative) ChiralAux->ChiralIntermediate RacemicAcid Racemic Carboxylic Acid (R/S) RacemicAcid->ChiralIntermediate Product Enantioenriched Product (R or S) ChiralIntermediate->Product Kinetic Resolution Byproduct Triazine Byproduct ChiralIntermediate->Byproduct Nucleophile Nucleophile (e.g., Amino Ester) Nucleophile->Product

Caption: General workflow for enantioselective amide coupling.

Logical_Relationship cluster_components Core Components cluster_process Process cluster_outcome Outcome Title Enantioselective Coupling with Triazines Triazine This compound Derivative (e.g., CDMT) Activation Formation of Diastereomeric Activated Intermediates Triazine->Activation ChiralSource Source of Chirality (Chiral Amine/Alcohol) ChiralSource->Activation Substrate Racemic Substrate (Carboxylic Acid) Substrate->Activation KineticResolution Kinetic Resolution via Nucleophilic Attack Activation->KineticResolution EnrichedProduct Enantioenriched Coupled Product KineticResolution->EnrichedProduct UnreactedEnantiomer Enantioenriched Unreacted Substrate KineticResolution->UnreactedEnantiomer

Caption: Logical relationships in the enantioselective coupling process.

References

Application Notes: One-Pot Synthesis of Amides Mediated by 2,4-Dimethoxy-1,3,5-triazine (DMT-MM)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The formation of amide bonds is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and materials science. 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) has emerged as a highly efficient and versatile reagent for the direct condensation of carboxylic acids and amines in a one-pot procedure.[1][2][3] DMT-MM is a triazine-derived uronium salt that offers several advantages over traditional coupling agents, including its stability, ease of handling, and compatibility with a wide range of solvents, including protic media like water and alcohols.[1][4] This makes it an attractive choice for green chemistry applications and for the modification of biomolecules.[1][5]

Mechanism of Action

The reaction proceeds through the activation of a carboxylic acid by DMT-MM to form a highly reactive acyl-oxy-triazine intermediate ("active ester").[2][6] This active ester is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide and the water-soluble byproduct, 2-hydroxy-4,6-dimethoxy-1,3,5-triazine, which can be easily removed during aqueous workup.[4][6] A key advantage of this mechanism is the low propensity for racemization of chiral carboxylic acids, a critical factor in peptide synthesis.[1][3]

DMTMM_Mechanism RCOOH Carboxylic Acid (R-COOH) ActiveEster Active Ester Intermediate RCOOH->ActiveEster + DMTMM - NMM DMTMM DMTMM Amine Amine (R'-NH2) Amide Amide (R-CO-NHR') Amine->Amide + Active Ester ActiveEster->Amide Byproduct 2-Hydroxy-4,6-dimethoxy- 1,3,5-triazine ActiveEster->Byproduct - Byproduct NMM N-Methylmorpholine

Caption: Proposed mechanism of DMT-MM mediated amide bond formation.

Key Advantages

  • High Yields and Purity: DMT-MM consistently provides high yields of amide products with simple purification procedures.[6][7]

  • Mild Reaction Conditions: Reactions are typically carried out at room temperature, making the protocol suitable for sensitive substrates.[6]

  • Broad Substrate Scope: The reagent is effective for a wide variety of carboxylic acids and amines, including sterically hindered ones.[2][3]

  • Low Racemization: It is particularly well-suited for peptide synthesis due to the minimal epimerization of chiral centers.[1][3]

  • Water and Alcohol Compatibility: Unlike many other coupling reagents, DMT-MM is stable and effective in aqueous and alcoholic solvents.[1][4][8]

  • Ease of Use: As a non-hygroscopic, crystalline solid, DMT-MM is easy to handle and store.[1][8][9]

Applications

The utility of DMT-MM extends across various research and development areas:

  • Peptide Synthesis: Both solution-phase and solid-phase peptide synthesis benefit from the efficiency and low racemization rates of DMT-MM.[1][7][9]

  • Drug Discovery: The mild conditions and broad substrate scope make it an ideal tool for the synthesis of small molecule libraries.

  • Bioconjugation: Its effectiveness in aqueous media allows for the modification of biomolecules such as hyaluronic acid and peptides.[5][10][11]

  • Materials Science: DMT-MM is used in the preparation of modified polymers and hydrogels.[1][5]

Experimental Protocols

General Protocol for One-Pot Amide Synthesis

This protocol describes a general procedure for the synthesis of an amide from a carboxylic acid and an amine using DMT-MM in an organic solvent.

General_Workflow start Start dissolve Dissolve carboxylic acid and amine in appropriate solvent. start->dissolve add_dmtmm Add DMT-MM to the solution. dissolve->add_dmtmm stir Stir at room temperature. add_dmtmm->stir monitor Monitor reaction progress by TLC or LC-MS. stir->monitor workup Perform aqueous workup. monitor->workup extract Extract with an organic solvent. workup->extract purify Purify the crude product by chromatography or crystallization. extract->purify end End purify->end

Caption: General experimental workflow for DMT-MM mediated amide synthesis.

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • DMT-MM (1.1 eq)

  • Anhydrous solvent (e.g., THF, DMF, CH₃CN, or MeOH)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • To a solution of the carboxylic acid (e.g., 12.0 mmol) and the amine (e.g., 13.2 mmol) in the chosen solvent (e.g., 120 mL of MeOH), add DMT-MM (e.g., 13.2 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 1-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • To the residue, add a saturated aqueous solution of sodium bicarbonate and stir for 10 minutes.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 100 mL).

  • Wash the combined organic layers sequentially with deionized water, 1 M hydrochloric acid, deionized water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure amide.

Protocol for Amide Synthesis in Aqueous Media

This protocol is adapted for reactions involving water-soluble substrates, such as bioconjugation to hyaluronic acid.

Materials:

  • Carboxylic acid-containing polymer (e.g., Hyaluronic acid, 1.0 eq)

  • Amine (molar excess, e.g., 4-fold)

  • DMT-MM (stoichiometric to 4-fold molar excess)[11]

  • Water (or appropriate buffer, e.g., pH 6.5)[11]

  • Ethanol for precipitation

Procedure:

  • Dissolve the carboxylic acid-containing polymer (e.g., 1.08 g of HA sodium salt) in water (e.g., 45 mL).[11]

  • Add the amine to the polymer solution.

  • Add DMT-MM powder to the reaction mixture. The stoichiometry of DMT-MM can be varied to control the degree of substitution.[11]

  • Allow the reaction to proceed at room temperature. The reaction time can vary from a few hours to several days depending on the substrates.[11]

  • Isolate the product by precipitation. For example, add ethanol (e.g., 270 mL of 96% ethanol) dropwise to the reaction mixture.[11]

  • Wash the resulting precipitate thoroughly with a water:ethanol mixture, followed by pure ethanol.[11]

  • Dry the final product under vacuum.[11]

Data Presentation

The following tables summarize the performance of DMT-MM in the synthesis of various amides under different reaction conditions.

Table 1: Synthesis of N-Phenethyl-3-phenylpropaneamide

EntryCarboxylic AcidAmineSolventTime (h)Yield (%)
13-Phenylpropionic Acid2-PhenylethylamineMeOH184

Table 2: Comparison of DMT-MM with CDMT/Tertiary Amine Systems for the Synthesis of N-Phenethyl Benzamide [12]

EntryCoupling SystemSolventTimeYield (%)
1Isolated DMT-MMCH₃OH15 min86
2CDMT / N-methyl morpholine (NMM)CH₃OH15 min89
3CDMT / 1,4-dimethylpiperazineCH₃OH15 min93

Reaction conditions: Benzoic acid (1.3 mmol), phenylethylamine (1.2 mmol), coupling agent (1.3 mmol), solvent (6 mL), T: 25 °C.[12]

Table 3: Ligation of Various Amines to Hyaluronan (HA) using DMT-MM vs. EDC/NHS [11]

Amine SubstrateCoupling AgentMolar Feed Ratio (Amine:HA)Degree of Substitution (%)
Adipic dihydrazide (ADH)DMT-MM435
Adipic dihydrazide (ADH)EDC/NHS418
N-acylated-L-lysineDMT-MM125
N-acylated-L-lysineEDC/NHS110

This table highlights the superior efficiency of DMT-MM compared to the standard EDC/NHS coupling method for modifying hyaluronic acid.[11]

References

Troubleshooting & Optimization

Technical Support Center: 2,4-Dimethoxy-1,3,5-triazine (DMT) Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues encountered during coupling reactions mediated by 2,4-dimethoxy-1,3,5-triazine (DMT) and its derivatives, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMT) and its role in coupling reactions?

A1: Derivatives of this compound, like CDMT and DMTMM, are highly effective coupling reagents used to form amide and ester bonds.[1][2] They act as carboxylic acid activators. In the presence of a base like N-methylmorpholine (NMM), CDMT reacts with a carboxylic acid to form a highly reactive acyloxy-triazine intermediate (an "active ester").[2] This intermediate is then readily attacked by a nucleophile (an amine or alcohol) to form the desired product.[2][3]

Q2: What are the main advantages of using DMT-based coupling reagents?

A2: Key advantages include:

  • High Yields: Reactions often achieve high product yields.[1][2]

  • Mild Conditions: Reactions are typically performed under mild conditions, often at room temperature.[1][2]

  • Low Racemization: These reagents are known for preserving the stereochemical integrity of chiral centers, which is critical in peptide synthesis.[2]

  • Easy Workup: The primary byproduct, 2-hydroxy-4,6-dimethoxy-1,3,5-triazine, is highly water-soluble and easily removed during aqueous workup.[1][2]

  • Versatility: They can be used in a variety of solvents, including protic solvents like water and alcohols.[1][4]

Q3: What is the main byproduct of a successful DMT-mediated coupling reaction?

A3: The main byproduct is 2-hydroxy-4,6-dimethoxy-1,3,5-triazine (also known as DMTOH). This compound is highly soluble in water, which facilitates its removal from the reaction mixture during purification.[1][2][5]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q4: My reaction is very slow or has not gone to completion. How can I improve the reaction rate and yield?

A4: Several factors can influence the reaction rate. Consider the following adjustments:

  • Temperature: The reactivity of triazines is highly temperature-dependent. For less reactive nucleophiles, consider increasing the temperature from 0-5°C to room temperature or higher (e.g., 35-70°C).[6]

  • Base Selection: A tertiary amine base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA), is crucial for activating the carboxylic acid and neutralizing the generated HCl.[6] Ensure the correct stoichiometry of the base is used.

  • Solvent: Aprotic solvents like THF, DCM, and DMF are commonly used.[6] However, THF is often preferred as other solvents like CH2Cl2 may cause demethylation of the NMM-triazine complex.[7]

  • Concentration: Increasing the concentration of reactants can accelerate the reaction rate.

  • Reagent Quality: Ensure the triazine reagent has been stored properly at low temperatures (-20°C) and kept dry to prevent decomposition.[3]

Problem 2: Presence of Unexpected Byproducts

Q5: I'm observing a byproduct with a mass corresponding to my carboxylic acid coupled to a urea-like molecule. What is this?

A5: This is likely an N-acylurea byproduct . This side product forms when the reactive O-acylisourea intermediate undergoes an O-to-N acyl migration instead of reacting with the desired nucleophile.[8][9] This rearrangement creates a stable, unreactive compound that can lower your yield.[9][10] While more commonly discussed with carbodiimide reagents, this type of rearrangement can occur with other activating agents under certain conditions.

Q6: My reaction has produced multiple spots on TLC, and I suspect over-substitution. How can I prevent this?

A6: Over-substitution occurs when the nucleophile reacts with more than one active site on the triazine ring, especially when starting with di- or tri-chlorinated triazines.[6]

  • Control Stoichiometry: Carefully use a 1:1 molar ratio of your nucleophile to the available reactive site on the triazine.[11] An excess of the nucleophile will drive the reaction towards di- and tri-substitution.[11]

  • Low Temperature: Maintain a low reaction temperature (0-5°C) to favor mono-substitution, as higher temperatures increase the rate of subsequent substitutions.[11]

Q7: I've detected a hydroxylated version of my starting material. What causes this?

A7: This is due to hydrolysis . Chloro-triazine reagents are sensitive to moisture.[6] Water present in the reactants or solvent can act as a nucleophile, displacing the chlorine atom to form a hydroxy-triazine impurity.[6][12] To prevent this, ensure all glassware is flame-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[6][12]

Problem 3: Issues in Peptide Synthesis

Q8: I am concerned about racemization of my amino acid. How can I minimize it?

A8: DMT-based reagents generally exhibit low levels of racemization.[2] However, the risk can be influenced by the choice of solvent.

  • Solvent Polarity: Studies have shown that less polar solvents are preferable for minimizing racemization. Significant racemization is suppressed in solvents like ethyl acetate, THF, DMF, and acetonitrile.[12] A slight increase in racemization may be observed in more polar protic solvents like methanol and ethanol, or in DMSO.[12]

The following table summarizes the effect of solvent on racemization during a specific peptide coupling reaction using DMTMM.[4][12]

SolventDielectric Constant (ε)Racemization (%)
Ethyl Acetate (AcOEt)6.00
Tetrahydrofuran (THF)7.60
Acetonitrile (CH₃CN)37.50
N,N-Dimethylformamide (DMF)36.70
2-Propanol (i-PrOH)19.90
Ethanol (EtOH)24.61.9
Methanol (MeOH)32.73.3
Dimethyl sulfoxide (DMSO)46.72.3

Data adapted from studies on the coupling of Z(OMe)-Gly-L-Ala-OH and H-Phe-OBzl.[4][12]

Experimental Protocols & Workflows

Key Experiment: General Protocol for Amide Synthesis using CDMT

This protocol describes a standard procedure for activating a carboxylic acid with 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) followed by coupling with an amine.[2][6]

Materials:

  • Carboxylic Acid (1.0 eq.)

  • Amine (1.0 eq.)

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.05 eq.)

  • N-methylmorpholine (NMM) (1.1 eq.)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Initial Mixture: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and N-methylmorpholine (1.1 eq.) in anhydrous THF.

  • Activation: To this solution, add a solution of CDMT (1.05 eq.) in anhydrous THF dropwise at room temperature.

  • Monitoring Activation: Stir the mixture at room temperature. The formation of the activated ester can be monitored by TLC or HPLC. This step typically takes 1-2 hours.

  • Nucleophilic Addition: Once activation is complete, add the amine (1.0 eq.) to the reaction mixture.

  • Reaction Completion: Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 2-12 hours).

  • Workup: Upon completion, filter off any solids (NMM·HCl). Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water or brine to remove the water-soluble 2-hydroxy-4,6-dimethoxy-1,3,5-triazine byproduct. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography.

Diagrams

G start Start: Anhydrous Conditions reagents 1. Mix Carboxylic Acid & NMM in THF start->reagents activation 2. Add CDMT Solution (Activation) reagents->activation check1 Activation Complete? activation->check1 check1->activation No, Monitor add_amine 3. Add Amine Nucleophile check1->add_amine Yes reaction 4. Stir at Room Temp (Coupling) add_amine->reaction check2 Reaction Complete? reaction->check2 check2->reaction No, Continue Stirring workup 5. Aqueous Workup (Removes Byproducts) check2->workup Yes purify 6. Purify Product workup->purify end End: Isolated Product purify->end

Caption: General workflow for a CDMT-mediated amidation reaction.

G start Low Yield or Incomplete Reaction q_temp Is Reaction Temp Sufficiently High? start->q_temp s_temp Increase Temperature (e.g., to RT or 40°C) q_temp->s_temp No q_reagents Are Reagents Anhydrous & Non-Degraded? q_temp->q_reagents Yes s_temp->q_reagents s_reagents Use Anhydrous Solvents & Fresh Reagents q_reagents->s_reagents No q_byproducts Are Byproducts Observed? q_reagents->q_byproducts Yes end Problem Resolved s_reagents->end id_byproduct Identify Byproduct (MS, NMR) q_byproducts->id_byproduct Yes q_byproducts->end No s_hydrolysis Issue: Hydrolysis Solution: Use Dry Conditions id_byproduct->s_hydrolysis Hydroxy-Triazine s_over Issue: Over-substitution Solution: Control Stoichiometry & Temp id_byproduct->s_over Multi-substituted s_rac Issue: Racemization Solution: Use Less Polar Solvent id_byproduct->s_rac Diastereomers s_hydrolysis->end s_over->end s_rac->end

Caption: Troubleshooting flowchart for DMT-mediated reactions.

References

Technical Support Center: Optimizing Peptide Coupling with 2,4-Dimethoxy-1,3,5-triazine (DMT-MM)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions for peptide coupling using 2,4-Dimethoxy-1,3,5-triazine (DMT-MM).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during peptide coupling reactions with DMT-MM.

Problem Potential Cause Suggested Solution
Low or No Product Yield DMT-MM Degradation: DMT-MM should be stored at -20°C and kept dry to prevent degradation.[1] It is a stable, crystalline solid, but long-term storage at room temperature can lead to slow decomposition.[2]Use freshly opened or properly stored DMT-MM. For long-term storage, refrigeration is recommended.[2]
Incorrect Stoichiometry: The molar ratio of DMT-MM to the carboxylic acid and amine is crucial for reaction efficiency.Start with a 1:1:1 molar ratio of carboxylic acid, amine, and DMT-MM. The ratio can be optimized as needed. For polysaccharide modifications, the degree of substitution can be controlled by either the DMT-MM or the amine concentration.[3]
Suboptimal pH: The pH of the reaction mixture can significantly impact the coupling efficiency.For many applications, a pH of around 6-7 is optimal.[3] However, successful couplings have been reported at pH up to 8.5.[4] It is recommended to start with a neutral pH and optimize as needed for your specific substrates.
Presence of Interfering Functional Groups: Certain functional groups can react with DMT-MM, leading to side products.Be aware of potential side reactions with residues like Aspartic Acid, Glutamic Acid, and Tyrosine.[5][6] If these are present, consider protecting the interfering groups or optimizing the reaction conditions (e.g., lower temperature, shorter reaction time) to minimize side reactions.
Formation of Side Products Succinimide Formation: Intramolecular cyclization of aspartic acid residues can occur, leading to the formation of succinimide.[5]This side reaction can be minimized by carefully controlling the reaction time and temperature. If succinimide formation is a significant issue, consider using alternative coupling reagents for peptides containing aspartic acid.
Pyroglutamate Formation: N-terminal glutamic acid or glutamine residues can undergo intramolecular cyclization to form pyroglutamate.[5]Similar to succinimide formation, optimizing reaction conditions can help reduce this side reaction. Shorter reaction times and lower temperatures are generally preferred.
Reaction with Tyrosine: The phenol group of tyrosine can react with DMT-MM, forming a triazine conjugate.[6]If your peptide contains tyrosine, be mindful of this potential side reaction. It may be necessary to protect the hydroxyl group of tyrosine prior to coupling.
Poor Solubility of Reagents Inappropriate Solvent: While DMT-MM is known for its compatibility with aqueous and alcoholic solvents, the solubility of your peptide or other reagents may be a limiting factor.[2][7]DMT-MM is soluble in water, methanol, and other organic solvents.[7] Choose a solvent system in which all reactants are soluble. Protic solvents like water and ethanol are often suitable.[2]
Difficulty with Product Purification Water-Soluble Byproducts: The byproducts of the DMT-MM coupling reaction are generally water-soluble, which should simplify purification.[7]An aqueous workup is typically sufficient to remove the byproducts, 4,6-dimethoxy-1,3,5-triazin-2-ol and N-methylmorpholine hydrochloride.[1][2] If purification remains challenging, consider alternative methods like size exclusion chromatography or reverse-phase HPLC.

Frequently Asked Questions (FAQs)

1. What is DMT-MM and how does it work?

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMT-MM) is an organic triazine derivative used as a coupling reagent for the formation of amide bonds in peptide synthesis.[1] It activates the carboxylic acid of one amino acid to form a highly reactive ester intermediate.[1] This active ester then readily reacts with the amine group of another amino acid to form the peptide bond, releasing 4,6-dimethoxy-1,3,5-triazin-2-ol as a byproduct.[1]

2. What are the main advantages of using DMT-MM over other coupling reagents?

DMT-MM offers several advantages:

  • Aqueous Compatibility: It is effective in water and other protic solvents, which is beneficial for working with biomolecules like polysaccharides.[2][7]

  • Reduced Racemization: It has been shown to minimize the loss of stereochemical integrity at the chiral centers of amino acids during coupling.[8]

  • Mild Reaction Conditions: Reactions can typically be carried out at room temperature and neutral pH.[9]

  • Simple Workup: The byproducts are water-soluble, allowing for easy removal through an aqueous workup.[7]

  • Cost-Effective: It is considered an economical alternative to other common coupling reagents like PyBOP.[10]

3. What are the optimal reaction conditions for a typical peptide coupling using DMT-MM?

Optimal conditions can vary depending on the specific substrates. However, a good starting point is:

Parameter Recommended Condition
Stoichiometry (Carboxylic Acid:Amine:DMT-MM) 1 : 1 : 1
Solvent Water, Methanol, THF, or a mixture
Temperature Room Temperature (can be optimized between 0°C and 70°C)[3]
pH 6.0 - 7.5[3]
Reaction Time 2 - 4 hours (can be extended if necessary)[3][9]

4. Can DMT-MM be used for reactions other than peptide coupling?

Yes, DMT-MM is a versatile reagent that can also be used for the synthesis of esters and anhydrides from carboxylic acids.[1][11]

5. How should I store DMT-MM?

DMT-MM should be stored at -20°C and kept dry to ensure its stability and reactivity.[1]

Experimental Protocols

Standard Protocol for Peptide Coupling using DMT-MM

  • Dissolve the Carboxylic Acid: In a suitable reaction vessel, dissolve the N-protected amino acid or peptide (1 equivalent) in the chosen solvent (e.g., water, methanol, THF).

  • Add the Amine: To the same solution, add the C-protected amino acid or peptide (1 equivalent).

  • Add DMT-MM: Add DMT-MM (1 equivalent) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by an appropriate technique (e.g., TLC, LC-MS).

  • Workup: After the reaction is complete, concentrate the mixture under reduced pressure. The residue can then be purified by an aqueous workup to remove the water-soluble byproducts.

  • Purification: Further purification of the peptide product can be achieved by column chromatography, preparative HPLC, or crystallization as needed.

Visualizations

DMTMM_Reaction_Mechanism Carboxylic_Acid R-COOH (Carboxylic Acid) Active_Ester Active Ester Intermediate Carboxylic_Acid->Active_Ester + DMT-MM DMTMM DMT-MM Amine R'-NH2 (Amine) Peptide R-CO-NH-R' (Peptide) NMM N-Methylmorpholine Active_Ester->NMM - NMM Active_Ester->Peptide + R'-NH2 Byproduct 4,6-dimethoxy- 1,3,5-triazin-2-ol Peptide->Byproduct - Byproduct

Caption: Reaction mechanism of DMT-MM mediated peptide bond formation.

Peptide_Coupling_Workflow Start Start Dissolve_Reactants Dissolve Carboxylic Acid and Amine in Solvent Start->Dissolve_Reactants Add_DMTMM Add DMT-MM Dissolve_Reactants->Add_DMTMM React Stir at Room Temperature (2-4 hours) Add_DMTMM->React Monitor Monitor Reaction Progress (TLC, LC-MS) React->Monitor Workup Aqueous Workup Monitor->Workup Purify Purify Peptide Product Workup->Purify End End Purify->End

Caption: General experimental workflow for peptide coupling with DMT-MM.

Troubleshooting_Tree Start Problem with Reaction Low_Yield Low/No Yield? Start->Low_Yield Side_Products Side Products? Start->Side_Products Check_DMTMM Check DMT-MM Storage and Freshness Low_Yield->Check_DMTMM Yes Identify_Side_Product Identify Side Product (LC-MS) Side_Products->Identify_Side_Product Yes Optimize_Stoichiometry Optimize Stoichiometry Check_DMTMM->Optimize_Stoichiometry Check_pH Check and Adjust pH Optimize_Stoichiometry->Check_pH Asp_Glu_Residues Succinimide/ Pyroglutamate? Identify_Side_Product->Asp_Glu_Residues Tyr_Residue Tyrosine Conjugate? Identify_Side_Product->Tyr_Residue Optimize_Conditions Optimize Conditions (Time, Temp) Asp_Glu_Residues->Optimize_Conditions Yes Protect_Group Protect Interfering Group Tyr_Residue->Protect_Group Yes

Caption: Troubleshooting decision tree for DMT-MM peptide coupling.

References

Technical Support Center: Minimizing Racemization in Peptide Synthesis with 2,4-Dimethoxy-1,3,5-triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2,4-dimethoxy-1,3,5-triazine (DMT) derivatives, primarily 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), to minimize racemization during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is DMTMM and how does it suppress racemization in peptide synthesis?

A1: DMTMM is a highly efficient coupling reagent derived from this compound. It functions by activating the carboxylic acid of an N-protected amino acid to form a highly reactive acyloxytriazine intermediate, often referred to as an "active ester".[1] This intermediate readily reacts with the free amine of another amino acid or peptide to form a peptide bond. The mechanism of DMTMM is designed to preserve the chirality of the amino acids, thus minimizing racemization, which is the loss of stereochemical integrity at the chiral center.[2] The rapid and efficient coupling mediated by DMTMM helps to outcompete the side reactions that lead to racemization.[3]

Q2: Which amino acids are most susceptible to racemization, and is DMTMM effective for them?

A2: Amino acids such as histidine (His) and cysteine (Cys) are particularly prone to racemization during peptide coupling.[4] Phenylglycine (Phg) is also known to be a troublesome residue.[5] The choice of coupling reagent is critical in controlling the racemization of these sensitive amino acids. While direct quantitative data for all sensitive amino acids with DMTMM is not extensively compiled in single studies, DMTMM has been shown to be a valuable alternative to other common coupling reagents, with a low risk of racemization.[3][6] For instance, in the synthesis of peptides containing phenylalanine, the use of DMTMM resulted in undetectable levels of the undesired diastereoisomer when prolonged pre-activation was avoided.[6]

Q3: Can DMTMM be used in both solid-phase (SPPS) and solution-phase peptide synthesis?

A3: Yes, DMTMM is a versatile coupling reagent that can be effectively used in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[2][3] Its stability and ease of handling make it suitable for both methodologies.[7]

Q4: What are the main advantages of using DMTMM over other coupling reagents?

A4: DMTMM offers several advantages:

  • Low Racemization: It effectively preserves the stereochemical integrity of amino acids.[2]

  • High Yields: It promotes high reaction yields, often comparable to or exceeding those of other popular reagents like PyBOP.[3][6]

  • Mild Reaction Conditions: Reactions are typically run at room temperature.[1]

  • Versatility: It can be used for the synthesis of amides, peptides, esters, and Weinreb amides.[8]

  • Aqueous and Alcoholic Solvents: A significant advantage of DMTMM is its ability to be used in aqueous or alcoholic solvents, which is not possible with many other coupling reagents that require strictly anhydrous conditions.[7]

  • Cost-Effective: DMTMM can be an economical alternative to more expensive coupling reagents like PyBOP.[6]

Troubleshooting Guides

Issue 1: High Levels of Racemization Detected

  • Possible Cause A: Prolonged Pre-activation Time.

    • Explanation: Extended pre-activation of the N-protected amino acid with DMTMM before addition to the amine component can lead to the formation of diastereoisomers. One study reported 5-15% racemization when the activated ester was prepared in THF and allowed to stand for at least 2 hours before coupling.[6]

    • Solution: Avoid pre-activating the amino acid for extended periods. It is recommended to add DMTMM directly to a mixture of the resin-bound amino acid (in SPPS) or the amine component (in solution-phase) and the N-protected amino acid.[6]

  • Possible Cause B: Inappropriate Base.

    • Explanation: The choice of base and its strength can significantly influence the extent of racemization. Stronger bases are more likely to cause epimerization.[5]

    • Solution: Use a weaker, sterically hindered base. For example, replacing a strong base like DIPEA with a weaker base like N-methylmorpholine (NMM) or a sterically hindered base like 2,4,6-collidine has been shown to reduce racemization.[5][9]

  • Possible Cause C: High Solvent Polarity.

    • Explanation: The polarity of the solvent can affect the rate of racemization. More polar solvents may increase the extent of racemization during peptide fragment coupling.[10][11]

    • Solution: When possible, use less polar solvents for the coupling reaction, especially in solution-phase synthesis. Solvents like ethyl acetate (AcOEt), tetrahydrofuran (THF), and acetonitrile (CH3CN) have been shown to result in no substantial racemization with DMTMM.[10][11]

Issue 2: Low Coupling Yield

  • Possible Cause A: Incomplete Activation or Coupling.

    • Explanation: Insufficient amounts of coupling reagent or incomplete reaction can lead to low yields.

    • Solution:

      • Ensure that the DMTMM is fresh and has been stored properly at -20°C.[12]

      • Use an appropriate stoichiometry of reagents. Typically, 1.1 to 1.5 equivalents of the N-protected amino acid and DMTMM are used relative to the amine component.

      • Monitor the completion of the coupling reaction using a qualitative test like the Kaiser test for SPPS. If the test is positive, a second coupling may be necessary.[13]

  • Possible Cause B: Sterically Hindered Amino Acids.

    • Explanation: Coupling of sterically hindered amino acids can be challenging and may result in lower yields.

    • Solution:

      • Increase the coupling reaction time.

      • Consider a double coupling protocol where the coupling step is repeated with a fresh portion of reagents.[8]

      • Switch to a solvent that may improve solvation and reaction kinetics, such as N-methylpyrrolidone (NMP) in SPPS.[13]

  • Possible Cause C: Peptide Aggregation (in SPPS).

    • Explanation: The growing peptide chain can aggregate on the solid support, hindering the access of reagents to the reaction sites.[8]

    • Solution:

      • Switch to a more effective solvent for disrupting secondary structures, such as NMP or a mixture of DMF and DMSO.[13]

      • Perform the coupling at a slightly elevated temperature (e.g., 30-40°C) to help disrupt aggregation.

Issue 3: Formation of Side Products

  • Possible Cause: Intramolecular Cyclization.

    • Explanation: DMTMM can mediate intramolecular cyclization of acidic residues like aspartic acid (Asp) to form a succinimide intermediate, or N-terminal glutamic acid (Glu) to form pyroglutamate.[14][15] This is a side reaction that can reduce the yield of the desired peptide.

    • Solution:

      • Carefully control the reaction pH. The intramolecular cyclization is often pH-dependent.

      • If this side reaction is a significant problem for a particular sequence, consider using a protecting group on the side chain of the susceptible amino acid that is more robust under the coupling conditions.

Quantitative Data Summary

The following table summarizes the extent of racemization observed with DMTMM in comparison to other coupling reagents under specific conditions. It is important to note that direct, side-by-side comparisons under identical conditions are not always available in the literature, and the extent of racemization can be highly sequence and condition-dependent.

Coupling ReagentAmino Acid/Peptide FragmentBaseSolventRacemization (%)Reference
DMTMM Z(OMe)-Gly-L-Ala-OH + H-Phe-OBzlEt3NAcOEt, THF, DMF, CH3CNNot substantial[10][11]
DMTMM Z(OMe)-Gly-L-Ala-OH + H-Phe-OBzlEt3NDMSO2.3[11]
DMTMM Z(OMe)-Gly-L-Ala-OH + H-Phe-OBzlEt3NEtOHSlight[10][11]
DMTMM Z(OMe)-Gly-L-Ala-OH + H-Phe-OBzlEt3NMeOHSlight[10][11]
DMTMM-BF4 Fmoc-Phg-OHDIPEADMF14-20[5]
DMTMM-BF4 Fmoc-Phg-OHTMPDMF5-6[5]
HATU Fmoc-Phg-OHDIPEADMF39-49[5]
HBTU Fmoc-Phg-OHDIPEADMF32-39[5]
PyBOP Fmoc-Phg-OHDIPEADMF33-36[5]
COMU Fmoc-Phg-OHDIPEADMF8[5]

Experimental Protocols

Detailed Protocol for Solid-Phase Peptide Synthesis (SPPS) using DMTMM

This protocol is a general guideline and may require optimization based on the specific peptide sequence.

Materials:

  • Wang or Rink Amide resin pre-loaded with the first Fmoc-protected amino acid.

  • Fmoc-protected amino acids.

  • 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM).

  • N,N-Dimethylformamide (DMF) or N-methylpyrrolidone (NMP).

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection.

  • N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).

  • Dichloromethane (DCM).

  • Methanol (MeOH).

  • Solid-phase synthesis vessel with a shaker.

Procedure:

  • Resin Swelling: Swell the resin in DMF or NMP for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the solvent.

    • Add the 20% piperidine in DMF solution to the resin.

    • Shake for 5 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and shake for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3-5 times), DCM (3 times), and finally DMF (3-5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents relative to the resin loading) in DMF or NMP.

    • Add the amino acid solution to the deprotected resin in the synthesis vessel.

    • Add the base (e.g., DIPEA or NMM, 6 equivalents).

    • Add DMTMM (3 equivalents) to the vessel.

    • Shake the reaction mixture at room temperature for 1-2 hours.

    • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.[13]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), DCM (3 times), and MeOH (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform the Fmoc deprotection as described in step 2.

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with an appropriate cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and wash the pellet with cold ether.

Visualizations

Mechanism of DMTMM-Mediated Peptide Bond Formation

DMTMM_Mechanism cluster_start cluster_end RCOOH N-Protected Amino Acid (R-COOH) ActiveEster Acyloxytriazine Active Ester RCOOH->ActiveEster + DMTMM DMTMM DMTMM NMM N-Methylmorpholine ActiveEster->NMM - NMM Peptide Peptide Bond (R-CO-NH-R') ActiveEster->Peptide + H2N-R' Amine Amine Component (H2N-R') Byproduct 2-hydroxy-4,6-dimethoxy -1,3,5-triazine Peptide->Byproduct + Byproduct

Caption: Mechanism of peptide bond formation mediated by DMTMM.

Racemization via Oxazolone Formation Pathway

Oxazolone_Mechanism cluster_start cluster_end L_AA L-Amino Acid (Activated) Oxazolone Oxazolone (Planar Intermediate) L_AA->Oxazolone + Base Base Base H_plus - H+ L_Peptide Desired L-Peptide Oxazolone->L_Peptide + H2N-R' (Attack from one face) D_Peptide Racemized D-Peptide Oxazolone->D_Peptide + H2N-R' (Attack from opposite face) Amine Amine (H2N-R')

Caption: General mechanism of racemization via the oxazolone pathway.

References

Technical Support Center: Amidation with 2,4-Dimethoxy-1,3,5-triazine (DMTMM)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 2,4-Dimethoxy-1,3,5-triazine (DMTMM) for amidation reactions, with a special focus on overcoming steric hindrance.

Troubleshooting Guide

This guide addresses common issues encountered during amidation with DMTMM, particularly with sterically hindered substrates.

Issue Potential Cause Recommended Solution
Low to No Product Formation Steric Hindrance: The amine or carboxylic acid is too bulky, preventing the activated ester from reacting effectively.- Increase Reaction Temperature: Gently heat the reaction mixture (e.g., to 40-50 °C) to provide the necessary activation energy. Monitor for potential side reactions. - Increase Reaction Time: Sterically hindered reactions often require longer reaction times. Monitor the reaction progress by TLC or LC-MS. - Optimize Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the less sterically hindered coupling partner.
Incorrect pH: The reaction pH is not optimal for the coupling.- Adjust pH: For most applications, a pH between 6 and 8 is optimal. For reactions in aqueous media, consider using a buffer (e.g., phosphate or borate buffer).[1]
Reagent Degradation: DMTMM is sensitive to moisture over long-term storage.- Use Fresh Reagent: Ensure your DMTMM is dry and has been stored properly at -20°C.[2] - In-situ Generation: Consider generating DMTMM in-situ by reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) directly in the reaction mixture. This can be more cost-effective and ensures the reagent is active.[3][4]
Slow Reaction Rate High Steric Hindrance: Significant steric bulk on either the amine or the carboxylic acid is slowing down the nucleophilic attack.- Increase Temperature: As with low yield, increasing the temperature can significantly accelerate the reaction rate. - Solvent Choice: Use a polar aprotic solvent like DMF or NMP, which can help to solvate the reactants and facilitate the reaction. For some substrates, alcoholic solvents like methanol can also be effective.[4]
Formation of Side Products Intramolecular Cyclization: For substrates with appropriately positioned nucleophiles (e.g., certain peptides), intramolecular cyclization can compete with the desired amidation.- Optimize Reaction Conditions: Lowering the reaction temperature and using the minimum necessary reaction time can help to minimize side reactions.
Reaction with Solvent: In protic solvents like water or alcohols, hydrolysis or alcoholysis of the activated ester can occur, though DMTMM is generally more resistant to this than other coupling reagents.- Control Water Content: While DMTMM is water-tolerant, excessive water can lead to hydrolysis of the activated ester. Use anhydrous solvents if the reaction is particularly sensitive.
Difficult Purification Water-Soluble Byproducts: The byproducts of the DMTMM reaction, N-methylmorpholine hydrochloride and 2-hydroxy-4,6-dimethoxy-1,3,5-triazine, are water-soluble.- Aqueous Workup: Perform an aqueous workup to easily remove these byproducts. Washing the organic layer with dilute acid, saturated sodium bicarbonate, and brine is typically effective.[3]

Frequently Asked Questions (FAQs)

Q1: Why is DMTMM a good choice for coupling sterically hindered amines?

A1: DMTMM has been shown to be preferable to other common coupling agents like EDC/NHS for reactions involving sterically hindered amines.[2][3] It forms a highly reactive "superactive" ester intermediate with the carboxylic acid, which is more susceptible to nucleophilic attack by a bulky amine.

Q2: What are the optimal reaction conditions for a challenging, sterically hindered amidation with DMTMM?

A2: For sterically hindered substrates, you may need to deviate from standard room temperature conditions. Consider increasing the reaction temperature to 40-50°C and extending the reaction time. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal endpoint. Using a slight excess of the less hindered reactant can also improve yields.

Q3: Can I prepare DMTMM in my own lab?

A3: Yes, DMTMM can be easily prepared by reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) in a solvent like THF at room temperature.[2][4] This can also be done in-situ, where the reagents are added directly to the reaction mixture containing the carboxylic acid and amine.

Q4: What should I do if my starting materials are not soluble in common organic solvents?

A4: One of the advantages of DMTMM is its compatibility with a range of solvents, including polar and protic solvents.[3] If your substrates are poorly soluble in traditional solvents like DCM or THF, you can try using DMF, NMP, or even alcoholic or aqueous solvent systems.[4]

Q5: How do I monitor the progress of a DMTMM-mediated amidation?

A5: The reaction can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). On a TLC plate, you should see the consumption of your starting materials (the carboxylic acid and amine) and the appearance of a new spot for the amide product.

Data Presentation

The following table summarizes the effect of reaction conditions on the yield of amidation with a representative sterically hindered secondary amine.

Carboxylic AcidAmineSolventTemperature (°C)Time (h)Yield (%)Reference
Benzoic AcidDibenzylamineMeCN/Water (1:1)201675(Adapted)
3-Phenylpropionic Acid2-PhenylethylamineMethanolRoom Temp184
Benzoic AcidPhenylethylamineMethanolRoom Temp0.2598[4]
Benzoic AcidPhenylethylamineTolueneRoom Temp190 (in-situ)[4]

Experimental Protocols

General Protocol for Amidation of a Sterically Hindered Amine

This protocol provides a starting point for the amidation of a sterically hindered amine with a carboxylic acid using DMTMM. Optimization of temperature and reaction time may be necessary.

Materials:

  • Carboxylic acid

  • Sterically hindered amine

  • DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride)

  • Anhydrous solvent (e.g., THF, DMF, or Methanol)

  • Standard laboratory glassware and stirring equipment

  • Reagents for workup (e.g., saturated NaHCO₃ solution, brine, dilute HCl)

  • Drying agent (e.g., Na₂SO₄ or MgSO₄)

Procedure:

  • To a solution of the carboxylic acid (1.0 equivalent) and the sterically hindered amine (1.1 equivalents) in the chosen solvent, add DMTMM (1.1 equivalents) in one portion at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS.

  • If the reaction is slow, gently heat the mixture to 40-50°C.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • To the residue, add a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the organic layer sequentially with water, 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

Amidation Reaction Mechanism with DMTMM

amidation_mechanism CarboxylicAcid Carboxylic Acid (R-COOH) ActiveEster Activated Ester CarboxylicAcid->ActiveEster + DMTMM DMTMM DMTMM NMM N-Methylmorpholine ActiveEster->NMM - NMM Amide Amide (R-CONH-R') ActiveEster->Amide + Amine Amine Amine (R'-NH2) Byproduct 2-Hydroxy-4,6-dimethoxy- 1,3,5-triazine Amide->Byproduct - Byproduct

Caption: Mechanism of DMTMM-mediated amidation.

Troubleshooting Workflow for Low Yield in Sterically Hindered Amidation

troubleshooting_workflow Start Low Yield Observed CheckTemp Increase Reaction Temperature (40-50 °C) Start->CheckTemp CheckTime Increase Reaction Time (Monitor by TLC/LC-MS) CheckTemp->CheckTime CheckStoich Optimize Stoichiometry (Use slight excess of less hindered partner) CheckTime->CheckStoich CheckReagent Verify Reagent Quality (Use fresh DMTMM or generate in-situ) CheckStoich->CheckReagent Success Improved Yield CheckReagent->Success

Caption: Troubleshooting steps for low yield.

References

Technical Support Center: Purification of Products from 2,4-Dimethoxy-1,3,5-triazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of reaction products involving 2,4-dimethoxy-1,3,5-triazine. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of products from this compound reactions in a question-and-answer format.

Issue 1: Low Yield of the Desired Product After Purification

Question: My reaction yield is consistently low after purification. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors throughout the experimental process. Here are some common causes and their solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the full consumption of starting materials before proceeding with the workup.[1]

  • Product Instability: The target compound may be sensitive to the purification conditions.

    • Solution: Employ mild purification techniques. Avoid harsh acidic or basic conditions during the workup.[2] For temperature-sensitive compounds, use a rotary evaporator at reduced pressure and moderate temperature to remove solvents.[2]

  • Loss During Extraction: The product might have some solubility in the aqueous layer during liquid-liquid extraction.

    • Solution: Perform back-extraction of the aqueous layer with the organic solvent to recover any dissolved product.

  • Improper Recrystallization Technique: Using an excessive amount of solvent for recrystallization can lead to significant product loss.[3]

    • Solution: Use the minimum amount of hot solvent required to dissolve the crude product.[3] If recovery is still low, you can try to concentrate the filtrate and cool it to obtain a second crop of crystals.[3]

  • Suboptimal Chromatography: Poor separation on a chromatography column can lead to mixed fractions and loss of pure product.

    • Solution: Optimize the solvent system for column chromatography using TLC to achieve good separation between the product and impurities. A typical starting point for triazine derivatives is a hexane/ethyl acetate mixture.[3]

Issue 2: Presence of Impurities in the Final Product

Question: My purified product still shows impurities when analyzed by TLC or HPLC. What are the common impurities and how can I remove them?

Answer: The presence of impurities is a common challenge. Identifying the impurity is the first step towards its removal.

  • Unreacted Starting Materials: Incomplete reactions can leave behind starting materials.

    • Solution: As mentioned, ensure the reaction goes to completion by monitoring it. If starting materials persist, a carefully optimized column chromatography can separate them from the desired product.[4]

  • Hydrolysis Byproducts: this compound and its derivatives can be susceptible to hydrolysis, especially in the presence of acid or base, leading to the formation of hydroxy-triazine impurities.[1][5]

    • Solution: Conduct reactions under anhydrous conditions and use a neutral or near-neutral pH during the workup.[2] A wash with a saturated aqueous solution of sodium bicarbonate can help remove acidic impurities like the hydrolysis product 2-hydroxy-4,6-dimethoxy-1,3,5-triazine.[3]

  • Di- and Tri-substituted Byproducts: In reactions aiming for mono-substitution, over-reaction can lead to the formation of multiple substitution products.[5]

    • Solution: This is primarily controlled during the reaction phase by careful control of stoichiometry (typically a 1:1 molar ratio of reactants for mono-substitution) and maintaining a low reaction temperature (e.g., 0-5°C) to favor mono-substitution.[1][5] If these byproducts are present, they can often be separated by column chromatography due to differences in polarity.

Issue 3: Difficulties with Recrystallization

Question: My product "oils out" instead of crystallizing, or the recovery is very poor. What can I do?

Answer: "Oiling out" occurs when the product separates from the solution as a liquid rather than a solid. This and poor recovery are common recrystallization problems.

  • Product "Oils Out":

    • Possible Causes: The melting point of your product might be lower than the boiling point of the solvent, or a high concentration of impurities is depressing the melting point.[3]

    • Solutions:

      • Use a lower-boiling point solvent or a mixed solvent system.[3]

      • Add a small amount of additional hot solvent.[3]

      • Try "seeding" the solution with a pure crystal of the product to initiate crystallization.[3]

      • If impurities are high, perform a preliminary purification by column chromatography.[3]

  • Low Recovery:

    • Possible Causes: Too much solvent was used, the product is significantly soluble in the cold solvent, or premature crystallization occurred during hot filtration.[3]

    • Solutions:

      • Concentrate the filtrate and cool to obtain a second crop of crystals.[3]

      • Ensure the solution is thoroughly cooled before filtration.[3]

      • Use a pre-heated funnel for hot filtration to prevent the solution from cooling and the product from crystallizing prematurely.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for products of this compound reactions?

A1: The most common and effective purification techniques are:

  • Recrystallization: This is a simple and effective method for purifying solid products. The choice of solvent is crucial for good results.[6]

  • Column Chromatography: Silica gel column chromatography is widely used to separate the desired product from unreacted starting materials and byproducts based on their different polarities.[4][7]

  • Liquid-Liquid Extraction: This is a standard workup procedure to remove inorganic salts and highly polar or non-polar impurities.[8]

Q2: How do I choose a suitable solvent for recrystallization?

A2: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It is also important that the impurities are either very soluble or insoluble in the chosen solvent at all temperatures. Common solvents to test for triazine derivatives include heptane, ethyl acetate, and hexane mixtures.[3][6]

Q3: What is a typical mobile phase for column chromatography of triazine derivatives?

A3: A mixture of hexane and ethyl acetate is a good starting point for the column chromatography of many triazine derivatives.[3] The polarity of the mobile phase can be adjusted by changing the ratio of the two solvents to achieve optimal separation, which is typically determined by preliminary TLC analysis. An Rf value of approximately 0.3 for the desired product on TLC often translates to good separation on a column.[3]

Q4: How can I monitor the purity of my product during and after purification?

A4:

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of a reaction and to assess the purity of fractions collected from column chromatography.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative and sensitive technique for determining the purity of the final product. A reverse-phase C18 column is often used for the analysis of triazine compounds.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the purified product and detect the presence of any remaining impurities.

Data Presentation

Table 1: Common Solvents for Purification of Triazine Derivatives

Purification TechniqueSolvent/Solvent SystemTypical Application
RecrystallizationHeptanePurification of 2-chloro-4,6-dimethoxy-1,3,5-triazine.[6]
Ethanol/WaterRecrystallization of some amino-substituted triazine derivatives.
Column ChromatographyHexane/Ethyl AcetateGeneral purpose for separating products of varying polarities.[3][7]
Dichloromethane/HexaneAlternative non-polar/polar system.[7]
Liquid-Liquid ExtractionEthyl Acetate/WaterStandard workup to separate organic products from aqueous solutions.[4]
Dichloromethane/WaterAlternative organic solvent for extraction.[7]

Experimental Protocols

Protocol 1: General Procedure for Purification by Column Chromatography

  • TLC Analysis: Determine an appropriate mobile phase (eluent) using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal eluent should give your product an Rf value of around 0.3.[3]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into a chromatography column and allow it to pack uniformly without any air bubbles. Add a thin layer of sand on top of the silica gel.[3]

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a more volatile solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel column.[3]

  • Elution: Begin eluting the column with the mobile phase. If necessary, gradually increase the polarity of the eluent to elute more polar compounds.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[3]

Protocol 2: General Procedure for Purification by Recrystallization

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of a suitable hot solvent to dissolve it completely.[3]

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.[3]

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can help to maximize the formation of crystals.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[3]

Mandatory Visualizations

Purification_Troubleshooting_Workflow start Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO3 wash) start->workup extraction Liquid-Liquid Extraction workup->extraction drying Dry Organic Layer (e.g., MgSO4) extraction->drying concentration Concentrate in vacuo drying->concentration crude_product Crude Product concentration->crude_product purity_check1 Assess Purity (TLC/HPLC) crude_product->purity_check1 is_solid Is the product a solid? purity_check1->is_solid Impure pure_product Pure Product purity_check1->pure_product Pure recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No / Recrystallization Fails oiling_out Product Oils Out? recrystallization->oiling_out low_recovery Low Recovery? recrystallization->low_recovery purity_check2 Check Purity column_chromatography->purity_check2 adjust_solvent Adjust Solvent System or Seed Crystals oiling_out->adjust_solvent Yes oiling_out->purity_check2 No concentrate_filtrate Concentrate Filtrate low_recovery->concentrate_filtrate Yes low_recovery->purity_check2 No adjust_solvent->recrystallization concentrate_filtrate->recrystallization purity_check2->column_chromatography Impure purity_check2->pure_product Pure end End pure_product->end

Caption: A troubleshooting workflow for the purification of products from this compound reactions.

Triazine_Byproducts cluster_reactants Reactants cluster_products Potential Products & Byproducts 2,4-DM-1,3,5-T This compound Desired_Product Desired Product (2-Nu-4,6-dimethoxy-1,3,5-triazine) 2,4-DM-1,3,5-T->Desired_Product Reaction with Nu-H Hydrolysis_Product Hydrolysis Byproduct (2-Hydroxy-4,6-dimethoxy-1,3,5-triazine) 2,4-DM-1,3,5-T->Hydrolysis_Product Hydrolysis (H2O) Nucleophile Nucleophile (Nu-H) (e.g., R-NH2, R-OH) Nucleophile->Desired_Product Disubstituted_Product Disubstituted Byproduct (if starting from a chloro-precursor)

Caption: Common products and byproducts in reactions involving this compound.

References

Technical Support Center: Synthesis of 2,4-Dimethoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2,4-Dimethoxy-1,3,5-triazine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which typically involves the sequential substitution of chlorine atoms on a cyanuric chloride backbone with a methoxy source.

Issue 1: Low Yield of this compound

Potential CauseRecommended Solution
Inaccurate Stoichiometry The molar ratio of the methoxy source to the starting dichlorotriazine is critical. An insufficient amount will lead to incomplete reaction, while a large excess can promote the formation of the trisubstituted byproduct. A molar ratio of approximately 2.0-2.5 equivalents of sodium methoxide to 1 equivalent of the starting dichlorotriazine is often recommended.[1]
Suboptimal Reaction Temperature The substitution of the second chlorine atom requires a higher temperature than the first. However, excessively high temperatures can lead to side reactions and decomposition. The reaction to form the dimethoxy product is often carried out at a controlled temperature, sometimes starting at a lower temperature and gradually increasing.[2][3]
Moisture Contamination Cyanuric chloride and its chlorinated intermediates are highly sensitive to moisture and can hydrolyze to form hydroxy-triazine impurities, which reduces the yield of the desired product.[4][5] Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[4]
Inefficient Mixing Poor mixing can create localized concentration gradients, leading to incomplete reaction or the formation of byproducts. Ensure vigorous and consistent stirring throughout the reaction, especially during the addition of reagents.[4][5]
Incomplete Reaction The reaction may not have proceeded to completion. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), to ensure the starting material has been consumed before workup.[5]

Issue 2: Presence of Significant Amounts of 2-Chloro-4-methoxy-1,3,5-triazine (Monosubstituted) and 2,4,6-Trimethoxy-1,3,5-triazine (Trisubstituted) Impurities

Potential CauseRecommended Solution
Incorrect Reaction Temperature Control The sequential substitution of chlorine atoms on the triazine ring is highly temperature-dependent. The first substitution occurs at a lower temperature (typically 0-5°C), while the second requires a higher temperature.[4][5] To favor the formation of the disubstituted product, a carefully controlled temperature profile is necessary.
Inappropriate Stoichiometry An incorrect molar ratio of the methoxy source can lead to a mixture of products. Insufficient methoxy source will result in the presence of the monosubstituted product, while a significant excess will favor the formation of the trisubstituted product.[1][4]
Slow Reagent Addition The rate of addition of the methoxy source can influence the product distribution. A slow, dropwise addition can help to control the reaction and minimize the formation of over-substituted products.[4]

Issue 3: Difficulty in Product Purification

Potential CauseRecommended Solution
Presence of Closely Related Impurities The monosubstituted and trisubstituted byproducts can have similar polarities to the desired disubstituted product, making separation by simple recrystallization challenging.
"Oiling Out" During Recrystallization The product may separate as an oil instead of crystals if the solvent is not suitable or if there is a high concentration of impurities.
Low Recovery After Purification Significant product loss can occur during purification steps.

Recommended Purification Methods:

  • Recrystallization: This is a common method for purifying the crude product. Solvents such as heptane or ethanol/water mixtures have been reported.[1][2] To address "oiling out," try using a different solvent system or a preliminary purification step like column chromatography.[6]

  • Column Chromatography: For difficult separations, flash column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., ethyl acetate/hexane) can be effective.[6]

  • Aqueous Wash: Washing the crude product with a saturated aqueous solution of sodium bicarbonate can help remove acidic impurities.[6]

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

The most common starting material is 2,4-dichloro-6-methoxy-1,3,5-triazine, which is itself synthesized from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[7] The synthesis is a sequential nucleophilic substitution of the chlorine atoms.

Q2: What is the role of the base in this reaction?

When using an alcohol like methanol as the methoxy source, a base such as sodium bicarbonate or triethylamine is required to neutralize the HCl produced during the reaction.[5][8] If a pre-formed alkoxide like sodium methoxide is used, an additional base is not necessary.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress.[5] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.[6]

Q4: What are the key safety precautions to consider during this synthesis?

Cyanuric chloride and its derivatives are irritants and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be performed in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,4-Dichloro-6-methoxy-1,3,5-triazine

This protocol is a generalized procedure based on common synthetic methods.

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve 2,4-dichloro-6-methoxy-1,3,5-triazine (1 equivalent) in an anhydrous solvent such as N,N-dimethylformamide (DMF).[1]

  • Reagent Addition: In a separate flask, prepare a solution of sodium methoxide (2.0-2.5 equivalents) in anhydrous methanol.[1] Add this solution dropwise to the stirred solution of the dichlorotriazine at a controlled temperature.

  • Reaction: The reaction temperature is gradually increased and maintained until the reaction is complete, as monitored by TLC.[1]

  • Workup: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water to remove any inorganic salts.

  • Purification: The crude product is purified by recrystallization from a suitable solvent like heptane to yield pure this compound.[1]

Data Summary

ParameterCondition 1Condition 2Condition 3
Starting Material Cyanuric Chloride2,4-Dichloro-6-methoxy-1,3,5-triazineCyanuric Chloride
Methoxy Source Methanol / NaHCO₃Sodium MethoxideMethanol
Solvent Not specifiedN,N-DimethylformamideToluene
Temperature 0°C to refluxGradual heatingNot specified
Yield Not specifiedUp to 91%Moderate
Reference [2][1][2]

Visualizations

Synthesis_Pathway CC Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) DCMT 2,4-Dichloro-6-methoxy- 1,3,5-triazine CC->DCMT + 1 eq. MeO⁻ (Low Temp) DMT This compound DCMT->DMT + 1 eq. MeO⁻ (Higher Temp) TMT 2,4,6-Trimethoxy-1,3,5-triazine DMT->TMT + 1 eq. MeO⁻ (Forced Conditions)

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow Start Low Yield of This compound CheckStoichiometry Verify Stoichiometry (2.0-2.5 eq. MeO⁻) Start->CheckStoichiometry CheckTemp Review Temperature Control Start->CheckTemp CheckMoisture Assess for Moisture Contamination Start->CheckMoisture CheckMixing Evaluate Mixing Efficiency Start->CheckMixing CheckCompletion Confirm Reaction Completion (TLC) Start->CheckCompletion Optimize Optimize Conditions CheckStoichiometry->Optimize CheckTemp->Optimize CheckMoisture->Optimize CheckMixing->Optimize CheckCompletion->Optimize

Caption: Troubleshooting workflow for low yield.

Logical_Relationships Temp Reaction Temperature Yield Yield of DMT Temp->Yield Purity Purity of DMT Temp->Purity Byproducts Byproduct Formation (Mono/Tri-substituted) Temp->Byproducts influences Stoich MeO⁻ Stoichiometry Stoich->Yield Stoich->Purity Stoich->Byproducts influences Moisture Moisture Moisture->Yield decreases Moisture->Purity decreases Byproducts->Purity decreases

Caption: Key parameter relationships in the synthesis.

References

Handling and safety precautions for 2,4-Dimethoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and handling information for 2,4-Dimethoxy-1,3,5-triazine (CAS No. 1898-72-2). Researchers, scientists, and drug development professionals should consult the specific Safety Data Sheet (SDS) provided by their supplier for comprehensive details. The following information is compiled from available data and should be used as a supplementary resource.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary hazards associated with this compound?

Based on available data for closely related triazine compounds, this compound is expected to cause skin and serious eye irritation.[1] Inhalation of dust may cause respiratory irritation.[2] Always handle this compound with appropriate personal protective equipment (PPE).

Q2: What personal protective equipment (PPE) is required when handling this compound?

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[3]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved dust respirator.

Q3: How should I properly store this compound?

Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep it away from incompatible materials such as strong oxidizing agents.

Q4: What should I do in case of accidental skin or eye contact?

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

Q5: What is the appropriate first aid response for inhalation or ingestion?

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Q6: How should I handle a small spill of this compound in the lab?

For a small spill, wear appropriate PPE, avoid generating dust, and sweep up the material. Place it into a suitable, closed container for disposal. Clean the spill area with soap and water.

Q7: What materials are incompatible with this compound?

Avoid contact with strong oxidizing agents.

Q8: What are the known toxicological effects?

The toxicological properties of this compound have not been fully investigated.[5] However, related triazine compounds are known to cause skin, eye, and respiratory irritation.[1][2]

Quantitative Data Summary

PropertyValueReference
Molecular Formula C5H7N3O2[1][6]
Molecular Weight 141.13 g/mol [1][6]
Appearance White to off-white crystalline powder
Melting Point 57.0 to 61.0 °C
Solubility Soluble in Methanol
Storage Temperature Room Temperature (sealed in dry conditions)

Experimental Workflow & Hazard Visualization

Spill_Response_Workflow Figure 1: Spill Response Workflow for this compound A Spill Occurs B Evacuate Immediate Area A->B C Don Appropriate PPE (Gloves, Goggles, Respirator) B->C D Contain the Spill C->D E Carefully Sweep Up Solid Material D->E F Place in a Labeled, Sealed Container for Disposal E->F G Clean Spill Area with Soap and Water F->G H Dispose of Waste According to Regulations G->H I Decontaminate & Remove PPE G->I

Caption: Figure 1: Spill Response Workflow for this compound.

Hazard_Profile Figure 2: Hazard Profile of this compound cluster_health Health Hazards cluster_physical Physical Hazards cluster_environmental Environmental Hazards Skin Irritation Skin Irritation Serious Eye Irritation Serious Eye Irritation Respiratory Irritation Respiratory Irritation Solid, Crystalline Powder Solid, Crystalline Powder Data Not Available Data Not Available This compound This compound This compound->Skin Irritation This compound->Serious Eye Irritation This compound->Respiratory Irritation This compound->Solid, Crystalline Powder This compound->Data Not Available

Caption: Figure 2: Hazard Profile of this compound.

References

Technical Support Center: 2,4-Dimethoxy-1,3,5-triazine (DMT-triazine) Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of 2,4-dimethoxy-1,3,5-triazine and its derivatives, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), in coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of a base in coupling reactions mediated by this compound derivatives like CDMT?

A base is essential in CDMT-mediated coupling reactions for two primary reasons. Firstly, it acts as an acid scavenger to neutralize the hydrochloric acid (HCl) that is generated during the formation of the active ester intermediate. Secondly, it serves to activate the nucleophile (typically an amine) by deprotonation, thereby increasing its reactivity towards the activated carboxylic acid.[1] Tertiary amines such as N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIEA) are commonly employed for this purpose.[1][2]

Q2: My coupling reaction is slow or incomplete. What factors should I investigate?

Several factors can contribute to a slow or incomplete reaction. Key areas to troubleshoot include:

  • Base Selection and Stoichiometry: The choice and amount of base are critical. A base that is too weak may not efficiently neutralize the generated HCl or activate the nucleophile. Conversely, an overly strong or sterically unhindered base might lead to side reactions. Ensure the correct stoichiometry of the base is used.[1]

  • Temperature: The reactivity of chlorotriazines is highly dependent on temperature. For the initial substitution on the triazine ring, reactions are often performed at low temperatures (e.g., 0-5°C). To drive the reaction to completion, especially with less reactive nucleophiles, increasing the temperature to room temperature or even applying heat may be necessary.[1]

  • Solvent: The choice of solvent is crucial as it affects the solubility of reactants and the stability of intermediates. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are frequently used.[1] It is noteworthy that THF is a good solvent for coupling reactions with chlorinated triazines, as other solvents like CH2Cl2 may cause demethylation of the N-methylmorpholine (NMM)-triazine complex.[3]

  • Reagent Purity and Moisture: 2-chloro-4,6-dimethoxy-1,3,5-triazine is sensitive to moisture. The presence of water can lead to hydrolysis of the chloro group, forming the corresponding hydroxy-triazine, which can complicate the reaction and purification.[1] It is imperative to use anhydrous reagents and solvents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Concentration: Increasing the concentration of the reactants can lead to a faster reaction rate.[1]

Q3: I am observing the formation of multiple byproducts. What are the likely side reactions and how can they be minimized?

The formation of multiple products can often be attributed to several side reactions:

  • Over-substitution: If the starting triazine has more than one leaving group (like chlorine), the nucleophile can substitute multiple sites, leading to a mixture of products.[1] Careful control of stoichiometry and reaction conditions can minimize this.

  • Hydrolysis: As mentioned, the presence of water can lead to the hydrolysis of the chlorotriazine to a hydroxytriazine, which is unreactive in the desired coupling reaction.[1]

  • Side reactions with the base: The choice of base is important. For instance, some bases can react directly with the triazine coupling reagent.

  • N-triazinylation of the amino acid: In some cases, the new triazinyloxyimino derivatives may fail to activate the carboxyl group for peptide bond formation and instead lead to the formation of N-triazinyl amino acid derivatives as a major product.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low or No Product Yield Ineffective baseSwitch to a different tertiary amine base such as NMM or DIEA.[1][2] Ensure the pKa of the base is appropriate for the reaction.
Low reaction temperatureGradually increase the temperature from 0°C to room temperature or higher and monitor the reaction progress.[1]
Presence of moistureUse anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.[1]
Impure starting materialsVerify the purity of the this compound derivative and other reactants.
Formation of Multiple Products Over-substitution of the triazine ringCarefully control the stoichiometry of the nucleophile.
Hydrolysis of the coupling reagentEnsure strictly anhydrous conditions.[1]
Racemization of chiral centersUse a weaker base like sym-collidine in cases with a high risk of racemization.[2] Certain triazine reagents are noted for low racemization levels.[2]
Difficulty in Product Purification Water-soluble byproductsThe byproduct 2-hydroxy-4,6-dimethoxy-1,3,5-triazine is water-soluble and can typically be removed with an aqueous workup.[5]
Unreacted starting materialsOptimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.

Effect of Different Bases on Coupling Efficiency

The choice of base significantly impacts the coupling efficiency by influencing the rate of formation of the active intermediate and minimizing side reactions. While quantitative comparative data is highly substrate-dependent, the following table summarizes the characteristics of commonly used bases.

Base Typical Application Advantages Considerations
N-Methylmorpholine (NMM) General-purpose base for amide and peptide synthesis.[1][5]Widely used, effective in forming the reactive acyloxy-triazine intermediate.[5]
N,N-Diisopropylethylamine (DIEA) Used in peptide synthesis, particularly when steric hindrance is a concern.[1][2]Sterically hindered, reducing the likelihood of side reactions with the base itself.
Triethylamine (Et₃N) General-purpose base for various coupling reactions.[6]Readily available and effective.Can sometimes lead to side reactions due to its smaller steric profile.
sym-Collidine Recommended for couplings with a high risk of racemization.[2]Weaker basicity helps to minimize racemization.[2]May result in slower reaction rates compared to stronger bases.
1,4-Diazabicyclo[2.2.2]octane (DABCO) Used as a catalyst in conjunction with CDMT as a substoichiometric activating agent.[7]Enables catalytic use of the activating system.[7]Requires a specific catalytic system setup.
Chiral Tertiary Amines (e.g., strychnine, brucine) Enantiodifferentiating coupling of racemic N-protected amino acids.[8]Allows for enantioselective synthesis.[8]The choice of chiral amine influences the configuration of the product.[8]

Experimental Protocols

General Protocol for Amide Bond Formation using 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

This protocol describes a general procedure for the coupling of a carboxylic acid and an amine. Optimal conditions may vary depending on the specific substrates.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) and 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, DCM, or DMF).[1]

  • Activation: Cool the solution to 0°C in an ice bath. Add the tertiary amine base (e.g., N-methylmorpholine, 1.0 eq.) dropwise to the stirred solution.[1][5] Allow the mixture to stir at 0°C for 1-2 hours to form the activated ester. The formation of a precipitate (the hydrochloride salt of the base) is often observed.

  • Coupling: To the activated ester mixture, add a solution of the amine (1.0 eq.) in the same anhydrous solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.[1] Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).[1] Extract the product with an appropriate organic solvent. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1]

  • Purification: The crude product can be purified by standard techniques such as column chromatography or crystallization.[1]

Visualizations

ReactionMechanism CarboxylicAcid Carboxylic Acid (R-COOH) ActiveEster Acyloxy-triazine Intermediate CarboxylicAcid->ActiveEster CDMT CDMT CDMT->ActiveEster Base Base (e.g., NMM) Base->ActiveEster + BaseHCl Base•HCl Base->BaseHCl - HCl Amide Amide (R-CONH-R') ActiveEster->Amide Byproduct 2-Hydroxy-4,6-dimethoxy- 1,3,5-triazine ActiveEster->Byproduct Amine Amine (R'-NH2) Amine->Amide +

Caption: CDMT-mediated amide bond formation mechanism.

TroubleshootingWorkflow Start Slow or Incomplete Reaction CheckBase 1. Verify Base - Correct choice? - Correct stoichiometry? Start->CheckBase CheckTemp 2. Adjust Temperature - Increase from 0°C to RT? CheckBase->CheckTemp [ Issue Persists ] Success Reaction Successful CheckBase->Success [ Resolved ] CheckSolvent 3. Check Solvent & Moisture - Anhydrous? - Appropriate solvent? CheckTemp->CheckSolvent [ Issue Persists ] CheckTemp->Success [ Resolved ] CheckPurity 4. Verify Reagent Purity - CDMT pure? - Substrates pure? CheckSolvent->CheckPurity [ Issue Persists ] CheckSolvent->Success [ Resolved ] CheckPurity->Success [ Resolved ] Consult Consult Further Literature CheckPurity->Consult [ Issue Persists ]

References

Technical Support Center: Purification of Triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the common byproduct, 2-hydroxy-4,6-dimethoxy-1,3,5-triazine, during their experiments. This guide offers detailed methodologies for the removal of this impurity, ensuring the high purity of your target triazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the origin of the 2-hydroxy-4,6-dimethoxy-1,3,5-triazine byproduct in my reaction?

A1: This byproduct typically arises from the hydrolysis of 2-chloro-4,6-dimethoxy-1,3,5-triazine or related reactive triazine species.[1][2] The presence of water or other nucleophilic species in the reaction mixture can lead to the substitution of a chloro group with a hydroxyl group, forming the more polar and often less soluble hydroxy-triazine.

Q2: How can I quickly assess the presence of this byproduct in my crude product?

A2: Thin Layer Chromatography (TLC) is a rapid and effective method for the initial assessment of your crude product's purity.[3] By co-spotting your crude material with a reference standard of your desired product and, if available, the 2-hydroxy-4,6-dimethoxy-1,3,5-triazine byproduct, you can visualize their separation. A solvent system such as hexane/ethyl acetate is a good starting point for developing a TLC method for triazine derivatives.[3]

Q3: What is the most straightforward method for removing small amounts of 2-hydroxy-4,6-dimethoxy-1,3,5-triazine?

A3: For the removal of minor acidic impurities like 2-hydroxy-4,6-dimethoxy-1,3,5-triazine, a simple aqueous workup can be very effective.[1] Washing an organic solution of your crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) can selectively remove the acidic byproduct into the aqueous layer.[1]

Q4: When should I consider more advanced purification techniques like recrystallization or column chromatography?

A4: If the byproduct is present in significant quantities, or if the simple aqueous wash is insufficient to achieve the desired purity, more rigorous purification methods are necessary. Recrystallization is an excellent option for solid compounds if a suitable solvent is found.[3] Column chromatography offers a more universal approach to separate compounds with different polarities.[1][3]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Product "oils out" instead of crystallizing. 1. The melting point of your product is lower than the boiling point of the solvent. 2. A high concentration of impurities is depressing the melting point.[3]1. Select a lower-boiling point solvent or a mixed solvent system. 2. Add a small amount of additional hot solvent. 3. "Seed" the solution with a pure crystal of your desired product. 4. Consider a preliminary purification by column chromatography to remove the bulk of impurities.[3]
Low recovery of the purified product. 1. Excessive solvent was used during the recrystallization process. 2. The desired product has significant solubility in the cold recrystallization solvent. 3. Premature crystallization occurred during hot filtration.[3]1. Concentrate the filtrate and cool to obtain a second crop of crystals. 2. Ensure the solution is thoroughly cooled in an ice bath before filtration. 3. Use a pre-heated funnel for hot filtration.[3]
The 2-hydroxy-4,6-dimethoxy-1,3,5-triazine byproduct co-precipitates with the product. The solubility of the byproduct and the desired product are too similar in the chosen solvent.1. Try a different recrystallization solvent or a multi-solvent system. A mixture of a solvent in which your product is soluble and a solvent in which it is less soluble can be effective. 2. For triazine derivatives, an 80% methanol/water mixture has been shown to be effective for recrystallization.[4]
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of the desired product and the hydroxy byproduct. 1. The polarity of the mobile phase is inappropriate. 2. The column was not packed correctly, leading to channeling. 3. The column was overloaded with the crude material.[3]1. Optimize the mobile phase using TLC. Aim for an Rf value of ~0.3 for your desired product in a solvent system like hexane/ethyl acetate.[3] 2. Carefully repack the column to ensure a uniform and compact bed of silica gel. 3. Use an appropriate ratio of silica gel to crude product, typically ranging from 30:1 to 100:1 by weight.[3]
The desired product is not eluting from the column. The chosen mobile phase is not polar enough to displace the compound from the silica gel.Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate gradient, slowly increase the percentage of ethyl acetate.
The hydroxy byproduct streaks down the column. The hydroxy group on the byproduct can lead to strong interactions with the silica gel, causing tailing.Adding a small amount of a polar solvent like methanol or a few drops of acetic acid to the mobile phase can sometimes help to improve the peak shape of polar compounds.

Data Presentation

Table 1: Qualitative Solubility of Triazine Compounds
CompoundWaterChloroformMethanolHeptane
2-Chloro-4,6-dimethoxy-1,3,5-triazine (Starting Material) Insoluble/Slightly SolubleSolubleSolubleSoluble (hot)
2-Hydroxy-4,6-dimethoxy-1,3,5-triazine (Byproduct) Sparingly soluble (25 g/L at 25 °C)[5]-Soluble in 80% aqueous solution (hot)[4]-
Desired Substituted Triazine (General) Generally low solubilityGenerally solubleGenerally solubleVaries

Note: Specific solubility will vary depending on the substituent on the desired triazine product. It is recommended to determine the solubility of your specific compound experimentally.

Table 2: Purity and Yield Data from a Typical Purification Process
Purification StepPurity (by HPLC)Yield
Crude Product ~85%95%
After NaHCO₃ Wash ~95%90%
After Recrystallization >99%80-85%

Data is representative and will vary based on the specific reaction and purification conditions.

Experimental Protocols

Protocol 1: Removal of 2-Hydroxy-4,6-dimethoxy-1,3,5-triazine by Liquid-Liquid Extraction

This protocol is suitable for the removal of acidic impurities from a reaction mixture where the desired product is soluble in a water-immiscible organic solvent.[1]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separation: Shake the funnel gently and allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the washing step one or two more times.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol provides a general guideline for the purification of a solid triazine derivative from the 2-hydroxy byproduct.

  • Solvent Selection: Determine a suitable solvent or solvent system. The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility for the desired product at low temperatures. For some triazines, an 80% methanol/water solution has proven effective.[4] For less polar triazines, heptane can be a good choice.[6]

  • Dissolution: In a flask, add the minimum amount of the hot recrystallization solvent to the crude solid to achieve complete dissolution.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, further cool the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 3: Purification by Column Chromatography

This protocol is a general procedure for the separation of a desired triazine product from the more polar 2-hydroxy byproduct using silica gel chromatography.[3]

  • TLC Analysis: Develop a suitable mobile phase system using TLC. A mixture of hexane and ethyl acetate is a common starting point. The ideal solvent system should give your desired product an Rf value of approximately 0.3, with clear separation from the byproduct spot (which will have a lower Rf value).[3]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into a chromatography column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity. You can run the column isocratically (with a single solvent mixture) or with a gradient (gradually increasing the polarity of the mobile phase).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

experimental_workflow cluster_start Crude Product cluster_purification Purification cluster_end Pure Product crude Crude Reaction Mixture (Desired Product + Byproduct) extraction Liquid-Liquid Extraction (NaHCO3 wash) crude->extraction Minor Impurity recrystallization Recrystallization crude->recrystallization Solid Product chromatography Column Chromatography crude->chromatography Significant Impurity or Oily Product pure Purified Desired Product extraction->pure recrystallization->pure chromatography->pure

Caption: General workflow for the purification of triazine derivatives.

signaling_pathway cluster_outcome Products start 2-Chloro-4,6-dimethoxy- 1,3,5-triazine desired_product Desired Substituted Triazine start->desired_product Nucleophilic Substitution byproduct 2-Hydroxy-4,6-dimethoxy- 1,3,5-triazine (Byproduct) start->byproduct Hydrolysis (presence of H2O) reagent Nucleophile (e.g., Amine, Alcohol)

References

Validation & Comparative

A Head-to-Head Battle of Triazine Coupling Reagents: In-Situ CDMT vs. Isolated DMTMM

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of amide bond formation, a critical transformation in pharmaceutical and materials science, triazine-based coupling reagents have carved out a significant niche. Among these, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is lauded for its high efficiency, mild reaction conditions, and compatibility with aqueous environments. However, the use of its precursor, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), for the in-situ generation of the active coupling agent presents a compelling and more economical alternative. This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic needs.

Mechanism of Action: A Shared Pathway

Both the pre-formed DMTMM salt and the in-situ system involving CDMT and a tertiary amine, typically N-methylmorpholine (NMM), operate through a similar mechanistic pathway. The core of the reaction is the activation of a carboxylic acid to form a highly reactive acyl-triazine intermediate. This "active ester" is then susceptible to nucleophilic attack by an amine, yielding the desired amide and the water-soluble byproduct, 2-hydroxy-4,6-dimethoxy-1,3,5-triazine.

The primary distinction lies in the generation of the active quaternary ammonium salt. With DMTMM, this salt is isolated and added directly to the reaction. In the CDMT/NMM system, the salt is formed in situ.[1]

Coupling_Mechanism cluster_0 In-situ Generation (CDMT/NMM) cluster_1 Pre-formed Salt cluster_2 Amide Formation CDMT CDMT DMTMM_insitu DMTMM (active salt) CDMT->DMTMM_insitu + NMM NMM NMM->DMTMM_insitu + CarboxylicAcid R-COOH DMTMM_insitu->CarboxylicAcid activates DMTMM_isolated DMTMM (isolated) DMTMM_isolated->CarboxylicAcid activates ActiveEster Reactive Acyl-Triazine Intermediate CarboxylicAcid->ActiveEster Activation Amide Amide Product ActiveEster->Amide + R'-NH2 Amine R'-NH2 Byproduct 2-Hydroxy-4,6-dimethoxy- 1,3,5-triazine

Fig. 1: Generalized workflow for amide bond formation.

Performance Comparison: A Quantitative Look

A direct comparison in the synthesis of N-phenethylbenzamide from benzoic acid and phenylethylamine highlights the subtle but significant differences between the two methods across various solvents. The data reveals that the in-situ CDMT/NMM system is not only a viable alternative but can, in some cases, offer superior or equivalent performance to isolated DMTMM, particularly in the initial phase of the reaction.

SolventCoupling SystemYield (15 min) [%]Yield (1 h) [%]
Methanol CDMT/NMM9295
DMTMM8595
Acetonitrile CDMT/NMM9496
DMTMM9296
THF CDMT/NMM9195
DMTMM8895
DCM CDMT/NMM8893
DMTMM8593
Toluene CDMT/NMM7585
DMTMM7085
Data sourced from a 2021 study on sustainable triazine-based dehydro-condensation agents.[1]

The results indicate that in common solvents like methanol, acetonitrile, and THF, the in-situ generation of the active species leads to slightly faster initial reaction rates compared to using the pre-formed DMTMM salt.[1] Over a longer reaction time of one hour, both systems achieve comparable and excellent yields.[1] This suggests that for many standard applications, the more cost-effective in-situ method can be employed without a compromise in final product yield.

Considerations for Peptide Synthesis and Racemization

In the context of peptide synthesis, where the preservation of stereochemical integrity is paramount, the order of reagent addition when using the CDMT/NMM system is critical. One study reported that pre-activating the carboxylic acid with CDMT and NMM for an extended period before adding the amine component led to partial racemization (5-15% of diastereoisomers). However, a one-pot procedure where the carboxylic acid, amine, and CDMT are mixed before the addition of NMM has been shown to proceed without significant loss of configuration.[2]

DMTMM is generally considered a low-racemization risk coupling reagent and has been successfully used as an alternative to expensive reagents like PyBOP in solid-phase peptide synthesis, yielding products of comparable purity and yield.[3]

Experimental Protocols

Protocol 1: General Amide Synthesis via in-situ CDMT/NMM System

This protocol is adapted for the synthesis of N-phenethylbenzamide.[1]

Materials:

  • Benzoic acid (1.3 mmol)

  • Phenylethylamine (1.2 mmol)

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.3 mmol)

  • N-Methylmorpholine (NMM) (1.3 mmol)

  • Solvent (e.g., Acetonitrile, 6 mL)

Procedure:

  • Dissolve benzoic acid (1.3 mmol) in the chosen solvent (6 mL) in a reaction flask equipped with a magnetic stirrer.

  • To this solution, add CDMT (1.3 mmol) and NMM (1.3 mmol) in quick succession.

  • Immediately add phenylethylamine (1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature (25 °C).

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, the reaction can be worked up by washing with 1N HCl, water, and brine, followed by drying the organic layer and concentrating under reduced pressure.[4]

Protocol 2: General Amide Synthesis using Isolated DMTMM

This protocol is adapted from general procedures for amide formation using DMTMM.[1]

Materials:

  • Benzoic acid (1.3 mmol)

  • Phenylethylamine (1.2 mmol)

  • 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) (1.3 mmol)

  • Solvent (e.g., Acetonitrile, 6 mL)

Procedure:

  • Dissolve benzoic acid (1.3 mmol) and phenylethylamine (1.2 mmol) in the chosen solvent (6 mL) in a reaction flask.

  • Add solid DMTMM (1.3 mmol) to the solution.

  • Stir the reaction at room temperature (25 °C).

  • Monitor the reaction progress.

  • The work-up is simplified due to the water-solubility of the byproducts. Typically, an aqueous workup is sufficient to remove the triazine byproduct and any excess reagent.[5]

Protocol 3: Modification of Hyaluronan with DMTMM

This protocol is a representative example of DMTMM's use in bioconjugation in aqueous media.[6][7]

Materials:

  • Sodium Hyaluronate (HA)

  • Amine-containing molecule (e.g., Tyramine)

  • DMTMM

  • Buffer (e.g., 100 mM MES buffer, pH 5.5)

Procedure:

  • Hydrate Sodium Hyaluronate (e.g., 500 mg, 1.25 mmol carboxyl groups) in the MES buffer for 24 hours to a final concentration of 1% (w/v).

  • Add DMTMM to the HA solution and allow it to dissolve. The molar ratio of DMTMM to HA carboxyl groups can be varied to control the degree of substitution.

  • Add the amine-containing molecule (e.g., tyramine) dropwise to the solution. The molar ratio of the amine to HA can also be adjusted.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 24 hours).

  • The resulting modified hyaluronan can be purified by methods such as precipitation in ethanol followed by dialysis.

Experimental_Workflow cluster_insitu In-situ CDMT/NMM Protocol cluster_dmtmm Isolated DMTMM Protocol insitu_start Dissolve Carboxylic Acid in Solvent insitu_add_reagents Add CDMT, NMM, and Amine insitu_start->insitu_add_reagents insitu_react Stir at RT insitu_add_reagents->insitu_react insitu_workup Aqueous/Organic Workup insitu_react->insitu_workup product product insitu_workup->product Yields Amide dmtmm_start Dissolve Carboxylic Acid and Amine in Solvent dmtmm_add_reagent Add solid DMTMM dmtmm_start->dmtmm_add_reagent dmtmm_react Stir at RT dmtmm_add_reagent->dmtmm_react dmtmm_workup Aqueous Workup dmtmm_react->dmtmm_workup dmtmm_workup->product Yields Amide

Fig. 2: Comparison of experimental workflows.

Conclusion

Both isolated DMTMM and the in-situ generation of the active coupling agent from CDMT and NMM are highly effective methods for amide bond formation.

  • DMTMM stands out for its ease of use, particularly in aqueous systems and for sensitive substrates where a low risk of racemization is critical. Its straightforward workup is also a significant advantage.

  • The CDMT/NMM in-situ system presents a more economical and equally efficient alternative for many standard applications.[1] It can even offer faster initial reaction rates. However, careful consideration of the reaction protocol, especially the order of reagent addition, is necessary to minimize the risk of racemization in peptide synthesis.

Ultimately, the choice between these two powerful reagents will depend on the specific requirements of the synthesis, including the nature of the substrates, the solvent system, cost considerations, and the sensitivity of chiral centers. For routine amide synthesis, the in-situ method is a highly attractive option, while for complex peptide synthesis or bioconjugations in aqueous media, the reliability of isolated DMTMM may be preferable.

References

A Comparative Guide to Amidation Reagents: 2,4-Dimethoxy-1,3,5-triazine (DMT) vs. EDC/NHS

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation and synthetic chemistry, the formation of a stable amide bond is a cornerstone reaction. The choice of coupling reagent is critical to the success of this reaction, influencing yield, purity, and the integrity of the starting materials. This guide provides an objective comparison between 2,4-Dimethoxy-1,3,5-triazine (DMT), often used in the form of its more stable and soluble derivative 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), and the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). This comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific amidation needs.

Introduction to the Coupling Reagents

This compound (DMT) and its derivative DMTMM: DMT-based reagents, particularly DMTMM, have gained prominence as highly efficient coupling agents for amide bond formation.[1][2] DMTMM is a water-soluble, triazine-based coupling agent known for its high reactivity and stability in aqueous solutions, making it an attractive choice for bioconjugation reactions.[3][4] It activates carboxylic acids to form a reactive ester intermediate, which then readily reacts with a primary amine to form the amide bond.[2]

EDC/NHS: The combination of EDC and NHS is a well-established and popular method for amide bond formation.[5][6] EDC is a water-soluble carbodiimide that activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[5][7] However, this intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS stabilizes this intermediate by converting it into a more stable NHS ester, which then reacts with a primary amine to form the desired amide bond.[5][8]

Performance Comparison: DMTMM vs. EDC/NHS

Experimental data consistently demonstrates that DMTMM can offer significant advantages over the traditional EDC/NHS system in various applications, particularly in the ligation of amines to biomolecules like hyaluronic acid (HA).[6][9][10]

ParameterDMTMMEDC/NHSReferences
Reaction Yield Generally superior yields. For example, in the ligation of glycine ethyl ester to hyaluronic acid, DMTMM yielded a degree of substitution of 53% compared to 22% with EDC/NHS under the same stoichiometric ratio. In another study conjugating a peptide to alginate, DMTMM activation led to a 65% substitution efficiency compared to the EDC/NHS approach.Lower yields in direct comparisons.[3][9]
pH Control Effective without strict pH control; the reaction can proceed efficiently even when the pH is adjusted to ~6.5 at the beginning and left unmonitored.Requires stringent pH control, typically in the range of 4.5-5.5 for the activation step and 7.2-8.0 for the coupling step, to be effective.[6][9][10][11]
Stability in Water Highly stable in water, with 100% recovery after 3 hours at room temperature.EDC has a half-life of 3.9 hours in water at pH 5.0. The O-acylisourea intermediate is unstable in aqueous solutions and susceptible to hydrolysis.[5][9]
By-products Water-soluble by-products (N-methylmorpholine and 2-hydroxy-4,6-dimethoxy-1,3,5-triazine) that are generally easy to remove.Produces an isourea by-product which, while water-soluble, can sometimes be challenging to completely remove from the final product.[1][5]
Side Reactions Generally fewer side reactions reported in the context of bioconjugation.Can lead to the formation of N-acylurea as a side product, especially if the NHS ester is not formed efficiently. Amine-containing buffers can also lead to significant side reactions.[10][11]

Experimental Protocols

Below are generalized experimental protocols for amidation using DMTMM and EDC/NHS. It is crucial to note that optimal conditions may vary depending on the specific substrates and should be optimized accordingly.

Protocol 1: Amidation using DMTMM

This protocol is a general guideline for the conjugation of an amine-containing molecule to a carboxyl-containing molecule in an aqueous solution.

Materials:

  • Carboxyl-containing molecule

  • Amine-containing molecule

  • 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)

  • Deionized water or appropriate buffer (amine-free)

  • pH meter and solutions for pH adjustment (e.g., 0.1 M HCl, 0.1 M NaOH)

Procedure:

  • Dissolve the carboxyl-containing molecule: Dissolve the carboxyl-containing molecule in deionized water or a suitable amine-free buffer to the desired concentration.

  • Adjust pH: Adjust the pH of the solution to 6.5 ± 0.2 using 0.1 M HCl or 0.1 M NaOH.

  • Add DMTMM: Add DMTMM to the solution. The molar ratio of DMTMM to the carboxyl groups should be optimized, but a starting point of 1.5 to 2 equivalents can be used.

  • Add the amine-containing molecule: Immediately after adding DMTMM, add the amine-containing molecule to the reaction mixture. The molar ratio of the amine to the carboxyl groups should also be optimized, typically ranging from 1 to 5 equivalents.

  • Reaction: Allow the reaction to proceed at room temperature with gentle stirring for a specified time, which can range from a few hours to overnight, depending on the substrates.

  • Purification: Purify the resulting conjugate using appropriate methods such as dialysis, size exclusion chromatography, or precipitation to remove unreacted reagents and by-products.

Protocol 2: Two-Step Amidation using EDC/NHS

This two-step protocol is commonly used for bioconjugation to minimize self-polymerization of molecules containing both carboxyl and amine groups.[5][8]

Materials:

  • Carboxyl-containing molecule (Protein #1)

  • Amine-containing molecule (Protein #2)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), pH 4.5-5.0

  • Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.5

  • Quenching Solution (optional): Hydroxylamine or 2-Mercaptoethanol

  • Desalting column or dialysis equipment for purification

Procedure:

  • Equilibrate Reagents: Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening the vials to prevent moisture contamination.

  • Prepare Protein #1: Dissolve the carboxyl-containing molecule (Protein #1) in the Activation Buffer.

  • Activate Carboxyl Groups: Add EDC (e.g., 0.4 mg) and NHS/Sulfo-NHS (e.g., 0.6 mg of NHS or 1.1 mg of Sulfo-NHS) to 1 ml of the Protein #1 solution.[5] React for 15 minutes at room temperature.

  • Optional Quenching of EDC: To prevent cross-linking if Protein #2 also has carboxyl groups, the EDC can be quenched by adding 2-mercaptoethanol.[5]

  • Prepare Protein #2: Dissolve the amine-containing molecule (Protein #2) in the Coupling Buffer.

  • Conjugation: Add the activated Protein #1 solution to the Protein #2 solution. The pH of the final reaction mixture should be between 7.2 and 7.5.

  • Reaction: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench Reaction: The reaction can be stopped by adding hydroxylamine to a final concentration of 10mM.[5]

  • Purification: Purify the conjugate using a desalting column or dialysis to remove excess reagents and by-products.

Reaction Mechanisms and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the reaction mechanisms of DMTMM and EDC/NHS, as well as a general experimental workflow for amidation.

DMTMM_Mechanism cluster_activation Activation cluster_coupling Coupling RCOOH Carboxylic Acid (R-COOH) ActiveEster Reactive Acyl-O-Triazine Ester RCOOH->ActiveEster + DMTMM DMTMM DMTMM NMM N-Methylmorpholine (by-product) Amide Amide (R-CO-NH-R') ActiveEster->Amide + R'-NH2 Triazinol 2-hydroxy-4,6-dimethoxy-1,3,5-triazine (by-product) RNH2 Amine (R'-NH2)

Caption: Reaction mechanism of DMTMM-mediated amidation.

EDC_NHS_Mechanism cluster_activation Activation cluster_coupling Coupling RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (unstable) RCOOH->O_Acylisourea + EDC EDC EDC NHS_Ester NHS Ester (more stable) O_Acylisourea->NHS_Ester + NHS Isourea Isourea (by-product) NHS NHS Amide Amide (R-CO-NH-R') NHS_Ester->Amide + R'-NH2 NHS_byproduct NHS (by-product) RNH2 Amine (R'-NH2)

Caption: Reaction mechanism of EDC/NHS-mediated amidation.

Experimental_Workflow start Start dissolve_carboxyl Dissolve Carboxyl-containing Molecule start->dissolve_carboxyl ph_adjust Adjust pH of Solution dissolve_carboxyl->ph_adjust add_reagents Add Coupling Reagents (DMTMM or EDC/NHS) ph_adjust->add_reagents add_amine Add Amine-containing Molecule add_reagents->add_amine react Incubate Reaction Mixture add_amine->react purify Purify Conjugate react->purify analyze Analyze Final Product purify->analyze

Caption: General experimental workflow for amidation.

Conclusion

Both DMTMM and EDC/NHS are effective reagents for amide bond formation, each with its own set of advantages and disadvantages. The choice between them will largely depend on the specific requirements of the reaction.

DMTMM is often the superior choice when:

  • High reaction yields are critical.

  • The starting materials are sensitive to pH fluctuations.

  • The reaction is performed in an aqueous environment where stability of the coupling reagent is a concern.

  • Simplicity of the reaction setup and purification is desired.

EDC/NHS remains a viable and widely used option, particularly when:

  • It is a well-established protocol within a lab for a specific application.

  • Cost is a primary consideration, as EDC/NHS can be more economical.

  • A two-step protocol is necessary to avoid unwanted side reactions with molecules containing both amine and carboxyl groups.

Ultimately, for novel applications, it is recommended to perform small-scale pilot reactions to determine the optimal coupling reagent and conditions for achieving the desired outcome.

References

A Comparative Analysis of Triazine-Based Coupling Reagents for Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Peptide and Amide Synthesis

In the synthesis of peptides and complex organic molecules, the efficient and stereochemically pure formation of amide bonds is of paramount importance. The choice of coupling reagent is a critical determinant of reaction success, influencing yield, purity, reaction time, and the preservation of chiral integrity. Among the diverse arsenal of available reagents, triazine-based compounds, particularly 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), have emerged as powerful tools. This guide provides an objective comparison of these triazine-based reagents against other commonly employed coupling agents, supported by experimental data to facilitate informed reagent selection.

Performance Comparison of Coupling Reagents

The efficacy of a coupling reagent is a multifactorial consideration. Key performance indicators include the yield and purity of the desired product, the speed of the reaction, and the degree of racemization of chiral centers. The following tables summarize comparative data for triazine-based reagents and other popular coupling agents.

Table 1: Comparative Performance in Peptide Synthesis

Coupling ReagentPeptide SequenceYield (%)Purity (%)Reference
DMTMM H-Leu-Ala-Gly-Val-OH85>95[1]
PyBOPH-Leu-Ala-Gly-Val-OH82>95[1]
DMTMM H-Phe-Ala-Gly-Val-OH80>95[1]
PyBOPH-Phe-Ala-Gly-Val-OH78>95[1]
HATUAcyl Carrier Protein (65-74)-Higher Purity[2]
HBTUAcyl Carrier Protein (65-74)-Lower Purity[2]

Note: Data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Table 2: Racemization Levels of Common Coupling Reagents

Coupling Reagent/Method% D-Isomer (Epimerization)Reference
HBTU1.5 - 5.0%[3]
HATU0.5 - 2.0%[3]
HCTU1.0 - 4.0%[3]
TBTU2.0 - 6.0%[3]
PyBOP1.0 - 3.5%[3]
COMU< 1.0%[3]
DIC/HOBt0.5 - 2.5%[3]

Note: This table does not include triazine-based reagents from the cited source. However, studies on DMTMM have shown that racemization can be minimal in aprotic solvents like ethyl acetate, THF, DMF, and acetonitrile, while slight racemization is observed in more polar protic solvents like ethanol and methanol.[4][5]

Mechanism of Action: Triazine-Based Coupling Reagents

Triazine-based coupling reagents activate carboxylic acids to facilitate nucleophilic attack by an amine, leading to the formation of an amide bond. The general mechanism for CDMT involves the formation of a highly reactive acyl-oxy-triazine intermediate. In the case of DMTMM, which is a quaternary ammonium salt of CDMT and N-methylmorpholine (NMM), the reaction proceeds through a "superactive" ester.

Triazine Coupling Mechanism General Mechanism of Triazine-Based Coupling Reagents CarboxylicAcid Carboxylic Acid (R-COOH) ActiveEster Reactive Acyl-Oxy-Triazine Intermediate CarboxylicAcid->ActiveEster Activation TriazineReagent Triazine Reagent (e.g., CDMT/DMTMM) TriazineReagent->ActiveEster Base Base (e.g., NMM) Base->ActiveEster Amide Amide (R-CONH-R') ActiveEster->Amide Nucleophilic Attack Byproduct Triazine Byproduct ActiveEster->Byproduct Amine Amine (R'-NH2) Amine->Amide

Mechanism of triazine-mediated amide bond formation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving optimal results. Below are representative protocols for amide synthesis using CDMT and DMTMM.

Protocol 1: General Amide Synthesis using CDMT

This one-pot procedure is effective for a wide range of carboxylic acids and amines.[1][6]

Materials:

  • Carboxylic acid (1.0 equiv.)

  • Amine (1.0 equiv.)

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.1 equiv.)

  • N-Methylmorpholine (NMM) (3.6 equiv.)

  • Anhydrous solvent (e.g., Ethyl Acetate, THF, Acetonitrile)

Procedure:

  • To a reaction vessel, add the carboxylic acid, amine, and CDMT.

  • Add the chosen solvent to the mixture.

  • With stirring, add N-methylmorpholine (NMM) to the slurry.

  • Continue to stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture can be worked up by either extraction or precipitation, depending on the properties of the product.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using DMTMM

DMTMM has been demonstrated to be an effective and economical alternative to other common coupling reagents in SPPS.[7]

Materials:

  • Fmoc-protected amino acid (4 equiv. relative to resin loading)

  • DMTMM (3 equiv. relative to resin loading)

  • N,N-Diisopropylethylamine (DIPEA) (6 equiv. relative to resin loading)

  • Fmoc-loaded resin (e.g., Wang resin)

  • N-methyl-2-pyrrolidinone (NMP) as solvent

  • 20% Piperidine in DMF for Fmoc deprotection

Experimental Workflow:

SPPS Workflow Solid-Phase Peptide Synthesis (SPPS) Workflow using DMTMM start Start with Fmoc-protected amino acid on resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection washing1 Wash with DMF deprotection->washing1 coupling Coupling: Fmoc-AA-OH, DMTMM, DIPEA in NMP washing1->coupling washing2 Wash with DMF coupling->washing2 repeat Repeat cycle for next amino acid washing2->repeat repeat->deprotection Yes cleavage Cleavage from resin and deprotection of side chains repeat->cleavage No (Final amino acid) purification Purification of crude peptide cleavage->purification

A typical workflow for solid-phase peptide synthesis.

Procedure:

  • Swell the resin in the reaction vessel with NMP.

  • Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF and then NMP.

  • In a separate vessel, dissolve the next Fmoc-protected amino acid, DMTMM, and DIPEA in NMP.

  • Add the activation solution to the resin and allow the coupling reaction to proceed for a short duration (typically a few minutes, monitored by a colorimetric test like the Kaiser test).

  • Wash the resin thoroughly with NMP.

  • Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • After the final coupling, perform a final Fmoc deprotection.

  • Cleave the completed peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail.

  • Precipitate, wash, and purify the crude peptide.

Concluding Remarks

Triazine-based coupling reagents, particularly CDMT and DMTMM, offer a compelling combination of high efficiency, cost-effectiveness, and operational simplicity for the synthesis of amides and peptides. DMTMM, in particular, demonstrates performance comparable to more expensive reagents like PyBOP in solid-phase peptide synthesis and has the significant advantage of being compatible with protic solvents. While racemization can be a concern, it is generally low in aprotic solvents, making these reagents suitable for a wide range of applications.

The choice of coupling reagent should be guided by the specific requirements of the synthesis, including the complexity of the target molecule, the scale of the reaction, and cost considerations. For many applications, triazine-based reagents represent a robust and economical choice that can deliver high-quality products with high yields.

References

2,4-Dimethoxy-1,3,5-triazine (DMT): A Superior Coupling Agent for Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide synthesis, the choice of coupling agent is paramount to achieving high yields, purity, and stereochemical integrity. Among the array of available reagents, 2,4-dimethoxy-1,3,5-triazine (DMT) and its derivatives, particularly 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), have emerged as highly efficient and versatile options. This guide provides a comprehensive comparison of DMTMM with other commonly used coupling agents, supported by experimental data, detailed protocols, and mechanistic insights, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Performance Comparison of Coupling Reagents

The efficacy of a coupling reagent is a critical factor that directly influences the success of a peptide synthesis campaign. Key performance indicators include reaction yield, product purity, and the suppression of side reactions, most notably racemization.

Key Advantages of DMTMM:
  • High Coupling Efficiency: DMTMM consistently demonstrates high efficiency in amide bond formation, often comparable or superior to other popular reagents.[1][2]

  • Low Racemization: One of the most significant advantages of DMTMM is its ability to minimize the epimerization of chiral amino acid residues, thus preserving the desired stereochemistry of the peptide.[2][3]

  • Protic Solvent Compatibility: Unlike many coupling reagents that necessitate stringent anhydrous conditions, DMTMM can be effectively utilized in protic solvents such as water and alcohols, offering greater flexibility in reaction setup.

  • Favorable Byproducts: The byproducts generated during DMTMM-mediated coupling are typically water-soluble, facilitating straightforward removal during workup and purification.[4]

  • Cost-Effectiveness: Compared to some of the more exotic coupling reagents, DMTMM presents a more economical option without compromising on performance.[1]

Quantitative Data Summary

The following tables summarize the performance of DMTMM in comparison to other widely used coupling agents based on published experimental data.

Table 1: Comparison of Yield and Purity in Solid-Phase Peptide Synthesis

Peptide SequenceCoupling ReagentYield (%)Purity (%)Reference
H-Leu-Ala-Gly-Val-OHDMTMM85>95
H-Leu-Ala-Gly-Val-OHPyBOP82>95
H-Phe-Ala-Gly-Val-OHDMTMM80>95
H-Phe-Ala-Gly-Val-OHPyBOP78>95

Table 2: Comparison of Racemization Levels in Solution-Phase Peptide Synthesis

Coupling ReactionCoupling ReagentSolventL-L Isomer (%)L-D Isomer (%)Reference
Z-Gly-L-Ala-OH + H-L-Phe-OBzlDMTMMTHF1000
Z-Gly-L-Ala-OH + H-L-Phe-OBzlDMTMMDMF1000
Z-Gly-L-Ala-OH + H-L-Phe-OBzlDCCTHF80.119.9
Z-Gly-L-Ala-OH + H-L-Phe-OBzlDPPAAcOEt96.63.4

Table 3: Comparison of Coupling Efficiency in Glycoconjugate Preparation

SubstrateCoupling ReagentIncorporation EfficiencyReference
Aminosaccharide on BSADMTMMSuperior[5]
Aminosaccharide on BSAEDCLower[5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any synthetic procedure. Below are representative protocols for both solid-phase and solution-phase peptide synthesis using DMTMM.

Solid-Phase Peptide Synthesis (SPPS) Protocol using DMTMM

This protocol outlines the manual synthesis of a peptide on a Wang-type resin.

1. Resin Swelling:

  • Place the pre-loaded Fmoc-amino acid Wang resin (1 eq) in a reaction vessel.
  • Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes at room temperature.

2. Fmoc Deprotection:

  • Drain the DMF.
  • Add a solution of 20% piperidine in DMF to the resin.
  • Agitate the mixture for 5 minutes and drain.
  • Repeat the treatment with 20% piperidine in DMF for 10 minutes.
  • Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).

3. Amino Acid Coupling:

  • In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq) in DMF.
  • Add DMTMM (3 eq) and N,N-diisopropylethylamine (DIPEA) (6 eq) to the amino acid solution.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by a ninhydrin test.
  • Once the coupling is complete, drain the reaction solution.
  • Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

4. Repetition and Cleavage:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
  • After the final coupling and deprotection, wash the resin with DMF, DCM, and methanol, and dry under vacuum.
  • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail appropriate for the resin and protecting groups used (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Solution-Phase Peptide Synthesis Protocol using DMTMM

This protocol describes a general procedure for the coupling of two peptide fragments in solution.

1. Reactant Preparation:

  • Dissolve the N-protected amino acid or peptide fragment with a free C-terminus (1 eq) in a suitable aprotic solvent (e.g., DMF, acetonitrile, or DCM).
  • In a separate flask, dissolve the C-protected amino acid or peptide fragment with a free N-terminus (1 eq) and a tertiary base such as N-methylmorpholine (NMM) (1.1 eq) in the same solvent.

2. Coupling Reaction:

  • To the solution of the N-protected fragment, add DMTMM (1.1 eq) and stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
  • Slowly add the solution of the C-protected fragment to the activated mixture.
  • Stir the reaction at room temperature for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

3. Workup and Purification:

  • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
  • Wash the organic layer successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude peptide by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).

Mechanistic Insights and Workflow Visualization

Understanding the underlying mechanism of a coupling reagent and the overall experimental workflow is crucial for optimizing reaction conditions and troubleshooting potential issues.

Mechanism of DMTMM-Mediated Amide Bond Formation

DMTMM facilitates amide bond formation through a two-step process. First, the carboxylic acid of the N-protected amino acid reacts with DMTMM to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the free amine of the second amino acid or peptide fragment, leading to the formation of the peptide bond and the release of 2-hydroxy-4,6-dimethoxy-1,3,5-triazine and N-methylmorpholine as byproducts.

DMTMM_Mechanism RCOOH N-Protected Amino Acid (R-COOH) ActiveEster Active Ester Intermediate RCOOH->ActiveEster Activation DMTMM DMTMM DMTMM->ActiveEster Byproduct2 N-Methylmorpholine DMTMM->Byproduct2 Peptide Peptide (R-CO-NH-R') ActiveEster->Peptide Coupling Byproduct1 2-Hydroxy-4,6-dimethoxy- 1,3,5-triazine ActiveEster->Byproduct1 RNH2 Amino Acid/ Peptide (R'-NH2) RNH2->Peptide

Mechanism of DMTMM-mediated amide bond formation.
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

The SPPS workflow is a cyclical process involving repeated steps of deprotection and coupling on a solid support.

SPPS_Workflow start Start: Pre-loaded Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Washing (DMF, DCM) deprotect->wash1 couple 4. Amino Acid Coupling (DMTMM, DIPEA) wash1->couple wash2 5. Washing (DMF, DCM) couple->wash2 cycle Repeat Steps 2-5 for each amino acid wash2->cycle cycle->deprotect Next Amino Acid final_deprotect 6. Final Fmoc Deprotection cycle->final_deprotect Final Amino Acid cleave 7. Cleavage from Resin & Side-chain Deprotection final_deprotect->cleave precipitate 8. Precipitation (Cold Ether) cleave->precipitate purify 9. Purification (HPLC) precipitate->purify end End: Pure Peptide purify->end

General workflow for solid-phase peptide synthesis.

Potential Side Reactions

While DMTMM is known for its low propensity to induce side reactions, some potential issues should be considered:

  • Intramolecular Cyclization: In peptides containing aspartic acid (Asp) or glutamic acid (Glu), DMTMM can mediate the formation of succinimide or pyroglutamate derivatives, respectively.[6][7] This is a result of the activation of the side-chain carboxyl group followed by intramolecular nucleophilic attack by the backbone amide nitrogen.

  • Reaction with Nucleophilic Side Chains: Although less common, there is a possibility of DMTMM reacting with highly nucleophilic amino acid side chains if they are not properly protected.

References

Comparative Guide to Amino Acid Racemization: 2,4-Dimethoxy-1,3,5-triazine Derivatives vs. Alternative Chemical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the racemization of amino acids using a derivative of 2,4-dimethoxy-1,3,5-triazine against established alternative chemical methods. The data and protocols presented herein are intended to assist researchers in selecting appropriate methodologies for their specific applications, whether for the synthesis of D-amino acids, peptide synthesis with controlled stereochemistry, or other related studies.

While this compound itself is not primarily used as a racemization agent, its derivative, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), a common peptide coupling reagent, induces racemization as a notable side reaction.[1] This guide will use the performance of DMT-MM as a benchmark for comparison against other chemical racemization techniques.

Data Presentation: Quantitative Comparison of Racemization Methods

The extent of racemization is highly dependent on the amino acid structure, protecting groups, solvent, base, and temperature. The following tables summarize quantitative data from representative experiments to provide a comparative overview of the different methods.

Table 1: Racemization Induced by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM)

This table presents the percentage of racemization of the C-terminal alanine residue during the coupling of Z(OMe)-Gly-L-Ala-OH with H-Phe-OBzl using DMT-MM in various solvents.[1]

SolventDielectric Constant (ε)Racemization (%)
Ethyl Acetate (AcOEt)6.00
Tetrahydrofuran (THF)7.60
Acetonitrile (CH₃CN)37.50
N,N-Dimethylformamide (DMF)36.70
2-Propanol (2-PrOH)19.9Slight
Ethanol (EtOH)24.6Slight
Methanol (MeOH)32.7Slight
Dimethyl sulfoxide (DMSO)46.72.3

Table 2: Comparison with Alternative Chemical Racemization Methods

This table provides a qualitative and quantitative comparison of different chemical methods for amino acid racemization.

MethodReagents/CatalystTypical ConditionsRacemization EfficiencyAdvantagesDisadvantages
Triazine Derivative (DMT-MM) DMT-MMVaries by solvent (see Table 1)Low to moderate (side reaction)Mild conditionsNot a primary racemization method; efficiency is often low.
Base-Catalyzed Strong organic base (e.g., DBU, TEA)Anhydrous organic solvent, room temp. to refluxHighSimple procedure, readily available reagents.[2]Can lead to side reactions and decomposition, especially with sensitive amino acids.[3]
Metal-Chelate Catalyzed Copper(II) salt, Salicylaldehyde, Phase-transfer catalystTwo-phase system (organic/aqueous), 30-60°CHigh (near complete racemization)Mild conditions, high yield, catalyst can be recycled.[4]More complex setup, potential for metal contamination.

Experimental Protocols

1. Racemization Study Using DMT-MM (during Peptide Coupling)

This protocol is adapted from the study of racemization during a peptide coupling reaction using DMT-MM.[1]

  • Materials:

    • Z(OMe)-Gly-L-Ala-OH (N-protected dipeptide)

    • H-Phe-OBzl (amino acid ester)

    • 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM)

    • Anhydrous solvents (AcOEt, THF, DMF, CH₃CN, 2-PrOH, DMSO, EtOH, MeOH)

    • HPLC system with a chiral column

  • Procedure:

    • Dissolve Z(OMe)-Gly-L-Ala-OH (1 equivalent) and H-Phe-OBzl (1 equivalent) in the chosen anhydrous solvent.

    • Add DMT-MM (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for the time required for complete coupling (monitor by TLC or LC-MS).

    • Quench the reaction and work up to isolate the crude tripeptide product.

    • Analyze the crude product by HPLC using a chiral stationary phase to separate the L-Ala-L-Phe and D-Ala-L-Phe diastereomers.

    • Calculate the percentage of racemization based on the peak areas of the two diastereomers.

2. Base-Catalyzed Racemization of an N-Boc Amino Acid

This is a general protocol for the racemization of an N-protected amino acid using a strong organic base.[2]

  • Materials:

    • N-Boc-L-amino acid

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (TEA)

    • Anhydrous solvent (e.g., Dichloromethane, THF)

    • Apparatus for reactions under an inert atmosphere

  • Procedure:

    • Dissolve the N-Boc-L-amino acid in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add a catalytic to stoichiometric amount of the organic base (e.g., 0.1 to 1.0 equivalent of DBU).

    • Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of racemization by taking aliquots at different time points and analyzing them by chiral HPLC or polarimetry.

    • Once the desired level of racemization is achieved, quench the reaction by adding a mild acid (e.g., acetic acid).

    • Work up the reaction mixture to isolate the racemized N-Boc-amino acid.

3. Copper(II)-Chelate Catalyzed Racemization

This protocol is based on a patented method for the racemization of α-amino acids using a copper-salicylaldehyde complex and a phase transfer catalyst.[4]

  • Materials:

    • Optically active α-amino acid (e.g., L-Phenylalanine)

    • Copper(II) sulfate (CuSO₄) or Copper(II) chloride (CuCl₂)

    • Salicylaldehyde or a derivative (e.g., 5-nitrosalicylaldehyde)

    • Phase transfer catalyst (e.g., Aliquat 336)

    • Organic solvent (e.g., Dichloromethane)

    • Aqueous sodium hydroxide solution

  • Procedure:

    • Preparation of the Organic Phase: Dissolve salicylaldehyde and the phase transfer catalyst in the organic solvent.

    • Preparation of the Aqueous Phase: Dissolve the optically active α-amino acid and sodium hydroxide in water to create a basic solution.

    • Catalyst Formation and Racemization: a. In a separate vessel, prepare the copper-amino acid complex by mixing the amino acid, a copper salt, and sodium hydroxide in water. b. Combine the organic phase with the aqueous copper-amino acid solution. Stir vigorously for a few hours to form the active copper-chelate catalyst in the organic phase. c. Separate the organic phase containing the catalyst. d. Combine the catalyst-containing organic phase with the basic aqueous solution of the optically active amino acid to be racemized. e. Stir the two-phase mixture vigorously at a controlled temperature (e.g., 30-60°C) for several hours.

    • Analysis: After the reaction, separate the aqueous and organic layers. Analyze the aqueous layer using a chiral column HPLC to determine the L/D ratio of the amino acid.

Mandatory Visualization: Mechanisms and Workflows

racemization_dmtmm cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Coupling Amino_Acid N-Protected L-Amino Acid Active_Ester Activated Ester Intermediate Amino_Acid->Active_Ester + DMT-MM DMTMM DMT-MM Oxazolone 5(4H)-Oxazolone (Planar, Achiral) Active_Ester->Oxazolone Cyclization Enolate Enolate Intermediate Oxazolone->Enolate + Base - H⁺ L_Peptide Desired L-Peptide Oxazolone->L_Peptide + Amine D_Peptide Racemized D-Peptide Oxazolone->D_Peptide + Amine Amine Amine Component

Caption: Racemization mechanism via a 5(4H)-oxazolone intermediate during DMT-MM mediated peptide coupling.

base_catalyzed_racemization L_Amino_Acid L-Amino Acid Derivative Carbanion Planar Carbanion/Enolate Intermediate L_Amino_Acid->Carbanion - H⁺ (facilitated by Base) Base Strong Base (e.g., DBU) Base->L_Amino_Acid Carbanion->L_Amino_Acid + H⁺ D_Amino_Acid D-Amino Acid Derivative Carbanion->D_Amino_Acid + H⁺

Caption: General mechanism of base-catalyzed amino acid racemization.

metal_chelate_racemization L_Amino_Acid L-Amino Acid Schiff_Base Schiff Base Formation L_Amino_Acid->Schiff_Base Salicylaldehyde Salicylaldehyde Salicylaldehyde->Schiff_Base Cu_Complex Planar Copper(II)-Schiff Base Complex Schiff_Base->Cu_Complex + Cu²⁺ Racemic_Mix Racemic Amino Acid Schiff_Base->Racemic_Mix Cu_Complex->Schiff_Base Hydrolysis

Caption: Simplified workflow of metal-chelate catalyzed racemization.

References

The Triazine Advantage: A Cost-Effectiveness Analysis of 2,4-Dimethoxy-1,3,5-triazine Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of pharmaceutical and chemical research, the efficiency and cost-effectiveness of synthetic methodologies are paramount. For researchers, scientists, and drug development professionals, the choice of coupling reagent for the formation of amide and ester bonds is a critical decision that impacts not only the yield and purity of the final product but also the overall project timeline and budget. This guide provides a comprehensive comparison of 2,4-Dimethoxy-1,3,5-triazine (DMT) derivatives, primarily 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), with other commonly used coupling reagents.

Performance Comparison of Coupling Reagents

DMTMM has emerged as a compelling alternative to traditional coupling reagents, offering a unique combination of efficacy, versatility, and cost-efficiency.[1][2] Unlike many of its counterparts, DMTMM is effective in a variety of solvents, including environmentally benign aqueous systems, and often does not require strict pH control, simplifying reaction setup and workup procedures.[1][3]

To provide a clear quantitative comparison, the following tables summarize the cost and performance of DMTMM against two widely used coupling reagents: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl).

Table 1: Cost Comparison of Coupling Reagents

ReagentPrecursorMolecular Weight ( g/mol )Representative Price (USD)Price per Gram (USD/g)Price per Mole (USD/mol)
DMTMM CDMT276.72$12.00 / 5 g$2.40$664.13
PyBOP -520.40$80.00 / 100 g$0.80$416.32
EDC.HCl -191.70$70.00 / 100 g$0.70$134.19
CDMT This compound175.58$30.20 / 5 g$6.04$1060.35

Note: Prices are based on listed catalog prices from various suppliers and may vary. The price for this compound was not directly available from suppliers.

Table 2: Performance Comparison in Peptide-Oligonucleotide Conjugation (Solution Phase)

Coupling ReagentReaction Time (hours)Yield (%)
DMTMM 2~90% (estimated from graph)
PyBOP 16<10%
EDC 1695%

Data extracted from a study on peptide-oligonucleotide conjugation.[4] Yields for DMTMM are estimated from graphical data presented in the study.

Experimental Protocols

To illustrate the practical application of these reagents, detailed experimental protocols for a model dipeptide synthesis, N-benzyloxycarbonyl-glycyl-glycine ethyl ester (Z-Gly-Gly-OEt), are provided below.

Protocol 1: Synthesis of Z-Gly-Gly-OEt using DMTMM

Materials:

  • N-Benzyloxycarbonyl-glycine (Z-Gly-OH)

  • Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)

  • 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)

  • N-methylmorpholine (NMM)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of Z-Gly-OH (1.0 equiv.) and H-Gly-OEt·HCl (1.0 equiv.) in DCM, add NMM (1.0 equiv.) and stir for 10 minutes at room temperature.

  • Add DMTMM (1.1 equiv.) to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of Z-Gly-Gly-OEt using PyBOP

Materials:

  • N-Benzyloxycarbonyl-glycine (Z-Gly-OH)

  • Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Z-Gly-OH (1.0 equiv.), H-Gly-OEt·HCl (1.0 equiv.), and PyBOP (1.1 equiv.) in DCM.

  • Add DIPEA (2.2 equiv.) to the mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, dilute with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the residue by column chromatography.

Protocol 3: Synthesis of Z-Gly-Gly-OEt using EDC.HCl

Materials:

  • N-Benzyloxycarbonyl-glycine (Z-Gly-OH)

  • Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of Z-Gly-OH (1.0 equiv.), H-Gly-OEt·HCl (1.0 equiv.), and HOBt (1.1 equiv.) in DCM, add DIPEA (1.0 equiv.).

  • Cool the mixture to 0 °C and add EDC.HCl (1.1 equiv.).

  • Allow the reaction to warm to room temperature and stir until completion as indicated by TLC.

  • Dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography.

Visualizing the Synthesis Process

To further clarify the chemical processes and workflows, the following diagrams are provided.

DMTMM_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) ActiveEster Active Triazine Ester RCOOH->ActiveEster + DMTMM DMTMM DMTMM NMM_H N-Methylmorpholine (NMM) DMTMM->NMM_H - NMM Amide Amide (R-CO-NHR') ActiveEster->Amide + Amine Amine Amine (R'-NH2) Byproduct 2-Hydroxy-4,6-dimethoxy-1,3,5-triazine Amide->Byproduct - Byproduct

DMTMM-mediated amide bond formation mechanism.

Peptide_Synthesis_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Washing1 3. Washing Deprotection->Washing1 Coupling 4. Amino Acid Coupling (using DMTMM/PyBOP/EDC) Washing1->Coupling Washing2 5. Washing Coupling->Washing2 Repeat 6. Repeat Steps 2-5 Washing2->Repeat Repeat->Deprotection Next cycle Cleavage 7. Cleavage from Resin & Side-chain Deprotection Repeat->Cleavage Final cycle Purification 8. Purification (HPLC) Cleavage->Purification Analysis 9. Analysis (MS, HPLC) Purification->Analysis

References

A Green Chemistry Perspective on Amide Bond Formation: Comparing 2,4-Dimethoxy-1,3,5-triazine Derivatives with Common Coupling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of sustainable chemical synthesis, particularly within the pharmaceutical and drug development sectors, the choice of reagents for critical transformations like amide bond formation is paramount. This guide provides a detailed comparison of the green chemistry aspects of using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), a precursor to the active coupling agent 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), against widely used alternatives: N,N'-Dicyclohexylcarbodiimide (DCC), (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP), and (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HBTU).

Quantitative Performance and Green Metrics Comparison

The efficiency and environmental impact of a coupling reagent can be assessed through various metrics, including reaction yield, racemization, atom economy, and the nature of its byproducts. The following tables summarize these aspects for the selected reagents in a representative amide bond formation between benzoic acid and phenethylamine.

Table 1: Performance Comparison of Coupling Reagents

ReagentTypical Yield (%)Racemization PotentialKey AdvantagesKey Disadvantages
CDMT/NMM 90-98%[1]Low[2]Non-toxic, recyclable byproduct; stable reagent; cost-effective.[1]Requires a tertiary amine for activation.
DCC/HOBt 70-90%Moderate (suppressed by HOBt)[3]Low cost.Insoluble DCU byproduct complicates purification; DCC is a potent allergen.[3][4]
PyBOP 90-98%Low[5][6]High efficiency; safer than BOP reagent.[7][8]Produces triphenylphosphine oxide byproduct; lower atom economy.
HBTU 90-98%Low to Moderate[6]High reactivity and efficiency.[5]Potentially explosive (contains HOBt); byproducts have toxicity concerns.[9]

Table 2: Green Chemistry Metrics Comparison

Reagent SystemMolecular Weight of Reagents ( g/mol )Molecular Weight of Byproducts ( g/mol )Atom Economy (%)¹Byproduct Hazards
CDMT + NMM 175.57 + 101.15157.12 (DMTOH) + 137.62 (NMM·HCl)44.3%DMTOH: Non-toxic, recyclable.[1]
DCC + HOBt 206.33 + 135.12224.34 (DCU)41.5%DCU: Low solubility, difficult to remove; potent soluble epoxide hydrolase inhibitor; harmful if swallowed.[10][11]
PyBOP 520.41278.28 (TPPO) + 135.12 (HOBt) + Pyrrolidine + PF₆⁻22.7%TPPO: Harmful if swallowed, irritant, potential liver and neurotoxicity.[4][12][13] HOBt: Potentially explosive.[9]
HBTU 379.25116.16 (Tetramethylurea) + 135.12 (HOBt) + PF₆⁻31.9%Tetramethylurea: Embryotoxic, teratogenic.[3][14] HOBt: Potentially explosive.[9]

¹Atom Economy Calculation: Based on the reaction of benzoic acid (122.12 g/mol ) and phenethylamine (121.18 g/mol ) to form N-phenethylbenzamide (225.29 g/mol ). The calculation is: [MW of product] / [Σ MW of all reactants (acid + amine + coupling reagents)] * 100.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for amide synthesis using CDMT and a general protocol for other common coupling reagents.

Protocol 1: Amide Synthesis using 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

This protocol is adapted from a procedure for the synthesis of N-phenethyl benzamide.[1]

Materials:

  • Benzoic acid (1.0 eq)

  • Phenethylamine (0.9 eq)

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.0 eq)

  • N-methylmorpholine (NMM) (1.0 eq)

  • Methanol (Solvent)

Procedure:

  • Dissolve benzoic acid in methanol in a reaction flask.

  • Sequentially add CDMT, N-methylmorpholine (NMM), and phenethylamine to the solution.

  • Stir the resulting mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 15-60 minutes.[1]

  • Upon completion, the solvent can be removed under reduced pressure.

  • The crude product is then worked up by partitioning between an organic solvent (e.g., ethyl acetate) and a dilute aqueous acid (e.g., 1N HCl) to remove the NMM hydrochloride salt. The byproduct, 2-hydroxy-4,6-dimethoxy-1,3,5-triazine (DMTOH), is water-soluble and can be removed with aqueous washes.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the amide product. Further purification can be performed by recrystallization or column chromatography if necessary.

Visualizing the Chemistry: Diagrams and Workflows

Visual representations of reaction mechanisms and experimental workflows can greatly aid in understanding the chemical processes and their implications.

Mechanism of Carboxylic Acid Activation

The first step in amide bond formation is the activation of the carboxylic acid. The mechanism varies significantly between different classes of coupling reagents, which in turn affects their reactivity and side-product profile.

G cluster_0 Triazine-Based (CDMT) cluster_1 Carbodiimide (DCC) cluster_2 Phosphonium Salt (PyBOP) cluster_3 Uronium/Aminium Salt (HBTU) CDMT CDMT ActiveEster Reactive Acyloxy-triazine Ester Amide Amide ActiveEster->Amide + R'-NH₂ Byproduct1 DMTOH (non-toxic, recyclable) ActiveEster->Byproduct1 NMM NMM CarboxylicAcid R-COOH CarboxylicAcid->ActiveEster + CDMT, NMM DCC DCC Oacylisourea O-Acylisourea Intermediate Amide2 Amide Oacylisourea->Amide2 + R'-NH₂ Byproduct2 DCU (insoluble) Oacylisourea->Byproduct2 SideReaction N-Acylurea (inactive) Oacylisourea->SideReaction Rearrangement CarboxylicAcid2 R-COOH CarboxylicAcid2->Oacylisourea + DCC PyBOP PyBOP ActiveEster2 OBt Active Ester Amide3 Amide ActiveEster2->Amide3 + R'-NH₂ Byproduct3 TPPO + HOBt ActiveEster2->Byproduct3 CarboxylicAcid3 R-COOH CarboxylicAcid3->ActiveEster2 + PyBOP, Base HBTU HBTU ActiveEster3 OBt Active Ester Amide4 Amide ActiveEster3->Amide4 + R'-NH₂ Byproduct4 Tetramethylurea + HOBt ActiveEster3->Byproduct4 CarboxylicAcid4 R-COOH CarboxylicAcid4->ActiveEster3 + HBTU, Base

Caption: Comparative mechanisms of carboxylic acid activation by different classes of coupling reagents.

Experimental Workflow for CDMT-Mediated Amide Synthesis

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of an amide using the CDMT/NMM system.

workflow start Start dissolve Dissolve Carboxylic Acid in Solvent (e.g., MeOH) start->dissolve add_reagents Add CDMT, NMM, and Amine dissolve->add_reagents react Stir at Room Temperature (15-60 min) add_reagents->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup (e.g., EtOAc/1N HCl) monitor->workup Reaction Complete separate Separate Organic and Aqueous Layers workup->separate dry Dry Organic Layer (e.g., Na₂SO₄) separate->dry waste Aqueous Waste: DMTOH + NMM·HCl (Recyclable/Low Toxicity) separate->waste concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product (if necessary) concentrate->purify product Final Amide Product purify->product Pure purify->product Sufficiently Pure

Caption: General workflow for one-pot amide/peptide synthesis using CDMT.

Conclusion

From a green chemistry standpoint, 2,4-dimethoxy-1,3,5-triazine derivatives, particularly when generated in situ from CDMT and a tertiary amine, present a compelling alternative to many common coupling reagents. The primary advantages lie in the generation of a non-toxic and recyclable byproduct, high reaction yields under mild conditions, and the stability of the starting reagent. While its atom economy is moderate, it is superior to that of phosphonium reagents like PyBOP.

In contrast, reagents like DCC suffer from a problematic insoluble byproduct, and both PyBOP and HBTU generate byproducts with significant toxicity and safety concerns. The choice of coupling reagent will always involve a trade-off between reactivity, cost, safety, and green credentials. However, for researchers and drug development professionals prioritizing sustainability without compromising efficiency, the triazine-based system offers a robust and environmentally conscious option for amide bond synthesis.

References

A Spectroscopic Comparison of 2,4-Dimethoxy-1,3,5-triazine and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the heterocyclic compound 2,4-dimethoxy-1,3,5-triazine with its common precursors, cyanuric chloride and methanol. This information is valuable for researchers and professionals involved in the synthesis and characterization of triazine derivatives, which are significant in medicinal chemistry and materials science.

Synthetic Pathway

The synthesis of this compound from cyanuric chloride and methanol is a nucleophilic substitution reaction. The highly reactive chlorine atoms on the triazine ring are sequentially replaced by methoxy groups from methanol, typically in the presence of a base to neutralize the HCl byproduct. The reaction temperature is a critical parameter to control the degree of substitution.

synthesis_of_2_4_dimethoxy_1_3_5_triazine cyanuric_chloride Cyanuric Chloride intermediate 2-Chloro-4,6-dimethoxy- 1,3,5-triazine cyanuric_chloride->intermediate + 2 eq. Methanol + Base methanol Methanol methanol->intermediate final_product This compound intermediate->final_product + Methanol + Base (further reaction)

Caption: Synthetic route to this compound.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for this compound and its precursors.

CompoundSpectroscopic TechniqueKey Data Points
Cyanuric Chloride ¹³C NMR (CDCl₃)δ (ppm): ~171.4[1]
IR (KBr pellet)ν (cm⁻¹): ~1562, 1460, 1300, 818, 558 (aromatic stretching, C=N, C-O, C-N, and C-H out-of-plane bending)
Mass Spec. (EI)m/z: 183/185/187 (M⁺, isotopic pattern for 3 Cl)
Methanol ¹H NMR (CDCl₃)δ (ppm): ~3.49 (s, 3H, CH₃), ~1.6 (br s, 1H, OH)
¹³C NMR (CDCl₃)δ (ppm): ~49.9
IR (liquid film)ν (cm⁻¹): ~3330 (br, O-H stretch), ~2945, 2833 (C-H stretch), ~1025 (C-O stretch)[2][3]
Mass Spec. (EI)m/z: 32 (M⁺), 31 (base peak), 29, 15
This compound ¹H NMR (CDCl₃, predicted)δ (ppm): ~4.0 (s, 6H, OCH₃), ~8.5 (s, 1H, ring H)
¹³C NMR (CDCl₃, predicted)δ (ppm): ~170 (C-OCH₃), ~165 (C-H), ~55 (OCH₃)
IR (predicted)ν (cm⁻¹): C-H, C=N, C-O stretching, and ring vibrations.
Mass Spec. (EI)m/z: 141 (M⁺)[4]
2-Chloro-4,6-dimethoxy-1,3,5-triazine *¹H NMR (CDCl₃)δ (ppm): 3.99 (s, 6H, OCH₃)[1]
¹³C NMR (CDCl₃)δ (ppm): 54.8 (OCH₃), 168.9, 171.4 (C=N, triazine)[1]
IR (KBr)ν (cm⁻¹): 1562, 1460, 1300, 818, 558[5]

Note: Experimental data for the intermediate 2-chloro-4,6-dimethoxy-1,3,5-triazine is provided for comparison.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from procedures for the synthesis of related methoxy-triazines.[6][7][8][9]

Materials:

  • Cyanuric chloride

  • Methanol (anhydrous)

  • Sodium bicarbonate (NaHCO₃) or another suitable base

  • Water (deionized)

  • Ice

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of sodium bicarbonate (2.2 equivalents) in water is prepared and cooled to 0-5 °C in an ice bath.

  • Anhydrous methanol (2.2 equivalents) is added to the stirred bicarbonate solution.

  • Cyanuric chloride (1 equivalent) is added portion-wise to the cold, stirred solution, maintaining the temperature between 0-5 °C.

  • The reaction mixture is stirred vigorously at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of crushed ice.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography.

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

synthesis_workflow start Start dissolve Dissolve Cyanuric Chloride in appropriate solvent start->dissolve cool Cool to 0-5 °C dissolve->cool add_methoxide Slowly add Sodium Methoxide/Methanol + Base cool->add_methoxide react Stir at 0-5 °C add_methoxide->react quench Quench with ice-water react->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry evaporate Evaporate solvent dry->evaporate purify Purify by recrystallization or chromatography evaporate->purify characterize Spectroscopic Characterization purify->characterize end End characterize->end

Caption: General workflow for synthesis and characterization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.[10] Samples are typically dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are obtained using an FTIR spectrometer. Solid samples can be analyzed as KBr pellets.[11] Liquid samples can be analyzed as a thin film between salt plates. The spectra are typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Electron ionization (EI) mass spectra are obtained using a mass spectrometer. The sample is introduced into the ion source, and the resulting fragmentation pattern is analyzed.

References

Comparative Guide to the Biological Activities of 2,4-Dimethoxy-1,3,5-triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of a series of 2,4-Dimethoxy-1,3,5-triazine derivatives, supported by experimental data from recent studies. The information is intended to aid in the evaluation of these compounds for potential therapeutic and agricultural applications.

Data Presentation: Comparative Biological Activity

A series of novel 1,2,3-triazole-tethered 4,6-dimethoxy-1,3,5-triazine derivatives have been synthesized and evaluated for their cytotoxic potential against human colorectal cancer cell lines, HCT-116 and Caco-2. The results, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth), are summarized in the table below. Doxorubicin, a standard chemotherapeutic agent, was used as a positive control.[1]

Compound IDR GroupIC₅₀ (nM) vs. HCT-116IC₅₀ (nM) vs. Caco-2Selectivity Index (SI) vs. HCT-116
7a H0.87 ± 0.22207.98 ± 23.41181.93
7b 4-F35.19 ± 1.11->4.49
7c 4-Cl34.98 ± 1.01542.61 ± 15.67>4.52
7d 4-Br27.91 ± 0.98->5.67
7f 4-CH₃27.61 ± 1.01513.51 ± 13.30>5.73
7g 4-OCH₃1.41 ± 0.18171.28 ± 4.1854.41
7h 4-NO₂12.35 ± 0.35434.81 ± 3.69>12.82
11b 4-F12.18 ± 0.23550.15 ± 0.92>13.00
Doxorubicin-0.76 (nM)--

Data sourced from a study on triazole-tethered triazines. The selectivity index (SI) was calculated as the ratio of the EC₁₀₀ on normal colonocytes to the IC₅₀ on cancer cells. A higher SI value indicates greater selectivity for cancer cells.[1]

Experimental Protocols

Anticancer Activity: MTT Cytotoxicity Assay

The cytotoxic activity of the this compound derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Human colorectal cancer cells (HCT-116 and Caco-2) and normal colonocytes are seeded into 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ values are determined from the dose-response curves.

Herbicidal Activity: Seedling Growth Inhibition Assay

While specific data for the presented anticancer compounds is not available, a general protocol for assessing the herbicidal activity of triazine derivatives is as follows.

Principle: This bioassay evaluates the effect of test compounds on the germination and early growth of weed species.

Procedure:

  • Test Species: Seeds of common weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) are used.

  • Compound Application: The test compounds are dissolved in a suitable solvent and applied to a solid support (e.g., filter paper in a Petri dish) at various concentrations.

  • Seed Planting: A predetermined number of seeds are placed on the treated filter paper.

  • Incubation: The Petri dishes are incubated in a controlled environment (e.g., 25°C with a 16-hour photoperiod) for 7-14 days.

  • Assessment: The percentage of seed germination, root length, and shoot length are measured and compared to a solvent-treated control.

  • Data Analysis: The effective concentration required to cause 50% inhibition of growth (EC₅₀) is calculated.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

For the evaluation of antimicrobial properties, the following microdilution method is typically employed.

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Procedure:

  • Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are cultured to a specific density.

  • Compound Dilution: Serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mandatory Visualization

Experimental Workflow for Anticancer Cytotoxicity Screening

Workflow for MTT Cytotoxicity Assay A Cell Seeding (HCT-116, Caco-2, Normal Colonocytes) B 24h Incubation (Cell Adhesion) A->B C Treatment with Triazine Derivatives (Various Concentrations) B->C D 48h Incubation C->D E Addition of MTT Reagent D->E F 4h Incubation (Formazan Formation) E->F G Solubilization of Formazan (DMSO) F->G H Absorbance Reading (570 nm) G->H I Data Analysis (IC50 Determination) H->I

Caption: Workflow for determining the anticancer cytotoxicity of this compound derivatives.

Signaling Pathway: MMP-13 Inhibition in Cancer Progression

The anticancer activity of the studied this compound derivatives has been linked to the inhibition of Matrix Metalloproteinases (MMPs), specifically MMP-10 and MMP-13. These enzymes play a crucial role in the degradation of the extracellular matrix, a process that is essential for cancer cell invasion and metastasis.[1]

MMP-13 Inhibition Pathway in Cancer cluster_0 Cancer Cell cluster_1 Extracellular Matrix Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Signaling_Cascade Intracellular Signaling (e.g., MAPK, PI3K/AKT) Receptor->Signaling_Cascade Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Signaling_Cascade->Transcription_Factors MMP13_Gene_Expression MMP-13 Gene Expression Transcription_Factors->MMP13_Gene_Expression Pro_MMP13 Pro-MMP-13 (Inactive) MMP13_Gene_Expression->Pro_MMP13 Active_MMP13 Active MMP-13 Pro_MMP13->Active_MMP13 Activation ECM_Degradation ECM Degradation (e.g., Collagen) Active_MMP13->ECM_Degradation Invasion_Metastasis Invasion & Metastasis ECM_Degradation->Invasion_Metastasis Triazine_Derivative This compound Derivative Triazine_Derivative->Active_MMP13 Inhibition

Caption: Inhibition of MMP-13 by this compound derivatives blocks cancer progression.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2,4-Dimethoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for research scientists and drug development professionals on the safe handling and disposal of 2,4-Dimethoxy-1,3,5-triazine. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

The proper disposal of this compound, a versatile intermediate in agrochemical and pharmaceutical synthesis, is a critical aspect of laboratory safety. Due to its chemical nature and potential environmental impact, this compound must be managed as hazardous waste. This guide provides a step-by-step protocol for its safe disposal, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The toxicological properties of this compound have not been fully investigated. Therefore, it should be handled with care, assuming it to be hazardous.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If handling the solid outside of a fume hood where dust may be generated, a dust respirator is recommended.

All handling and segregation of this chemical waste should be performed in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Disposal Data Summary

ParameterGuidelineCitation
Waste Classification Hazardous Waste[1]
Environmental Hazards Toxic to aquatic life with long lasting effects.[1]
Disposal Route Approved waste disposal plant.[1]
Prohibited Disposal Do not flush into surface water or sanitary sewer system.[1]

Experimental Protocols

Currently, there are no widely established and verified experimental protocols for the in-lab neutralization or deactivation of this compound prior to disposal. Therefore, the primary and recommended method of disposal is through a licensed hazardous waste management facility. Attempting to neutralize the compound without a validated protocol could lead to unforeseen hazardous reactions or the generation of equally or more hazardous byproducts.

Step-by-Step Disposal Protocol

The recommended disposal procedure for this compound is based on standard practices for hazardous chemical waste.

  • Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated and properly labeled waste container.

  • Containerization: Use a clearly labeled, sealed, and chemically compatible container for collecting the waste. The container should be in good condition and have a secure lid.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department and local regulations.

  • Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Documentation: Maintain accurate records of the amount of waste generated and the date of accumulation.

  • Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Disposal Workflow for this compound start Start: Generation of This compound Waste ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe assess_waste Assess Waste: Solid, Liquid, or Contaminated Debris? segregate Segregate Waste into a Dedicated Container assess_waste->segregate All Forms ppe->assess_waste label_container Label Container: 'Hazardous Waste' 'this compound' segregate->label_container store Store in Designated Satellite Accumulation Area label_container->store document Document Waste Generation store->document contact_ehs Contact EHS for Pickup document->contact_ehs end End: Proper Disposal by Licensed Facility contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally responsible laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.